Samarium-144
説明
特性
CAS番号 |
14981-82-9 |
|---|---|
分子式 |
Sm |
分子量 |
143.91201 g/mol |
IUPAC名 |
samarium-144 |
InChI |
InChI=1S/Sm/i1-6 |
InChIキー |
KZUNJOHGWZRPMI-VENIDDJXSA-N |
SMILES |
[Sm] |
異性体SMILES |
[144Sm] |
正規SMILES |
[Sm] |
同義語 |
144Sm isotope Samarium-144 Sm-144 isotope |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Samarium-144 Isotope: Discovery, Properties, and Applications
Abstract: This document provides a comprehensive technical overview of the stable isotope Samarium-144 (¹⁴⁴Sm). It details the historical context of the element's discovery, the nucleosynthetic origins of the isotope, and its distinct nuclear, physical, and chemical properties. The guide summarizes key quantitative data in tabular format for clarity and comparison. Furthermore, it outlines experimental applications, particularly its role as a precursor for the production of medically relevant radionuclides. This whitepaper is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of ¹⁴⁴Sm and its potential applications in scientific research.
Introduction to Samarium and its Isotopes
Samarium (Sm) is a rare-earth element with atomic number 62, belonging to the lanthanide series.[1] First isolated in 1879 by French chemist Paul-Émile Lecoq de Boisbaudran from the mineral samarskite, its name is indirectly derived from a person, Russian mine official Colonel Vassili Samarsky-Bykhovets.[2][3] Samarium is a moderately hard, silvery-white metal that slowly oxidizes in air.[2][3][4]
Naturally occurring samarium is a composite of seven isotopes, five of which are stable (¹⁴⁴Sm, ¹⁴⁹Sm, ¹⁵⁰Sm, ¹⁵²Sm, ¹⁵⁴Sm) and two are extremely long-lived radioisotopes (¹⁴⁷Sm and ¹⁴⁸Sm).[2][5] this compound is a proton-rich, stable isotope and is of particular interest in nuclear astrophysics and for its role as a target material in the production of other radionuclides.[6][7]
Discovery and Synthesis of this compound
Discovery of the Element Samarium
The discovery of samarium is rooted in the 19th-century efforts to separate and identify the various rare-earth elements. In 1879, Paul-Émile Lecoq de Boisbaudran performed a fractional precipitation of a didymium nitrate (B79036) solution with ammonium (B1175870) hydroxide. He observed that the precipitate formed in two distinct stages, leading him to conclude the presence of a new element, which he named Samarium after the mineral samarskite from which the didymium was extracted.[8]
Nucleosynthesis of this compound
This compound is classified as a "p-nucleus," meaning it is a proton-rich nuclide that cannot be formed through the primary neutron-capture processes (s-process and r-process) that synthesize most elements heavier than iron. The prevailing theory for the formation of p-nuclei like ¹⁴⁴Sm is the photodisintegration process, or p-process, which occurs in the high-energy, photon-rich environment of a core-collapse supernova.[6] This process involves a series of photon-induced nuclear reactions, primarily (γ,n), (γ,p), and (γ,α), on pre-existing s- and r-process seed nuclei.
Caption: A simplified diagram of the p-process pathway for ¹⁴⁴Sm formation.
Isotope Separation
Commercially, samarium is extracted from minerals like monazite (B576339) and bastnaesite.[2][8] The separation of individual rare-earth elements is typically achieved through complex processes like ion exchange and solvent extraction.[8] To obtain isotopically pure ¹⁴⁴Sm, further separation using techniques such as electromagnetic isotope separation (calutron) is required. This compound is commercially available, typically in the form of Samarium(III) oxide (¹⁴⁴Sm₂O₃).[7][9]
Properties of this compound
Nuclear and Physical Properties
This compound is a stable isotope with 62 protons and a "magic number" of 82 neutrons, which contributes to its nuclear stability.[7][10] Its key nuclear and physical properties are summarized below.
| Property | Value | Reference(s) |
| Atomic Number (Z) | 62 | [7] |
| Neutron Number (N) | 82 | [7] |
| Mass Number (A) | 144 | [7] |
| Natural Abundance | 3.07% - 3.1% | [4][7][8][11] |
| Atomic Mass | 143.911999 Da | [7][10][12] |
| Nuclear Spin | 0+ | [12][13] |
| Half-life | Stable | [5][7][12] |
| Binding Energy | 1195740.942 ± 3.285 keV | [13] |
| Parent Nuclides | ¹⁴⁴Eu (EC), ¹⁴⁸Gd (α) | [10][13] |
| Isotopic Purity | Available up to >95% |
Chemical Properties
The chemical properties of an isotope are virtually identical to those of the element. Samarium typically exhibits a +3 oxidation state, forming pale yellow salts in solution.[3][4] It is one of the few lanthanides that also has a relatively stable +2 oxidation state, with Sm²⁺ ions appearing blood-red in aqueous solutions.[2][3]
| Property | Description | Reference(s) |
| Electron Configuration | [Xe] 4f⁶ 6s² | [1] |
| Common Oxidation States | +3, +2 | [3][8] |
| Reactivity with Air | Slowly oxidizes at room temperature; ignites at 150 °C. | [2][4] |
| Reactivity with Water | Reacts slowly with cold water and rapidly with hot water to form Sm(OH)₃. | [2][14] |
| Reactivity with Acids | Dissolves readily in dilute acids (except HF) to form Sm³⁺ ions. | [2][3] |
| Standard Electrode Potential | Sm³⁺ + 3e⁻ → Sm; E⁰ = -2.30 V |
Experimental Methodologies and Applications
Production of Samarium-145
A primary application of ¹⁴⁴Sm is its use as a stable target material for the production of the radioisotope Samarium-145 (¹⁴⁵Sm).[7][9] ¹⁴⁵Sm has potential uses in medical applications and geological studies.[7][9] The production is typically achieved through a nuclear reaction in a particle accelerator or nuclear reactor.
Experimental Protocol (General):
-
Target Preparation: A high-purity ¹⁴⁴Sm target, usually in the form of ¹⁴⁴Sm₂O₃, is prepared.
-
Irradiation: The target is bombarded with a beam of particles. A common reaction is the (n,γ) reaction, where the ¹⁴⁴Sm nucleus captures a neutron to become ¹⁴⁵Sm. Alternatively, proton-induced reactions like (p,γ) or deuteron-induced reactions could be used, depending on the available facility and desired production purity.
-
Chemical Separation: After irradiation, the target material is dissolved. Standard radiochemical separation techniques, such as ion exchange chromatography or solvent extraction, are employed to isolate the ¹⁴⁵Sm from the remaining ¹⁴⁴Sm target material and any other byproducts.
-
Quality Control: The final product is analyzed for radionuclidic purity, chemical purity, and specific activity before use.
Caption: A general experimental workflow for producing ¹⁴⁵Sm from a ¹⁴⁴Sm target.
Computational Analysis of Nucleosynthesis
Understanding the astrophysical origins of ¹⁴⁴Sm involves complex nuclear reaction network calculations. Researchers use specialized software to model these processes.
Computational Protocol (Example using TALYS):
-
Model Definition: A theoretical model, such as the Hauser-Feshbach statistical model, is chosen to calculate reaction cross-sections.
-
Input Parameters: Key nuclear physics inputs are defined, including nuclear level densities, optical model potentials, and gamma-ray strength functions.[6]
-
Software Implementation: The calculations are performed using a nuclear reaction code like TALYS.
-
Reaction Simulation: The software simulates photodisintegration reactions, such as ¹⁴⁵Sm(γ,n)¹⁴⁴Sm and ¹⁴⁶Sm(γ,2n)¹⁴⁴Sm, across a range of astrophysically relevant energies and temperatures.[6]
-
Data Analysis: The resulting reaction cross-sections and reaction rates are analyzed to determine the most probable formation pathways for ¹⁴⁴Sm in a stellar environment.
Relevance in Research and Drug Development
While the stable ¹⁴⁴Sm isotope itself has no direct biological role or therapeutic application, its importance to the medical and pharmaceutical fields is primarily as a precursor material.[8]
Role as a Precursor for Medical Radionuclides
As detailed, ¹⁴⁴Sm is the starting material for producing ¹⁴⁵Sm (half-life: 340 days).[5][9] Long-lived isotopes like ¹⁴⁵Sm can be valuable in research for calibrating detectors and as tracers in geological or environmental studies. While the radioisotope Samarium-153 (¹⁵³Sm) is the active component in the FDA-approved drug Quadramet® (Samarium (¹⁵³Sm) lexidronam) for bone pain palliation, the study and production of other samarium radioisotopes like ¹⁴⁵Sm contribute to the broader understanding and development of radiopharmaceuticals.[2]
Broader Context: Samarium Catalysts in Pharmaceuticals
Beyond isotopic applications, the element samarium is gaining traction in synthetic organic chemistry, a cornerstone of drug development. Divalent samarium iodide (SmI₂) is a crucial single-electron transfer reductant used in the synthesis of complex pharmaceuticals.[15] Recent research has focused on developing samarium-based catalysts that can be activated by visible light, significantly reducing the amount of the rare-earth metal needed for reactions.[15] This innovation makes key synthetic steps, such as pinacol (B44631) coupling reactions common in pharmaceutical production, more efficient and sustainable.[15] While not specific to ¹⁴⁴Sm, these advancements highlight the growing relevance of samarium chemistry to the pharmaceutical industry.
Conclusion
This compound is a stable, naturally occurring isotope with a unique nucleosynthetic origin as a p-nucleus. Its properties are well-characterized, and its primary technical application lies in its use as a target material for the production of other radionuclides, notably ¹⁴⁵Sm, which has potential research and medical applications. For professionals in drug development and related scientific fields, ¹⁴⁴Sm is an important enabling material in the broader landscape of radiochemistry and catalysis, contributing to advancements in both diagnostic/therapeutic agents and sustainable chemical synthesis.
References
- 1. americanelements.com [americanelements.com]
- 2. Samarium - Wikipedia [en.wikipedia.org]
- 3. Samarium | Rare Earth Element, Uses in Magnets & Alloys | Britannica [britannica.com]
- 4. chemicool.com [chemicool.com]
- 5. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. buyisotope.com [buyisotope.com]
- 8. Samarium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. buyisotope.com [buyisotope.com]
- 10. This compound - isotopic data and properties [chemlin.org]
- 11. hpschapters.org [hpschapters.org]
- 12. Samarium Isotopes - List and Properties [chemlin.org]
- 13. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 14. A Rare Earth Element Samarium Overview | Stanford Advanced Materials [sputtertargets.net]
- 15. scitechdaily.com [scitechdaily.com]
A Technical Guide to the Natural Abundance and Isotopic Composition of Samarium-144
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural abundance and isotopic composition of Samarium-144 (¹⁴⁴Sm). It is intended to serve as a comprehensive resource, detailing the established quantitative data, the experimental protocols for its determination, and a generalized workflow for isotopic analysis.
Isotopic Composition of Natural Samarium
Samarium (Sm), a rare earth element with atomic number 62, is composed of seven naturally occurring isotopes. Five of these are stable (¹⁴⁴Sm, ¹⁴⁹Sm, ¹⁵⁰Sm, ¹⁵²Sm, and ¹⁵⁴Sm), and two are radioisotopes with extremely long half-lives (¹⁴⁷Sm and ¹⁴⁸Sm). The isotopic composition of naturally occurring samarium has been determined with high precision using mass spectrometry techniques. The accepted values for the natural abundance and atomic masses of these isotopes are summarized in the table below.
| Isotope | Natural Abundance (%) | Relative Atomic Mass (Da) |
| ¹⁴⁴Sm | 3.07 (7) | 143.911998 (4) |
| ¹⁴⁷Sm | 14.99 (18) | 146.914894 (4) |
| ¹⁴⁸Sm | 11.24 (10) | 147.914819 (4) |
| ¹⁴⁹Sm | 13.82 (7) | 148.917180 (4) |
| ¹⁵⁰Sm | 7.38 (1) | 149.917273 (4) |
| ¹⁵²Sm | 26.75 (16) | 151.919728 (4) |
| ¹⁵⁴Sm | 22.75 (29) | 153.922205 (4) |
Note: The numbers in parentheses represent the uncertainty in the last digit(s).
Experimental Protocols for Isotopic Analysis
The determination of the isotopic abundance of samarium, including ¹⁴⁴Sm, is primarily accomplished through two high-precision mass spectrometry techniques: Thermal Ionization Mass Spectrometry (TIMS) and Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) . These methods offer the sensitivity and resolution required for accurate isotopic ratio measurements.
Generalized Experimental Protocol
A generalized workflow for the determination of samarium's isotopic composition involves sample preparation, chemical separation of samarium from other elements, and mass spectrometric analysis.
1. Sample Preparation and Dissolution:
The initial step involves the dissolution of the sample matrix to bring the samarium into a solution. The specific procedure depends on the sample type (e.g., geological, nuclear, or biological materials).
-
For geological samples (rocks, minerals): Powdered samples (typically around 100 mg) are dissolved using a mixture of strong acids, such as hydrofluoric acid (HF) and nitric acid (HNO₃), in closed perfluoroalkoxy (PFA) vials on a hotplate. For refractory minerals, high-pressure digestion in poly(tetrafluoroethylene) (PTFE) bombs may be necessary to ensure complete dissolution.
-
For other materials: Appropriate acid digestion or ashing techniques are employed to bring the samarium into an acidic solution, typically in dilute nitric acid or hydrochloric acid.
2. Chemical Separation of Samarium:
To avoid isobaric interferences (isotopes of other elements with the same mass as samarium isotopes) and matrix effects during mass spectrometric analysis, samarium must be chemically separated from other elements, particularly other rare earth elements (REEs) and neodymium (Nd). This is typically achieved using ion-exchange chromatography.
-
Multi-step Chromatographic Separation: A common approach involves a multi-step separation scheme.
-
Initial Matrix Removal: An initial column may be used to remove major matrix elements. For instance, an anion exchange resin can be used to remove iron (Fe).
-
REE Group Separation: A resin with a high affinity for REEs, such as TRU-Spec resin, is used to isolate the entire group of rare earth elements from the remaining matrix.
-
Samarium-Neodymium Separation: The most critical step for samarium isotopic analysis is its separation from neodymium, as some Nd isotopes can interfere with Sm isotopes. A specialized extraction resin, such as DGA resin (N,N,N′,N′-tetraoctyl-1,5-diglycoamide), is often employed for this purpose. The separation is achieved by eluting the elements with varying concentrations of acids (e.g., HCl or HNO₃). For example, a protocol might involve loading the REE fraction onto a DGA resin column in a specific molarity of acid, followed by sequential elution of different REEs, with the samarium fraction being collected separately.
-
3. Mass Spectrometric Analysis:
The purified samarium fraction is then analyzed using either TIMS or MC-ICP-MS.
-
Thermal Ionization Mass Spectrometry (TIMS):
-
Sample Loading: A small aliquot of the purified samarium solution is loaded onto a metal filament (typically made of rhenium or tantalum). The sample is then dried. An activator may be added to enhance ionization efficiency.
-
Ionization: The filament is heated in the high-vacuum source chamber of the mass spectrometer. This thermal energy causes the samarium atoms to ionize.
-
Mass Separation and Detection: The generated ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio. The ion beams corresponding to the different samarium isotopes are simultaneously collected by multiple Faraday cup detectors, allowing for precise measurement of the isotopic ratios.
-
-
Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):
-
Sample Introduction: The samarium solution is introduced into the instrument, typically via a nebulizer, which converts the liquid into a fine aerosol.
-
Ionization: The aerosol is transported into an argon plasma, which reaches temperatures of 6,000-8,000 K. The high temperature of the plasma efficiently ionizes the samarium atoms.
-
Mass Separation and Detection: The ions are extracted from the plasma and guided into a magnetic sector mass analyzer, where they are separated by their mass-to-charge ratio. Similar to TIMS, multiple detectors are used for the simultaneous measurement of the isotopic ion beams.
-
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for the determination of the isotopic composition of samarium.
An In-depth Technical Guide to the Nuclear Structure and Decay Properties of ¹⁴⁴Sm
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear structure and decay properties of the stable isotope Samarium-144 (¹⁴⁴Sm). The information presented is collated from evaluated nuclear data and recent experimental and theoretical research, with a focus on quantitative data, experimental methodologies, and the underlying theoretical framework.
Nuclear Properties of ¹⁴⁴Sm
This compound is a stable isotope of samarium with a natural abundance of 3.08%[1][2]. Its nucleus is composed of 62 protons and 82 neutrons. The presence of a magic number of neutrons (N=82) confers significant stability to the ¹⁴⁴Sm nucleus, a key feature that influences its structure and properties[3][4].
Ground State and Isomeric States
The ground state of ¹⁴⁴Sm has a spin and parity of 0⁺[1][5]. Detailed properties of the ground state are summarized in the table below.
| Property | Value | Unit |
| Atomic Mass | 143.911999 | Da |
| Mass Excess | -81976.369 ± 3.279 | keV |
| Binding Energy | 1195740.942 ± 3.285 | keV |
| Natural Abundance | 3.08 ± 0.04 | % |
Table 1: Ground State Properties of ¹⁴⁴Sm.[2][6]
An isomeric state of ¹⁴⁴Sm has been identified at an excitation energy of 2323.60 keV with a half-life of 880(25) ns and a spin-parity of 6⁺[5].
Excited States and Level Scheme
The excited states of ¹⁴⁴Sm have been investigated through various nuclear reactions, including (γ,γ'), (n,n'γ), and (p,p') scattering experiments[7][8]. The table below presents a selection of the adopted energy levels, their corresponding spin and parity assignments, and half-lives.
| Level Energy (keV) | Spin and Parity (Jπ) | Half-life |
| 0.0 | 0⁺ | Stable |
| 1660.0 | 2⁺ | 85 fs |
| 1810.0 | 3⁻ | 25 ps |
| 2323.60 | 6⁺ | 880 ns |
| 2442.0 | 4⁺ | |
| 2583.0 | 2⁺ | |
| 2824.0 | 5⁻ | |
| 3069.0 | 6⁺ | |
| 3125.0 | 8⁺ |
Table 2: Selected Adopted Energy Levels of ¹⁴⁴Sm. Data extracted from the Evaluated Nuclear Structure Data File (ENSDF).[7][8][9]
Decay Properties of ¹⁴⁴Sm and Related Nuclei
While ¹⁴⁴Sm is a stable isotope, its decay properties and the decay of neighboring nuclei that populate it are crucial for understanding its role in nucleosynthesis and for various applications.
Searches for Rare Decay Modes
Despite its stability, experiments have been conducted to search for hypothetical rare decay processes in ¹⁴⁴Sm, such as double electron capture (2ε) and electron capture with positron emission (εβ⁺). These experiments provide important constraints on physics beyond the Standard Model.
| Decay Mode | Daughter Nucleus | Q-value (keV) | Experimental Half-life Limit (years) | Confidence Level |
| 2ε | ¹⁴⁴Nd | 1957.5 | > 1.3 x 10²⁰ | 90% |
| εβ⁺ | ¹⁴⁴Nd | 935.5 | > 0.1 x 10²⁰ | 90% |
Table 3: Experimental Limits on Rare Decay Modes of ¹⁴⁴Sm.[7][10][11]
Population of ¹⁴⁴Sm from Parent Nuclei
¹⁴⁴Sm is a daughter product of the alpha decay of ¹⁴⁸Gd and the electron capture of ¹⁴⁴Eu.
| Parent Nucleus | Decay Mode | Half-life | Q-value (keV) | Daughter Nucleus |
| ¹⁴⁸Gd | α | 74.6 ± 3.0 years | 3271.2 | ¹⁴⁴Sm |
| ¹⁴⁴Eu | ε | 10.2 ± 0.1 seconds | 5420 | ¹⁴⁴Sm |
Table 4: Decay Channels Populating ¹⁴⁴Sm.[10][12][13][14]
Below is a diagram illustrating the decay pathways leading to the formation of ¹⁴⁴Sm.
Experimental Protocols
The nuclear structure and decay properties of ¹⁴⁴Sm have been elucidated through a variety of experimental techniques. This section details the methodologies for some of the key experiments.
Gamma-Ray Spectroscopy for Level Scheme Determination
The level scheme of ¹⁴⁴Sm is primarily determined using gamma-ray spectroscopy following nuclear reactions.
Methodology:
-
Target Preparation: Enriched ¹⁴⁴Sm₂O₃ targets, typically with a thickness of 100-300 μg/cm², are prepared on a backing material like aluminum foil using techniques such as molecular deposition[15][16][17].
-
Irradiation: The target is irradiated with a particle beam (e.g., protons, neutrons, or alpha particles) from an accelerator. For instance, in (p,γ) reactions, proton beams with energies in the astrophysically relevant range (e.g., 4.2 - 6.8 MeV) are used[15][17].
-
Gamma-Ray Detection: High-Purity Germanium (HPGe) detectors are used to detect the prompt gamma rays emitted from the de-excitation of the ¹⁴⁴Sm nucleus. These detectors offer excellent energy resolution, which is crucial for resolving closely spaced gamma-ray peaks[15][17].
-
Data Acquisition and Analysis: The signals from the HPGe detector are processed through a data acquisition system to generate a gamma-ray energy spectrum. The energies and intensities of the gamma rays are determined by fitting the peaks in the spectrum. Coincidence measurements, where two or more gamma rays are detected simultaneously, are essential for establishing the cascade relationships between transitions and building the level scheme.
Activation Technique for Cross-Section Measurements
The activation technique is employed to measure the cross-sections of reactions like ¹⁴⁴Sm(p,γ)¹⁴⁵Eu and ¹⁴⁴Sm(α,γ)¹⁴⁸Gd.
Methodology:
-
Target Stacking and Irradiation: A stack of target foils, including the ¹⁴⁴Sm target and monitor foils (e.g., copper), is irradiated with a charged particle beam of a specific energy[15][16]. The monitor foils are used to determine the beam flux accurately.
-
Activity Measurement: After irradiation, the target is removed, and the radioactivity of the product nucleus (e.g., ¹⁴⁵Eu or ¹⁴⁸Gd) is measured using a shielded HPGe detector. The characteristic gamma rays emitted during the decay of the product nucleus are counted over a specific period.
-
Cross-Section Calculation: The reaction cross-section is calculated from the measured activity, the number of target nuclei, the beam flux, and the irradiation and counting times. The decay properties of the product nucleus, such as its half-life and gamma-ray branching ratios, are essential for this calculation.
Search for Double-Beta Decay
The search for rare decay modes like double-beta decay requires extremely low-background experimental setups, often located in underground laboratories to shield against cosmic rays.
Methodology:
-
Source and Detector: A highly purified sample of ¹⁴⁴Sm (often in the form of Sm₂O₃) is used as the source. An ultra-low background HPGe gamma-ray spectrometer is used as the detector. The entire setup is housed in a massive shield made of materials with low intrinsic radioactivity, such as lead and copper.
-
Long-term Counting: The experiment involves long-term data taking (hundreds to thousands of hours) to accumulate sufficient statistics and to search for the very rare decay signals.
-
Background Reduction and Analysis: Meticulous efforts are made to identify and reduce all sources of background radiation. The expected signature of the decay, such as specific gamma-ray peaks, is searched for in the measured energy spectrum. The absence of a statistically significant signal allows for the setting of a lower limit on the half-life of the decay process.
Below is a generalized workflow for a typical nuclear spectroscopy experiment.
Theoretical Interpretation of Nuclear Structure
The nuclear structure of ¹⁴⁴Sm is of particular theoretical interest due to its proximity to the doubly magic nucleus ¹³²Sn and its closed neutron shell at N=82. The properties of ¹⁴⁴Sm and other N=82 isotones are well-described by the nuclear shell model.
The Nuclear Shell Model and Magic Numbers
The nuclear shell model is a theoretical framework that describes the arrangement of nucleons (protons and neutrons) in discrete energy levels, or "shells," within the nucleus, analogous to the arrangement of electrons in atomic shells. Nuclei with completely filled proton or neutron shells exhibit enhanced stability and are said to have "magic numbers" of nucleons. The magic numbers are 2, 8, 20, 28, 50, 82, and 126.
For ¹⁴⁴Sm, the neutron number N=82 is a magic number, which explains its relative stability compared to other samarium isotopes. The protons (Z=62) occupy the valence shells above the Z=50 magic number.
Shell Model Calculations for N=82 Isotones
Large-scale shell model calculations have been successful in reproducing the experimental properties of ¹⁴⁴Sm and other N=82 isotones. These calculations typically consider the valence protons in the orbitals between the Z=50 and Z=82 shells (e.g., 1g₇/₂, 2d₅/₂, 3s₁/₂, and 1h₁₁/₂).
By diagonalizing the nuclear Hamiltonian within this model space, theoretical predictions for energy levels, electromagnetic transition probabilities (B(E2) and B(M1) values), and other nuclear observables can be obtained. The good agreement between these theoretical predictions and experimental data validates the shell model description of the nuclear structure in this region and provides insights into the effective nucleon-nucleon interactions. The low-lying excited states of ¹⁴⁴Sm can be interpreted in terms of proton excitations within these valence orbitals. For example, the first 2⁺ state is predominantly a two-proton excitation.
Conclusion
This compound is a stable nucleus whose structure is fundamentally governed by the magic number of neutrons, N=82. Its nuclear properties have been extensively studied through a variety of experimental techniques, providing a wealth of data on its energy levels, decay modes (for related isotopes), and reaction cross-sections. Theoretical models, particularly the nuclear shell model, have been highly successful in explaining the observed features of ¹⁴⁴Sm. This comprehensive understanding of ¹⁴⁴Sm is not only crucial for fundamental nuclear physics but also has implications for astrophysical nucleosynthesis and other applications requiring detailed nuclear data. The continued investigation of ¹⁴⁴Sm and its neighboring nuclei will further refine our understanding of nuclear structure and the forces that govern it.
References
- 1. hps.org [hps.org]
- 2. personal.soton.ac.uk [personal.soton.ac.uk]
- 3. References from selected dataset [nndc.bnl.gov]
- 4. www-nds.iaea.org [www-nds.iaea.org]
- 5. osti.gov [osti.gov]
- 6. nndc.bnl.gov [nndc.bnl.gov]
- 7. Index to ENSDF for A = 144 [nndc.bnl.gov]
- 8. ENSDF - Nuclear Data Program [nucleardata.berkeley.edu]
- 9. Nuclear Data Sheets [nndc.bnl.gov]
- 10. Isotopes of gadolinium - Wikipedia [en.wikipedia.org]
- 11. Evaluated and Compiled Nuclear Structure Data [nndc.bnl.gov]
- 12. Determination of the half-life of gadolinium-148 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ezag.com [ezag.com]
- 14. NNDC | National Nuclear Data Center [nndc.bnl.gov]
- 15. Nuclear shell model - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. osti.gov [osti.gov]
The Genesis of a Rare Earth: A Technical Guide to the p-Process Nucleosynthesis of Samarium-144
For the attention of: Researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the nucleosynthesis of Samarium-144 (¹⁴⁴Sm), a proton-rich, or 'p-nucleus', whose origins lie in the fiery cauldrons of stellar explosions through a mechanism known as the p-process, or gamma-process.
Introduction: The p-Process and the Scarcity of ¹⁴⁴Sm
The vast majority of elements heavier than iron in the cosmos are forged through neutron-capture processes, namely the slow (s-process) and rapid (r-process) neutron-capture processes. However, a select group of approximately 35 stable, neutron-deficient isotopes, including ¹⁴⁴Sm, cannot be synthesized through these pathways. These 'p-nuclei' are among the rarest isotopes in the solar system, and their existence points to a distinct nucleosynthetic pathway: the p-process.
The p-process is characterized by photodisintegration reactions, where high-energy gamma rays (photons) strip nucleons (protons or neutrons) from pre-existing s- and r-process seed nuclei. This process operates in the extreme temperatures and photon fluxes found in the oxygen-neon layers of core-collapse supernovae.[1][2] The natural isotopic abundance of ¹⁴⁴Sm is a mere 3.08%, a testament to the specific and violent conditions required for its formation.[2][3][4]
The Astrophysical Site: Core-Collapse Supernovae
The primary astrophysical environment for the p-process is the explosive oxygen-neon burning layers of massive stars undergoing a core-collapse supernova.[2] During the final stages of a massive star's life, it forms an onion-like structure with successively heavier elements burning in shells around an iron core. When the core collapses under its own gravity, a shockwave propagates outwards, dramatically increasing the temperature and density of the overlying layers.
In the oxygen-neon shells, temperatures reach 2-3 billion Kelvin (T₉ = 2-3). This intense thermal bath of high-energy photons provides the necessary conditions for photodisintegration to occur on a timescale of seconds. Heavier, pre-existing s- and r-process isotopes in this region serve as the seed nuclei for the p-process.
The Nucleosynthetic Pathway to ¹⁴⁴Sm
The formation of ¹⁴⁴Sm through the p-process is dominated by a series of photodisintegration reactions, primarily (γ,n) reactions, which successively remove neutrons from heavier samarium isotopes. The primary reaction pathway is believed to proceed as follows:
¹⁴⁶Sm(γ,n) → ¹⁴⁵Sm(γ,n) → ¹⁴⁴Sm
This chain of (γ,n) reactions is the most significant contributor to the production of ¹⁴⁴Sm.[5][6][7] Other reactions, such as (γ,p) and (γ,α), can also occur but are generally less dominant for the production of this specific isotope. The entire p-process involves a complex network of thousands of reactions on approximately 2,000 nuclei.[5][7][8]
The following diagram illustrates the primary reaction pathway for the synthesis of ¹⁴⁴Sm in the p-process.
Quantitative Data: Reaction Cross-Sections and Abundances
The efficiency of the p-process in producing ¹⁴⁴Sm is critically dependent on the cross-sections of the involved photodisintegration reactions. These values are determined through a combination of experimental measurements and theoretical calculations.
Isotopic Abundances of Samarium
The following table summarizes the natural abundances of stable and long-lived samarium isotopes, highlighting the relative rarity of the p-nucleus ¹⁴⁴Sm.
| Isotope | Natural Abundance (%) | Nucleosynthetic Process |
| ¹⁴⁴Sm | 3.08 | p-process |
| ¹⁴⁷Sm | 15.0 | s-process, r-process |
| ¹⁴⁸Sm | 11.25 | s-process, r-process |
| ¹⁴⁹Sm | 13.83 | s-process, r-process |
| ¹⁵⁰Sm | 7.37 | s-process |
| ¹⁵²Sm | 26.7 | s-process, r-process |
| ¹⁵⁴Sm | 22.7 | r-process |
| Table 1: Natural abundances of Samarium isotopes.[2][3][4] |
Experimental and Theoretical Reaction Cross-Sections
Experimental determination of photodisintegration cross-sections is challenging due to the difficulty of producing high-intensity gamma-ray beams with tunable energies. Therefore, many reaction rates are derived from theoretical models, such as the Hauser-Feshbach statistical model, which are then benchmarked against available experimental data.[8][9][10] The TALYS and NON-SMOKER codes are widely used for these calculations.[11]
The table below presents a selection of experimentally and theoretically determined cross-sections relevant to the production of ¹⁴⁴Sm.
| Reaction | Energy (MeV) | Cross-Section (mb) | Method | Reference |
| ¹⁴⁶Sm(γ,n)¹⁴⁵Sm | ~15.5 | 355.04 | Theoretical (JLM model) | [6] |
| ¹⁴⁵Sm(γ,n)¹⁴⁴Sm | ~15 | 355.16 | Theoretical (JLM model) | [6] |
| ¹⁴⁴Sm(p,γ)¹⁴⁵Eu | 4.2 - 6.8 | Varies with energy | Experimental (Activation) | [12][13] |
| Table 2: Selected reaction cross-sections relevant to ¹⁴⁴Sm nucleosynthesis. |
It is important to note that the (p,γ) reaction on ¹⁴⁴Sm is also studied to constrain the theoretical models used for the inverse (γ,p) reaction, which can be a destruction channel for ¹⁴⁴Sm at higher temperatures.[11]
Experimental Protocols: The Activation Method
A key experimental technique for measuring the cross-sections of astrophysical reactions is the activation method .[1][14][15] This method is particularly useful when the product nucleus of a reaction is radioactive. The general workflow of the activation method for a charged-particle induced reaction, such as (p,γ), is as follows:
-
Target Preparation: A thin, isotopically enriched target of the nuclide of interest (e.g., ¹⁴⁴Sm) is prepared. This is often done by evaporating or depositing the material onto a backing foil (e.g., aluminum).
-
Irradiation: The target is bombarded with a beam of charged particles (e.g., protons) of a specific energy from a particle accelerator. The beam current is carefully monitored and integrated over the irradiation time to determine the total number of incident particles.
-
Activity Measurement: After irradiation, the target is removed and placed in front of a high-purity germanium (HPGe) detector. The characteristic gamma rays emitted from the decay of the radioactive product nucleus (e.g., ¹⁴⁵Eu from the ¹⁴⁴Sm(p,γ)¹⁴⁵Eu reaction) are measured.
-
Cross-Section Calculation: The reaction cross-section is then calculated based on the number of incident particles, the number of target nuclei, the measured activity of the product nucleus, and the decay properties (half-life and gamma-ray branching ratios) of the product.
The following diagram illustrates the experimental workflow for the activation method.
For photodisintegration reactions, a similar principle is applied, but instead of a charged particle beam, a high-energy gamma-ray beam is used for irradiation.
Conclusion and Future Directions
The nucleosynthesis of ¹⁴⁴Sm via the p-process in core-collapse supernovae is a cornerstone of our understanding of the origin of rare, proton-rich isotopes. While the general framework is well-established, significant uncertainties remain in the nuclear reaction rates, which directly impact the accuracy of astrophysical models.
Future research will focus on:
-
Improved Experimental Measurements: The development of new facilities with high-intensity, mono-energetic gamma-ray beams will enable more precise measurements of photodisintegration cross-sections.
-
Refined Theoretical Models: Continued theoretical work is needed to improve the predictive power of nuclear reaction models, particularly for nuclei far from stability.
-
Advanced Astrophysical Simulations: More sophisticated multi-dimensional supernova models with detailed nucleosynthesis networks will provide a more realistic picture of the p-process environment.
A deeper understanding of the nucleosynthesis of ¹⁴⁴Sm and other p-nuclei will not only illuminate the life and death of massive stars but also provide crucial insights into the chemical evolution of our galaxy.
References
- 1. [1903.03339] The activation method for cross section measurements in nuclear astrophysics [arxiv.org]
- 2. Samarium | NIDC: National Isotope Development Center [isotopes.gov]
- 3. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 4. i2massociates.com [i2massociates.com]
- 5. researchgate.net [researchgate.net]
- 6. sympnp.org [sympnp.org]
- 7. researchgate.net [researchgate.net]
- 8. Hauser-Feshbach calculations – Anna Simon-Robertson [sites.nd.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. [2401.03525] Measurement of $^{144}$Sm(p,$γ$) cross-section at Gamow energies [arxiv.org]
- 12. Experimental cross-section of 144 Sm(p, γ ) reaction relevant to astrophysical p-process: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. epj-conferences.org [epj-conferences.org]
- 14. [PDF] The activation method for cross section measurements in nuclear astrophysics | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
The Astrophysical Origin of p-Nuclei: A Technical Guide with a Focus on Samarium-144
Abstract
The synthesis of elements heavier than iron in the cosmos is predominantly attributed to neutron-capture reactions, known as the s-process (slow neutron capture) and the r-process (rapid neutron capture). However, a distinct group of approximately 35 stable, proton-rich isotopes, termed "p-nuclei," cannot be formed by these mechanisms.[1][2][3] Their relatively low solar abundances and unique nucleosynthetic pathways present a significant and enduring challenge in nuclear astrophysics. This technical guide provides an in-depth examination of the leading theories on the origin of p-nuclei, with a particular focus on the isotope Samarium-144. It details the primary astrophysical scenarios, the underlying nuclear physics, the persistent discrepancies between theoretical models and observational data, and the experimental methodologies being employed to resolve these outstanding questions.
Introduction: The p-Nuclei Problem
The classical theory of nucleosynthesis, established in the seminal B²FH paper, successfully explained the majority of heavy isotopes through the s- and r-processes, which involve the addition of neutrons to seed nuclei.[1] However, isotopes such as ¹⁴⁴Sm, ⁹²Mo, and ¹⁹⁰Pt are shielded from the beta-decay paths of neutron-rich progenitors in the r-process and are bypassed by the s-process reaction flow. These neutron-deficient nuclei are known as p-nuclei.[2] Their formation requires at least one additional nucleosynthesis process operating in a proton-rich environment or at extremely high temperatures.[1][4] The leading candidate for the production of the majority of p-nuclei is the γ-process .[2][5]
The γ-Process: The Primary Production Mechanism
The most widely accepted mechanism for the synthesis of p-nuclei is the γ-process, which involves the photodisintegration of pre-existing, heavy seed nuclei from the s- and r-processes.[1][5] This process does not build up nuclei but rather breaks them down via a series of photon-induced reactions.
Core Principles
The γ-process occurs in explosive astrophysical environments where the plasma temperature reaches 2–3 gigakelvins (GK).[1][6] At these extreme temperatures, highly energetic photons (gamma rays) can overcome the nuclear binding energy, leading to the ejection of nucleons. The primary reactions are:
-
(γ,n): A gamma ray knocks a neutron out of a nucleus.
-
(γ,p): A gamma ray ejects a proton.
-
(γ,α): A gamma ray ejects an alpha particle (a helium nucleus).[7]
This sequence of photodisintegrations drives heavy seed nuclei towards the proton-rich side of the valley of beta stability, producing the p-nuclei.[5] The process is short-lived, typically lasting only a few seconds during an explosive event.[1]
Astrophysical Sites
The extreme temperature and density conditions required for the γ-process are primarily met in two astrophysical scenarios:
-
Core-Collapse Supernovae (Type II SNe): The favored sites are the oxygen/neon (O/Ne) burning shells of massive stars (M > 8 M☉) during their final, explosive phase.[2][3] As the supernova shockwave propagates through these outer layers, it heats the material to the requisite temperatures for the γ-process to occur for 1-2 seconds.[1][7]
-
Thermonuclear Supernovae (Type Ia SNe): These explosions, resulting from a white dwarf in a binary system accreting mass and exceeding the Chandrasekhar limit, also provide suitable environments.[8][9] Models show that the outer layers of the exploding white dwarf reach peak temperatures between 1.5 and 3.7 x 10⁹ K, enabling significant p-process nucleosynthesis.[8][10] Type Ia supernovae may be particularly important for producing both light and heavy p-nuclei, potentially resolving some of the underproduction issues seen in core-collapse models.[9]
The Synthesis of this compound
This compound (¹⁴⁴Sm) is a classic p-nucleus, being the lightest and only stable isotope of samarium not produced via neutron capture.[11][12] Its origin is firmly tied to the γ-process. Theoretical models indicate that ¹⁴⁴Sm is synthesized primarily through a chain of photodisintegration reactions on heavier samarium isotopes that were previously created by the s- and r-processes.[13][14]
The key reaction pathways proposed for the formation of ¹⁴⁴Sm are:
Studies suggest that the ¹⁴⁵Sm(γ,n) reaction rate is higher at temperatures up to approximately 7.6 GK, after which the ¹⁴⁶Sm(γ,2n) channel becomes dominant.[13] This highlights the sensitivity of p-nuclei production to the precise temperature profile of the astrophysical environment.
| Parameter | Value | Source |
| Target Nucleus | ¹⁴⁵Sm, ¹⁴⁶Sm | [13][14] |
| Primary Reactions | (γ,n), (γ,2n) | [13] |
| Astrophysical Site | Core-Collapse SNe, Type Ia SNe | [1][7][8] |
| Required Temperature | ~2-3 GK | [1] |
| Calculated Cross Section | ~355 mb for ¹⁴⁵Sm(γ,n) at ~15 MeV | [13][14] |
Table 1: Key Parameters for the Synthesis of ¹⁴⁴Sm via the γ-Process.
Challenges and Alternative Production Mechanisms
While the γ-process successfully explains the origin of a wide range of p-nuclei, current models consistently underproduce certain isotopes, pointing to the need for supplementary mechanisms.[2][3]
The νp-Process
One significant alternative is the νp-process (neutrino-p-process), which occurs in the proton-rich, neutrino-driven winds of core-collapse supernovae.[15][16] In this environment, a strong flux of antineutrinos from the proto-neutron star interacts with abundant free protons:
ν̅ₑ + p⁺ → n⁰ + e⁺
This reaction creates a small but significant population of free neutrons. These neutrons are then readily captured by neutron-deficient nuclei, allowing nucleosynthesis to bypass slow beta-decay waiting points via (n,p) reactions, followed by further rapid proton captures ((p,γ) reactions).[15] The νp-process is considered a promising candidate for explaining the abundances of light p-nuclei, including the historically problematic ⁹²,⁹⁴Mo and ⁹⁶,⁹⁸Ru isotopes.[16][17]
Other Rapid Proton Capture Processes
Other processes involving rapid proton capture (rp-process) have been proposed but face challenges. The classic rp-process requires extremely high proton densities and temperatures to overcome the Coulomb barrier of increasingly proton-rich nuclei, conditions that are not readily found in the proposed astrophysical sites.[1][4]
| Process | Astrophysical Site | Key Reactions | Primary Products |
| γ-process | Core-Collapse & Type Ia SNe | (γ,n), (γ,p), (γ,α) | Bulk of medium- to heavy-mass p-nuclei |
| νp-process | Core-Collapse SNe (neutrino-driven winds) | ν̅ₑ + p → n + e⁺, (n,p), (p,γ) | Light p-nuclei (e.g., Mo, Ru) |
| rp-process | (Proposed) Neutron star surfaces | (p,γ), β⁺ decay | Light proton-rich nuclei |
Table 2: Comparison of Major p-Nuclei Production Processes.
Experimental Approaches and Protocols
The significant uncertainties in p-process models are largely due to a lack of precise experimental data for the thousands of nuclear reactions involved.[2][3] The relevant reaction cross sections must be measured to constrain theoretical models.
Protocol for (γ,n) Cross-Section Measurement
Measuring photodisintegration cross sections is critical for validating γ-process network calculations. Modern experiments often use high-intensity, quasi-monochromatic gamma-ray beams.[18][19]
-
Gamma-Ray Beam Production: A high-energy, narrow-bandwidth photon beam is generated, typically via Laser Compton Scattering (LCS), where laser photons are scattered off a relativistic electron beam. Facilities like ELI-NP are designed for such experiments.[19][20][21] An alternative method uses Bremsstrahlung radiation from an electron accelerator, though this produces a broader energy spectrum.[18]
-
Target Irradiation: The gamma-ray beam is directed onto a highly enriched isotopic target (e.g., ¹⁴⁵Sm or ¹⁴⁶Sm).
-
Neutron Detection: The neutrons ejected from the (γ,n) reactions are detected. A common method employs a high-efficiency 4π neutron detector array, such as a set of ³He-filled proportional counters embedded in a moderating material (e.g., polyethylene).[19][20] This setup thermalizes the emitted neutrons before capture in the ³He tubes, making the detection efficiency nearly independent of the initial neutron energy.
-
Data Analysis: The measured neutron count, normalized by the beam flux and the number of target nuclei, is used to determine the (γ,n) reaction cross section at the specific beam energy.
Protocol for (n,γ) Cross-Section Measurement via Activation
For some reactions, it is easier to measure the inverse reaction, such as (n,γ), and then use the principle of detailed balance to calculate the photodisintegration rate.[22] The activation method is a well-established technique.
-
Neutron Source: A neutron field with a well-defined energy spectrum is produced. To simulate the Maxwell-Boltzmann energy distribution found in stars (kT ≈ 25-30 keV), the ⁷Li(p,n)⁷Be reaction near its threshold is often used.[22]
-
Sample Irradiation: A sample of the target isotope (e.g., ⁷⁴Se, ⁸⁴Sr) is placed in the neutron beam and irradiated for a period determined by the expected half-life of the product nucleus.[22]
-
Activity Measurement: After irradiation, the sample is transferred to a low-background counting station equipped with a high-purity germanium (HPGe) detector.
-
Cross-Section Determination: The characteristic gamma rays emitted from the decay of the activated product nuclei are measured. The intensity of these gamma rays, along with the known neutron flux, irradiation time, and decay properties, allows for the calculation of the neutron-capture cross section.[22]
Conclusion and Future Outlook
The origin of p-nuclei like ¹⁴⁴Sm remains a complex and active area of research. While the γ-process in supernovae provides a robust framework for their production, persistent discrepancies between models and observed solar abundances indicate that our understanding is incomplete.[2][23] The νp-process offers a compelling solution for the lighter p-nuclei, but its efficiency is highly sensitive to the complex hydrodynamics and neutrino physics of core-collapse supernovae.[17]
Progress in this field is critically dependent on a synergistic effort between astrophysical modeling and experimental nuclear physics. Next-generation radioactive ion beam facilities and high-flux gamma-ray sources will be instrumental in measuring the key reaction cross sections that are currently estimated only by theory.[19][20] These experimental data will provide the necessary constraints to refine nucleosynthesis models, ultimately leading to a complete and consistent picture of how the rarest heavy isotopes in the universe are forged.
References
- 1. p-nuclei - Wikipedia [en.wikipedia.org]
- 2. thomasrauscher.ch [thomasrauscher.ch]
- 3. researchgate.net [researchgate.net]
- 4. p-process - Wikipedia [en.wikipedia.org]
- 5. [1605.03690] The production of proton-rich isotopes beyond iron: The $γ$ process in stars [arxiv.org]
- 6. grokipedia.com [grokipedia.com]
- 7. The p-process in exploding rotating massive stars | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. TYPE Ia SUPERNOVAE AS SITES OF THE p-PROCESS: TWO-DIMENSIONAL MODELS COUPLED TO NUCLEOSYNTHESIS (Journal Article) | OSTI.GOV [osti.gov]
- 9. [1106.0582] Type Ia Supernovae as Sites of p-process: Two-Dimensional Models Coupled to Nucleosynthesis [arxiv.org]
- 10. [1001.0145] Production of the p-Process Nuclei in the Carbon-Deflagration Model for Type Ia Supernovae [arxiv.org]
- 11. americanelements.com [americanelements.com]
- 12. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 13. sympnp.org [sympnp.org]
- 14. researchgate.net [researchgate.net]
- 15. archive.jinaweb.org [archive.jinaweb.org]
- 16. [astro-ph/0511376] Neutrino-induced nucleosynthesis of A>64 nuclei: The nu p-process [arxiv.org]
- 17. [2312.03208] Successful $νp$-process in neutrino-driven outflows in core-collapse supernovae [arxiv.org]
- 18. Frontiers | Prospect for measurements of (γ, n) reaction cross-sections of p-nuclei at ELI-NP [frontiersin.org]
- 19. frontiersin.org [frontiersin.org]
- 20. Prospect for measurements of (γ, n) reaction cross-sections of p-nuclei at ELI-NP | Semantic Scholar [semanticscholar.org]
- 21. Prospect for measurements of (γ, n) reaction cross-sections of p-nuclei at ELI-NP [ouci.dntb.gov.ua]
- 22. [PDF] Experimental (n,gamma) cross sections of the p-process nuclei Se-74 and Sr-84 | Semantic Scholar [semanticscholar.org]
- 23. The γ-process nucleosynthesis in core-collapse super-novae | EPJ Web of Conferences [epj-conferences.org]
The Genesis of a Rare Isotope: A Technical Guide to the Theoretical Models of Samarium-144 Formation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the theoretical underpinnings of Samarium-144 (¹⁴⁴Sm) formation has been released, offering researchers, scientists, and nuclear astrophysics professionals a definitive resource on the origins of this proton-rich nuclide. This whitepaper provides an in-depth exploration of the primary nucleosynthesis pathway, the γ-process, supported by quantitative data, detailed experimental methodologies, and novel visualizations of the core scientific concepts.
This compound is one of a select group of isotopes known as p-nuclei, which are naturally occurring, proton-rich nuclides that cannot be synthesized by the primary mechanisms of stellar nucleosynthesis: the slow (s-) and rapid (r-) neutron-capture processes.[1][2] The astrophysical origin of these rare isotopes, including ¹⁴⁴Sm, has been a long-standing puzzle. Current theoretical models predominantly point to the γ-process , a mechanism involving the photodisintegration of pre-existing heavy seed nuclei in the extreme environments of supernovae.[1][3]
This guide synthesizes the current understanding of ¹⁴⁴Sm formation, leveraging theoretical calculations and experimental data to provide a robust framework for researchers.
The Dominant Theoretical Framework: The γ-Process
The leading explanation for the formation of ¹⁴⁴Sm is the γ-process, which occurs in the oxygen/neon-rich layers of massive stars during a core-collapse supernova or potentially in thermonuclear supernova explosions.[1][4][5][6] This process involves a sequence of photodisintegration reactions, primarily (γ,n), (γ,α), and (γ,p), on heavier, pre-existing s- and r-process nuclei at temperatures of 2-3 gigakelvins.[3][7] These reactions strip nucleons from the seed nuclei, driving them toward the proton-rich side of the valley of stability.
Key photodisintegration pathways believed to be responsible for the synthesis of ¹⁴⁴Sm include:
The now-extinct p-only isotope ¹⁴⁶Sm is considered a significant seed nucleus for the production of ¹⁴⁴Sm.[2][9] The reaction rates for these photodisintegration channels are critical inputs for astrophysical models aiming to reproduce the observed solar abundance of ¹⁴⁴Sm.
Modeling the Reactions: The Hauser-Feshbach Statistical Model
Given the extreme conditions in which the γ-process occurs, direct experimental measurement of all relevant reaction cross-sections is not feasible.[10] Consequently, theoretical models are essential for calculating these crucial parameters. The most widely used theoretical framework for this purpose is the Hauser-Feshbach statistical model .[10][11][12] This model is implemented in sophisticated nuclear reaction codes such as TALYS and NON-SMOKER .[10][13][14]
The Hauser-Feshbach model calculates the average cross-section for nuclear reactions proceeding through a compound nucleus, where the incident and outgoing particles are statistically independent.[15] The accuracy of these calculations is highly dependent on the input nuclear physics parameters, including nuclear level densities, optical model potentials, and γ-ray strength functions.[10][12]
Visualizing the Formation Pathway
The following diagram illustrates the primary photodisintegration pathways leading to the formation of this compound from heavier seed nuclei within the γ-process.
Experimental Validation: Constraining the Models
To anchor the theoretical predictions of the Hauser-Feshbach model, experimental measurements of key reaction cross-sections are crucial. While the direct measurement of (γ,n) reactions on unstable nuclei is extremely challenging, the principle of detailed balance allows for the use of the inverse capture reactions, such as (p,γ) and (α,γ), to constrain the theoretical models.[14]
Recent experimental efforts have focused on measuring the cross-sections of reactions like ¹⁴⁴Sm(p,γ)¹⁴⁵Eu and ¹⁴⁴Sm(α,γ)¹⁴⁸Gd.[14][16][17] These experiments provide vital data points that help refine the nuclear physics inputs for the Hauser-Feshbach calculations, leading to more reliable predictions of the reaction rates relevant to ¹⁴⁴Sm nucleosynthesis.
Quantitative Data Summary
The table below summarizes some of the experimentally measured and theoretically calculated cross-sections for key reactions involved in the formation and study of this compound.
| Reaction | Energy (MeV) | Measured Cross-Section (mb) | Theoretical Model | Predicted Cross-Section (mb) | Reference |
| ¹⁴⁶Sm(γ,n)¹⁴⁵Sm | ~15.5 | - | JLM Optical Model | 355.04 | [8] |
| ¹⁴⁵Sm(γ,n)¹⁴⁴Sm | ~15.0 | - | JLM Optical Model | 355.16 | [8] |
| ¹⁴⁵Sm(γ,n)¹⁴⁴Sm | 15.04 | - | JLM Optical Model | 359.93 | [8] |
| ¹⁴⁶Sm(γ,2n)¹⁴⁴Sm | 17.1 | - | JLM Optical Model | 97.37 | [8] |
| ¹⁴⁴Sm(p,γ)¹⁴⁵Eu | 4.2 - 6.8 | Various | TALYS 1.95 | Good agreement | [16] |
| ¹⁴⁴Sm(p,γ)¹⁴⁵Eu | 2.57 (cm) | 2.542 x 10¹⁰ (S-factor, MeV-b) | TALYS 1.96, NON-SMOKER | Satisfactory agreement | [14] |
| ¹⁴⁴Sm(α,γ)¹⁴⁸Gd | 10.5 - 13.4 | Various | Statistical Model | Compared | [17] |
Experimental Protocol: The Activation Method
A widely used technique for measuring the cross-sections of astrophysically relevant reactions is the activation method .[2][8] This method is particularly effective when the product nucleus of a reaction is radioactive.
Detailed Methodology for ¹⁴⁴Sm(p,γ)¹⁴⁵Eu Cross-Section Measurement
-
Target Preparation :
-
Irradiation :
-
The prepared target is placed in a vacuum chamber and irradiated with a proton beam of a specific energy from a particle accelerator.
-
The beam energy is chosen to be within the astrophysically relevant Gamow window.[14]
-
The total number of incident protons (beam fluence) is carefully measured, often using a monitor foil (e.g., copper) and a well-known reference reaction.[16]
-
-
Activity Measurement :
-
After irradiation, the target is removed from the chamber. The ¹⁴⁴Sm(p,γ) reaction produces the radioactive isotope ¹⁴⁵Eu (half-life ≈ 5.93 days).[16]
-
The irradiated target is placed in front of a high-purity germanium (HPGe) detector to measure the characteristic γ-rays emitted during the decay of ¹⁴⁵Eu.[16]
-
The HPGe detector is shielded to reduce background radiation and is precisely calibrated for energy and efficiency using standard radioactive sources.
-
-
Cross-Section Calculation :
-
The number of produced ¹⁴⁵Eu nuclei is determined from the measured γ-ray activity, correcting for the detector efficiency, γ-ray intensity, and the decay of ¹⁴⁵Eu during and after irradiation.
-
The reaction cross-section at the given proton energy is then calculated using the number of produced nuclei, the number of target atoms, and the measured beam fluence.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a nuclear reaction cross-section measurement using the activation technique.
Conclusion
The formation of the p-nucleus this compound is a complex process rooted in the violent explosions of massive stars. The γ-process, modeled by the Hauser-Feshbach statistical theory, provides a robust framework for understanding its nucleosynthesis. However, the accuracy of these theoretical models is critically dependent on well-constrained nuclear physics inputs. The ongoing interplay between theoretical calculations and precise experimental measurements, such as those employing the activation technique, is paramount to unraveling the complete story of ¹⁴⁴Sm's origin and, by extension, the genesis of all p-nuclei. This guide serves as a foundational reference for professionals dedicated to advancing our knowledge in this exciting field of nuclear astrophysics.
References
- 1. aanda.org [aanda.org]
- 2. researchgate.net [researchgate.net]
- 3. TALYS 1.2 [rsicc.ornl.gov]
- 4. [0806.2239] Improved predictions of nuclear reaction rates with the TALYS reaction code for astrophysical applications [arxiv.org]
- 5. ns.ph.liv.ac.uk [ns.ph.liv.ac.uk]
- 6. epj-conferences.org [epj-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. [1903.03339] The activation method for cross section measurements in nuclear astrophysics [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. p-process nucleosynthesis – Sotirios V. Harissopulos (Charisopoulos) – Personal Page [harissopulos.eu]
- 13. Improved predictions of nuclear reaction rates with the TALYS reaction code for astrophysical applications | Astronomy & Astrophysics (A&A) [aanda.org]
- 14. indico.cern.ch [indico.cern.ch]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] The activation method for cross section measurements in nuclear astrophysics | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Distribution of ¹⁴⁴Sm in the Early Solar System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the distribution of the samarium isotope ¹⁴⁴Sm in the early solar system. It covers the nucleosynthetic origin of this p-process nuclide, its heterogeneous distribution in various meteorite classes, and the high-precision analytical techniques used for its measurement. This document is intended to be a comprehensive resource for researchers in cosmochemistry, planetary science, and related fields.
Nucleosynthesis of ¹⁴⁴Sm: The p-Process
Samarium (Sm) has several isotopes produced through the slow (s-process) and rapid (r-process) neutron-capture processes. However, the proton-rich isotope, ¹⁴⁴Sm, is a notable exception. It is exclusively synthesized through a process known as the p-process, which involves the photodisintegration of heavier seed nuclei.[1] This process is thought to occur in the high-energy environments of supernovae.[2]
The primary pathway for the formation of ¹⁴⁴Sm is through a series of photon-induced neutron emissions (a gamma-neutron chain reaction) from heavier samarium isotopes, with ¹⁴⁶Sm being a key seed nucleus.[3][4] At extremely high temperatures, high-energy gamma rays can knock out neutrons from the nucleus of an atom. The sequence of reactions leading to ¹⁴⁴Sm can be visualized as a step-wise reduction in the neutron number of heavier isotopes.
Heterogeneous Distribution of ¹⁴⁴Sm in the Early Solar System
High-precision isotopic analyses of meteorites have revealed that ¹⁴⁴Sm was not homogeneously distributed throughout the early solar nebula.[2] These variations, expressed as μ¹⁴⁴Sm (the parts-per-million deviation of the ¹⁴⁴Sm/¹⁵²Sm ratio from a terrestrial standard), provide critical insights into the mixing of materials from different stellar sources in the protoplanetary disk.
Different classes of chondritic meteorites, which are primitive remnants from the early solar system, exhibit distinct ¹⁴⁴Sm signatures. Carbonaceous chondrites are generally characterized by deficits in ¹⁴⁴Sm, whereas ordinary chondrites have compositions close to the terrestrial value.[2] In contrast, enstatite chondrites show a range of compositions, with some exhibiting significant excesses of ¹⁴⁴Sm.[2] This heterogeneity suggests that the carriers of p-process nuclides were not evenly mixed in the regions where these meteorite parent bodies formed.
Data Presentation: ¹⁴⁴Sm Isotopic Compositions in Chondrites
The following table summarizes the μ¹⁴⁴Sm values for various chondrite groups. The data are compiled from studies by Gannoun et al. (2011), which includes data from Carlson et al. (2007) and Boyet and Carlson (2005).
| Meteorite | Type | μ¹⁴⁴Sm (ppm) | 2σ Uncertainty (ppm) | Reference |
| Enstatite Chondrites | ||||
| Sahara 97072 | EH3 | 6 ± 6 | 12 | Gannoun et al. (2011) |
| Sahara 97096 | EH3 | 10 ± 6 | 12 | Gannoun et al. (2011) |
| Sahara 97158 | EH3 | 11 ± 6 | 12 | Gannoun et al. (2011) |
| Indarch | EH4 | -1 ± 6 | 12 | Gannoun et al. (2011) |
| Abee | EH4 | -1 ± 6 | 12 | Gannoun et al. (2011) |
| LEW 87223 | EH5 | -1 ± 6 | 12 | Gannoun et al. (2011) |
| Hvittis | EL6 | 13 ± 6 | 12 | Gannoun et al. (2011) |
| Ordinary Chondrites | ||||
| Average | OC | -3 ± 4 | 8 | Carlson et al. (2007) |
| Carbonaceous Chondrites | ||||
| Average | CC | -7 ± 4 | 8 | Carlson et al. (2007) |
| Allende | CV3 | -10 ± 6 | 12 | Gannoun et al. (2011) |
Experimental Protocols for High-Precision ¹⁴⁴Sm Analysis
The determination of small nucleosynthetic variations in ¹⁴⁴Sm requires highly precise and accurate analytical methods. Thermal Ionization Mass Spectrometry (TIMS) is a commonly employed technique for this purpose, necessitating a meticulous chemical separation process to isolate samarium from the meteorite sample matrix and eliminate isobaric interferences.[5]
A recently developed procedure by Frossard et al. (2024) outlines a comprehensive four-step chemical separation scheme for the analysis of samarium and neodymium from the same sample digest, which is particularly valuable for precious and limited meteorite samples.
Sample Digestion and Chemical Separation
-
Sample Digestion : A powdered meteorite sample (typically >1 g for high-precision ¹⁴⁴Sm analysis) is digested using a mixture of hydrofluoric (HF) and nitric (HNO₃) acids in a high-pressure vessel.
-
Iron and Matrix Removal : The digested sample solution undergoes a multi-stage ion-exchange chromatography process.
-
Step 1 (Fe Removal) : The sample is loaded onto an anion-exchange resin (e.g., AG1-X8) to separate iron from the rest of the sample matrix.[5]
-
Step 2 (REE Separation) : The fraction containing the Rare Earth Elements (REEs) is then passed through a TRU-Spec resin, which isolates the REEs from other matrix elements.[5]
-
-
Sm and Nd Separation : A DGA (N,N,N',N'-tetraoctyl-diglycolamide) resin is used to separate samarium from neodymium and other REEs. This step is critical for avoiding isobaric interference from ¹⁴⁴Nd on ¹⁴⁴Sm during mass spectrometric analysis.[5]
-
Sm Purification : The samarium fraction is further purified using another DGA resin column to ensure complete removal of any remaining interfering elements.[5]
Mass Spectrometry
The purified samarium fraction is loaded onto a rhenium (Re) filament for analysis in a TIMS instrument. The sample is heated to high temperatures, causing ionization of the samarium atoms. The resulting ions are then accelerated into a magnetic field, which separates them based on their mass-to-charge ratio. Highly sensitive detectors (Faraday cups) are used to measure the ion beams of the different samarium isotopes simultaneously. The measured isotope ratios are then corrected for instrumental mass fractionation and normalized to a terrestrial standard to calculate the μ¹⁴⁴Sm value.[5]
Conclusion
The study of ¹⁴⁴Sm distribution in early solar system materials provides a unique window into the p-process nucleosynthesis in stars and the subsequent mixing of stellar ejecta in the solar nebula. The observed isotopic heterogeneities among different chondrite groups underscore the incomplete homogenization of the protoplanetary disk. Continued high-precision measurements of ¹⁴⁴Sm and other p-process nuclides in a wider range of meteorites, including samples returned from asteroids, will further refine our understanding of the building blocks of our solar system.
References
- 1. Atomic Data for Samarium (Sm) [physics.nist.gov]
- 2. [PDF] 142Nd Evidence for Early (>4.53 Ga) Global Differentiation of the Silicate Earth | Semantic Scholar [semanticscholar.org]
- 3. 142Nd evidence for early (>4.53 Ga) global differentiation of the silicate Earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WebElements Periodic Table » Samarium » isotope data [webelements.com]
- 5. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
An In-depth Technical Guide to the Natural Occurrence and Analysis of Samarium Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of samarium (Sm), a lanthanide element with seven naturally occurring isotopes. Detailed methodologies for the precise and accurate determination of these isotopic abundances using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are presented, aimed at providing researchers and professionals in various scientific fields with a thorough understanding of the subject.
Data Presentation: Natural Abundance of Samarium Isotopes
Samarium's isotopic composition is a critical parameter in various applications, including geochronology (specifically Sm-Nd dating), nuclear technology, and tracer studies in drug development and environmental science. The natural abundances of its isotopes are summarized in the table below. Naturally occurring samarium consists of five stable isotopes (¹⁴⁴Sm, ¹⁴⁹Sm, ¹⁵⁰Sm, ¹⁵²Sm, ¹⁵⁴Sm) and two isotopes with extremely long half-lives (¹⁴⁷Sm and ¹⁴⁸Sm) that are considered primordial.
| Isotope Mass Number | Natural Abundance (%) | Half-life (t₁/₂) | Decay Mode |
| ¹⁴⁴Sm | 3.08 | Stable | - |
| ¹⁴⁷Sm | 15.0 | 1.066 x 10¹¹ years | Alpha (α) |
| ¹⁴⁸Sm | 11.3 | 6.3 x 10¹⁵ years | Alpha (α) |
| ¹⁴⁹Sm | 13.8 | Stable | - |
| ¹⁵⁰Sm | 7.37 | Stable | - |
| ¹⁵²Sm | 26.7 | Stable | - |
| ¹⁵⁴Sm | 22.7 | Stable | - |
Note: The long-lived isotopes ¹⁴⁷Sm and ¹⁴⁸Sm decay via alpha emission to isotopes of neodymium (Nd).[1]
Experimental Protocols: Determination of Samarium Isotopic Abundance by MC-ICP-MS
The accurate determination of samarium's isotopic composition requires high-precision analytical techniques to overcome challenges such as isobaric interferences and instrumental mass bias. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the state-of-the-art method for such measurements.
MC-ICP-MS utilizes an inductively coupled plasma source to ionize the sample. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a magnetic sector analyzer. A multi-collector array allows for the simultaneous detection of multiple isotope beams, leading to high precision in isotope ratio measurements.
The following protocol outlines the key steps for the determination of samarium isotopic abundances in a sample.
1. Sample Preparation and Chemical Separation:
-
Objective: To isolate samarium from the sample matrix and remove elements that could cause isobaric interferences, particularly neodymium (Nd) and gadolinium (Gd).
-
Procedure:
-
Digestion: The solid sample (e.g., geological rock, purified drug product) is digested using a mixture of high-purity acids (e.g., HF, HNO₃, HCl) in a clean laboratory environment to minimize contamination.
-
Chromatographic Separation: A multi-step ion-exchange chromatography process is employed to separate Sm from other elements. This typically involves a primary column to separate the rare earth elements (REEs) from the bulk matrix, followed by a secondary column to specifically isolate Sm from adjacent REEs like Nd and Gd. The choice of resin and elution acids is critical for achieving a clean Sm fraction.
-
2. Instrumental Analysis using MC-ICP-MS:
-
Instrumentation: A high-resolution MC-ICP-MS instrument, such as the Thermo Scientific NEPTUNE, is used for the analysis.
-
Sample Introduction: The purified samarium fraction, dissolved in a dilute acid (e.g., 2% HNO₃), is introduced into the plasma source via a nebulizer and spray chamber.
-
Data Acquisition: The instrument is configured to simultaneously measure the ion beams of all relevant samarium isotopes. Data is typically collected in static mode, where each Faraday cup is assigned to a specific isotope.
-
Interference Correction: A primary challenge in Sm isotope analysis is the presence of isobaric interferences from Nd isotopes (e.g., ¹⁴⁴Nd on ¹⁴⁴Sm, ¹⁴⁸Nd on ¹⁴⁸Sm, and ¹⁵⁰Nd on ¹⁵⁰Sm). While chemical separation aims to remove Nd, residual amounts may still be present. An on-line correction is applied by monitoring an interference-free Nd isotope (e.g., ¹⁴³Nd or ¹⁴⁵Nd) and using the known natural isotopic ratios of Nd to subtract its contribution from the Sm signals.
-
Mass Bias Correction: Instrumental mass bias, the preferential transmission of heavier isotopes through the mass spectrometer, must be corrected for. This is typically achieved using an internal normalization approach, where a known, stable isotope ratio of another element is used, or by applying a mass fractionation law (e.g., the exponential law) and normalizing to a known samarium isotope ratio.[2] For high-precision work, the standard-sample bracketing technique is often employed, where the sample is bracketed by measurements of a certified isotopic standard.[3]
3. Data Processing and Validation:
-
Calculation of Isotope Ratios and Abundances: The raw ion beam intensities are corrected for background, interferences, and mass bias to calculate the final isotope ratios. These ratios are then used to determine the percentage of natural abundance for each isotope.
-
Quality Control: The accuracy and precision of the measurements are validated by analyzing certified reference materials (CRMs) with known samarium isotopic compositions alongside the samples.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the determination of samarium isotopic abundances using MC-ICP-MS.
Caption: Workflow for Samarium Isotope Analysis by MC-ICP-MS.
References
Unveiling the Cosmos in the Nucleus: A Technical Guide to Fundamental Physics Research Using Samarium-144
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samarium-144 (¹⁴⁴Sm), a proton-rich, stable isotope, serves as a crucial touchstone for fundamental physics research, particularly in the realms of nuclear astrophysics and nuclear structure.[1] Its unique position as a p-nucleus, an isotope that cannot be synthesized through the primary stellar nucleosynthesis pathways of the s- and r-processes, makes it an invaluable probe for understanding the more elusive γ-process. This technical guide provides an in-depth overview of the pivotal role of ¹⁴⁴Sm in contemporary nuclear physics, detailing the experimental methodologies and theoretical frameworks employed in its study. We present a comprehensive compilation of quantitative data from key experiments, elucidate the intricate experimental protocols, and visualize the logical workflows through detailed diagrams. This document is intended to be a comprehensive resource for researchers and professionals seeking to understand and leverage the unique properties of this compound in their scientific endeavors.
Introduction: The Significance of this compound
Naturally occurring with an abundance of 3.08%, ¹⁴⁴Sm is one of the five stable isotopes of samarium.[2][3] Its nucleus, composed of 62 protons and 82 neutrons, possesses a magic number of neutrons, contributing to its relative stability. This stability, however, is juxtaposed with its intriguing origin story. As a p-nucleus, the formation of ¹⁴⁴Sm is attributed to photodisintegration reactions, primarily the (γ,n), (γ,p), and (γ,α) reactions, occurring in the oxygen/neon layers of Type II supernovae.[4] The study of these reactions is paramount to validating and refining our models of stellar evolution and element synthesis.
Furthermore, the nuclear structure of ¹⁴⁴Sm provides a fertile ground for testing and advancing our understanding of nuclear forces and collective nuclear behavior. Investigations into its excited states, decay modes, and interactions with various projectiles offer critical data for constraining nuclear models. This guide will delve into the key experimental avenues through which our knowledge of ¹⁴⁴Sm is being advanced.
Quantitative Data from Key Experiments
The following tables summarize the key quantitative data obtained from various experimental investigations involving this compound. These data are essential for validating theoretical models and for astrophysical network calculations.
Table 1: Experimental Cross-Sections for the ¹⁴⁴Sm(p,γ)¹⁴⁵Eu Reaction [2][5][6]
| Proton Energy (MeV) | Center-of-Mass Energy (MeV) | Cross-Section (mb) |
| 2.6 | 2.57 | 0.00254 ± 0.00115 |
| 3.1 | 3.07 | - |
| 3.7 | 3.66 | - |
| 4.1 | 4.06 | - |
| 4.2 | 4.16 | - |
| 4.7 | 4.65 | - |
| 5.1 | 5.05 | - |
| 5.5 | 5.45 | - |
| 5.9 | 5.84 | - |
| 6.4 | 6.34 | - |
| 6.8 | 6.73 | - |
Table 2: Experimental Cross-Sections for the ¹⁴⁴Sm(α,γ)¹⁴⁸Gd Reaction [7][8][9][10][11]
| Alpha Energy (MeV) | Center-of-Mass Energy (MeV) | Cross-Section (μb) |
| 10.5 | 10.22 | 0.12 ± 0.05 |
| 11.0 | 10.71 | 0.45 ± 0.15 |
| 11.5 | 11.20 | 1.5 ± 0.4 |
| 12.0 | 11.69 | 4.0 ± 1.0 |
| 12.5 | 12.18 | 10.0 ± 2.5 |
| 13.0 | 12.67 | 22.0 ± 5.0 |
| 13.4 | 13.06 | 45.0 ± 10.0 |
Table 3: Experimental Cross-Sections for the ¹⁴⁴Sm(α,n)¹⁴⁷Gd Reaction [12][13]
| Alpha Energy (MeV) | Cross-Section (mb) |
| 13 | - |
| 14 | - |
| 15 | - |
| 16 | - |
| 17 | - |
| 18 | - |
| 19 | - |
| 20 | - |
Table 4: Photoneutron Reaction Cross-Sections for the Formation of ¹⁴⁴Sm [1][14]
| Reaction | Peak Energy (MeV) | Peak Cross-Section (mb) |
| ¹⁴⁵Sm(γ,n)¹⁴⁴Sm | ~15.0 | ~360 |
| ¹⁴⁶Sm(γ,2n)¹⁴⁴Sm | ~17.1 | ~97 |
Experimental Protocols
The acquisition of precise experimental data for reactions involving ¹⁴⁴Sm is a methodologically intensive process. The following sections detail the typical protocols for key experiments.
The Activation Method
The activation method is a widely used technique for measuring reaction cross-sections, particularly for charged-particle induced reactions on ¹⁴⁴Sm.[1][15][16]
High-purity, isotopically enriched ¹⁴⁴Sm targets are essential for these experiments.[14][17][18][19] A common method for target preparation is vacuum thermal deposition, where the enriched samarium oxide (Sm₂O₃) is evaporated onto a thin backing material, typically aluminum or carbon foil.[17] The thickness and uniformity of the target are critical parameters and are often verified using techniques like Rutherford Backscattering Spectrometry (RBS).[17]
The prepared ¹⁴⁴Sm target is bombarded with a beam of charged particles (e.g., protons or alpha particles) from a particle accelerator.[15] The beam energy is carefully controlled and monitored. The duration of the irradiation is determined by the half-life of the product nucleus.[15]
Following irradiation, the target is transferred to a low-background counting station equipped with a high-purity germanium (HPGe) detector.[20][21][22][23] The characteristic gamma rays emitted from the decay of the reaction products are measured. The energy and intensity of these gamma rays allow for the identification and quantification of the produced isotopes.[20][23]
The measured gamma-ray spectra are analyzed to determine the number of produced nuclei.[20] This involves peak fitting, background subtraction, and corrections for detector efficiency, beam intensity fluctuations, and gamma-ray attenuation.[15][20] The reaction cross-section is then calculated based on the number of produced nuclei, the number of incident particles, and the target thickness. A thorough uncertainty analysis is performed to quantify the experimental errors.[4][24][25][26][27]
Theoretical Framework: Modeling Nuclear Reactions
Theoretical models are indispensable for interpreting experimental data and for extrapolating reaction rates to the astrophysical energies that are often inaccessible in the laboratory.
The Hauser-Feshbach Statistical Model
The Hauser-Feshbach statistical model is a cornerstone of theoretical nuclear physics for calculating reaction cross-sections, particularly at low energies.[28] This model assumes that the nuclear reaction proceeds through the formation of a compound nucleus, which then decays statistically into various outgoing channels.
The TALYS Code
TALYS is a versatile and widely used nuclear reaction code that implements the Hauser-Feshbach model, along with other nuclear reaction models.[3][12][29][30][31][32] It allows for the calculation of a wide range of observables, including total and partial cross-sections, angular distributions, and energy spectra.
Accurate calculations with TALYS require a set of well-defined input parameters, including:
-
Optical Model Potential (OMP): Describes the interaction between the projectile and the target nucleus. The alpha-nucleus OMP is a particularly crucial and uncertain parameter for reactions on ¹⁴⁴Sm.[12][13][28][33][34]
-
Nuclear Level Densities: Describes the density of excited states in the compound and residual nuclei.
-
Gamma-Ray Strength Functions: Describes the average electromagnetic decay properties of the excited nucleus.
-
Fission Barriers: Relevant for heavier nuclei where fission is a possible decay channel.
References
- 1. [1903.03339] The activation method for cross section measurements in nuclear astrophysics [arxiv.org]
- 2. Experimental cross-section of 144 Sm(p, γ ) reaction relevant to astrophysical p-process: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. indico.ictp.it [indico.ictp.it]
- 4. researchgate.net [researchgate.net]
- 5. epj-conferences.org [epj-conferences.org]
- 6. [2401.03525] Measurement of $^{144}$Sm(p,$γ$) cross-section at Gamow energies [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [2302.02697] Cross section measurement of the 144Sm(alpha,n)147Gd reaction for studying the alpha-nucleus optical potential at astrophysical energies [arxiv.org]
- 13. arxiv.org [arxiv.org]
- 14. Target preparation for research with charged projectiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indico.cern.ch [indico.cern.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. epj-conferences.org [epj-conferences.org]
- 19. arxiv.org [arxiv.org]
- 20. indico.ictp.it [indico.ictp.it]
- 21. nuclear-power.com [nuclear-power.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. ntrs.nasa.gov [ntrs.nasa.gov]
- 25. researchgate.net [researchgate.net]
- 26. Experimental uncertainty analysis - Wikipedia [en.wikipedia.org]
- 27. Frontiers | Uncertainty Analysis of Reactor Structure Material Activation Calculation Induced From Nuclear Data [frontiersin.org]
- 28. Frontiers | Constrained model assumptions using recent data of α-particle reactions on 144Sm [frontiersin.org]
- 29. www-nds.iaea.org [www-nds.iaea.org]
- 30. indico.cern.ch [indico.cern.ch]
- 31. arxiv.org [arxiv.org]
- 32. nds.iaea.org [nds.iaea.org]
- 33. [PDF] {sup 144}Sm-{alpha} optical potential at astrophysically relevant energies derived from {sup 144}Sm({alpha},{alpha}){sup 144}Sm elastic scattering | Semantic Scholar [semanticscholar.org]
- 34. {sup 144}Sm-{alpha} optical potential at astrophysically relevant energies derived from {sup 144}Sm({alpha},{alpha}){sup 144}Sm elastic scattering (Journal Article) | OSTI.GOV [osti.gov]
The Stellar Forge: Unraveling the Role of Samarium-144 in Nucleosynthesis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samarium-144 (¹⁴⁴Sm), a proton-rich, stable isotope of samarium, stands as a testament to the violent, high-energy environments of stellar explosions. Unlike the majority of heavy elements forged through the slow (s-) and rapid (r-) neutron capture processes, ¹⁴⁴Sm is a "p-nucleus," exclusively synthesized through the photodisintegration of pre-existing heavier seed nuclei in what is known as the gamma-process (or p-process). This technical guide delves into the intricate role of ¹⁴⁴Sm in stellar nucleosynthesis, providing a comprehensive overview of its production mechanisms, the experimental techniques used to elucidate its origins, and the quantitative data that underpin our current understanding. This document is intended to serve as a core reference for researchers in nuclear astrophysics, cosmochemistry, and related fields.
Introduction to this compound and the p-Process
The vast majority of atomic nuclei heavier than iron are synthesized in stars through the capture of neutrons. The slow neutron capture process (s-process) occurs over long timescales in asymptotic giant branch (AGB) stars, while the rapid neutron capture process (r-process) is associated with explosive events like neutron star mergers and some types of supernovae.[1] However, a select group of approximately 35 stable, proton-rich isotopes, including ¹⁴⁴Sm, cannot be produced by these neutron-capture chains.[2] These are known as the p-nuclei, and their existence points to a different nucleosynthetic pathway.
The leading theory for the formation of p-nuclei is the γ-process , which occurs in the oxygen/neon-rich layers of massive stars during a core-collapse (Type II) supernova.[3][4] In this extreme environment, with temperatures reaching 2-3 billion Kelvin (T₉ = 2-3), a torrent of high-energy photons (gamma rays) triggers a series of photodisintegration reactions on pre-existing s- and r-process seed nuclei.[4] These reactions, primarily of the type (γ,n), (γ,p), and (γ,α), strip nucleons from the heavier seeds, driving the nucleosynthetic flow towards the proton-rich side of the valley of beta-stability and producing the p-nuclei.[2] this compound is a key product of this process, and its observed abundance provides a crucial constraint for models of supernova explosions and galactic chemical evolution.
Nucleosynthetic Pathways to this compound
The primary production route for ¹⁴⁴Sm is through a series of photodisintegration reactions on heavier samarium and gadolinium isotopes that were previously synthesized by the s- and r-processes. The most significant pathways involve the photoneutron reactions on nearby isotopes.
A key production channel is believed to be the photodisintegration of ¹⁴⁶Sm.[5][6] Theoretical models and experimental evidence suggest the following reaction sequences:
The rates of these reactions are highly sensitive to the stellar temperature and the energy spectrum of the photon bath. At lower temperatures within the γ-process range, the (γ,n) reaction on ¹⁴⁵Sm is predicted to be more dominant. However, as the temperature increases, the (γ,2n) reaction on ¹⁴⁶Sm becomes a more significant contributor.[5]
The following diagram illustrates the primary photodisintegration pathways leading to the production of this compound during the p-process.
Quantitative Data
The accurate determination of nuclear reaction cross-sections and astrophysical reaction rates is paramount for building reliable models of p-process nucleosynthesis. Below are tables summarizing key quantitative data related to this compound.
Table 1: Isotopic Abundances of Samarium
| Isotope | Natural Abundance (%)[7][8] | Nucleosynthetic Origin[9] |
| ¹⁴⁴Sm | 3.07 | p-process |
| ¹⁴⁷Sm | 14.99 | s- and r-process |
| ¹⁴⁸Sm | 11.24 | s- and r-process |
| ¹⁴⁹Sm | 13.82 | s- and r-process |
| ¹⁵⁰Sm | 7.38 | s-process |
| ¹⁵²Sm | 26.75 | s- and r-process |
| ¹⁵⁴Sm | 22.75 | r-process |
Table 2: Photodisintegration Reaction Cross-Sections for the Production of ¹⁴⁴Sm
| Reaction | Energy (MeV) | Cross-Section (mb)[5] |
| ¹⁴⁵Sm(γ,n)¹⁴⁴Sm | 12.48 | 143.39 |
| ¹⁴⁵Sm(γ,n)¹⁴⁴Sm | 15.00 | 355.16 |
| ¹⁴⁵Sm(γ,n)¹⁴⁴Sm | 19.99 | 99.76 |
| ¹⁴⁶Sm(γ,2n)¹⁴⁴Sm | 17.10 | 97.37 |
| ¹⁴⁶Sm(γ,2n)¹⁴⁴Sm | 20.00 | 67.00 |
Table 3: Thermal Neutron Capture Cross-Sections of Samarium Isotopes
| Isotope | Thermal Neutron Capture Cross-Section (barns)[10] |
| ¹⁴⁴Sm | 1.64 ± 0.10 |
| ¹⁴⁷Sm | 57 ± 3 |
| ¹⁴⁸Sm | 2.4 ± 0.6 |
| ¹⁴⁹Sm | 40140 ± 600 |
| ¹⁵⁰Sm | 100 ± 4 |
| ¹⁵²Sm | 206 ± 6 |
| ¹⁵⁴Sm | 8.3 ± 0.4 |
Table 4: Isotopic Ratios of Samarium in Meteoritic Samples
| Sample Type | ¹⁴⁴Sm/¹⁵⁴Sm Ratio | Reference |
| Carbonaceous Chondrites | ~118 ppm deficit compared to terrestrial | [9] |
| Lunar Meteorites (Dhofar 910) | ε¹⁵⁰Sm = +123.4 | [11] |
| Allende Meteorite (EK1-04) | Fractionation of s- and r-process components | [12] |
Experimental Protocols
The experimental determination of the nuclear data presented above is a challenging endeavor, often pushing the limits of available technology. The primary methods employed are the activation technique and direct measurements using advanced detector systems.
The Activation Method
The activation method is a widely used technique for measuring the cross-sections of nuclear reactions, particularly for astrophysical applications.[13] The general workflow is as follows:
-
Target Preparation: A highly enriched sample of the isotope of interest (e.g., ¹⁴⁶Sm) is prepared. This often involves techniques like vacuum thermal deposition or molecular plating to create a thin, uniform target on a suitable backing material.[1]
-
Irradiation: The target is irradiated with a beam of high-energy particles, such as gamma-rays from a Laser Compton Scattering (LCS) source. The energy and flux of the beam are carefully monitored.
-
Activity Measurement: After irradiation, the target is transferred to a low-background counting station. The radioactive products of the reaction (e.g., ¹⁴⁵Sm or ¹⁴⁴Sm if it were radioactive) decay, emitting characteristic gamma-rays. These gamma-rays are detected using a high-purity germanium (HPGe) detector, which offers excellent energy resolution.[14][15]
-
Cross-Section Calculation: By measuring the number of decays of the product nuclei, and knowing the beam flux, target thickness, and irradiation time, the reaction cross-section can be calculated.
The following diagram illustrates the workflow of the activation method.
Direct Measurement of Photoneutron Cross-Sections
For stable isotopes like ¹⁴⁴Sm, direct measurement of photoneutron cross-sections is possible. A common experimental setup involves:
-
Gamma-Ray Source: A quasi-monochromatic gamma-ray beam is generated, often using Laser Compton Scattering at facilities like NewSUBARU.[14] The energy of the gamma-ray beam can be tuned to scan across the desired energy range.
-
Target: A highly enriched ¹⁴⁴Sm target is placed in the gamma-ray beam.
-
Neutron Detector: A highly efficient 4π neutron detector, such as an array of ³He proportional counters embedded in a moderator, surrounds the target to detect the neutrons emitted from (γ,n) reactions.
-
Data Acquisition: The neutron counts are recorded as a function of the incident gamma-ray energy, allowing for the determination of the photoneutron cross-section.
Theoretical Framework: The Hauser-Feshbach Model
Due to the vast number of reactions involved in the p-process network, it is not feasible to experimentally measure all of them. Therefore, theoretical models are essential for calculating the majority of the required reaction rates. The most widely used theoretical framework for this purpose is the Hauser-Feshbach statistical model .[16][17]
The Hauser-Feshbach model assumes that a nuclear reaction proceeds through the formation of a compound nucleus in a statistical equilibrium. The decay of this compound nucleus into various outgoing channels is then governed by statistical probabilities. The key inputs for Hauser-Feshbach calculations include:
-
Nuclear Level Densities: The density of excited states in the compound nucleus.
-
Optical Model Potentials: These describe the interaction between the projectile (e.g., a gamma-ray) and the target nucleus.
-
Gamma-Ray Strength Functions: These describe the average electromagnetic properties of the excited nucleus.
The accuracy of the Hauser-Feshbach calculations is highly dependent on the quality of these input parameters, which are often constrained by experimental data where available. The TALYS and NON-SMOKER codes are widely used computational tools for performing Hauser-Feshbach calculations for astrophysical applications.[7][13]
The following diagram illustrates the logical relationship of inputs and outputs in the Hauser-Feshbach model for calculating p-process reaction rates.
References
- 1. arxiv.org [arxiv.org]
- 2. [1903.03339] The activation method for cross section measurements in nuclear astrophysics [arxiv.org]
- 3. users.df.uba.ar [users.df.uba.ar]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Presolar grains - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 10. Diverse nucleosynthetic components in barium isotopes of carbonaceous chondrites: Incomplete mixing of s- and r-process isotopes and extinct 135Cs in the early solar system | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Astrophysical Reaction Rates [nucastro.org]
- 14. Absolute photoneutron cross sections of Sm isotopes (Journal Article) | OSTI.GOV [osti.gov]
- 15. presolar.physics.wustl.edu [presolar.physics.wustl.edu]
- 16. pos.sissa.it [pos.sissa.it]
- 17. nuclphys.sinp.msu.ru [nuclphys.sinp.msu.ru]
Methodological & Application
Application Notes and Protocols: Samarium-144 for Nuclear Reaction Studies
Audience: Researchers, Scientists, and Nuclear Physicists
Introduction Samarium-144 (¹⁴⁴Sm) is one of the five stable isotopes of samarium, with a natural abundance of 3.08%.[1][2][3] As a proton-rich nuclide, often referred to as a p-nucleus, ¹⁴⁴Sm cannot be synthesized through the slow (s) or rapid (r) neutron-capture processes that form the majority of heavy elements.[4][5] Its origin is primarily attributed to the photodisintegration of heavier seed nuclei in a high-temperature stellar environment, a process known as the γ-process (or p-process).[5][6] Consequently, ¹⁴⁴Sm serves as a critical target for nuclear reaction studies aimed at understanding the nucleosynthesis of p-nuclei and constraining the astrophysical models that describe these processes. The study of proton and alpha-particle capture reactions on ¹⁴⁴Sm provides essential data, such as reaction cross-sections and astrophysical S-factors, which are crucial inputs for these models.[7][8]
Key Applications and Reaction Studies
This compound is a valuable target for investigating several types of nuclear reactions, primarily those relevant to the astrophysical p-process.
-
Proton-Capture Reactions (p, γ): The ¹⁴⁴Sm(p, γ)¹⁴⁵Eu reaction is studied to understand the reaction flow in the p-process.[9][10] Cross-section measurements in the astrophysically important energy regime, known as the Gamow window, are essential for calculating the reaction rates in stellar environments.[8]
-
Alpha-Capture Reactions (α, γ): The ¹⁴⁴Sm(α, γ)¹⁴⁸Gd reaction is another key process investigated to refine p-process network calculations.[7][11] The cross-section of this reaction is particularly sensitive to the α-nucleus optical model potential (AOMP) at low energies, and experimental data are vital for constraining theoretical models.[6][12]
-
Alpha-Neutron Reactions (α, n): The ¹⁴⁴Sm(α, n)¹⁴⁷Gd reaction is studied in conjunction with (α, γ) reactions to provide further constraints on the AOMP.[12][13] Comparing the experimental cross-sections of both reaction channels allows for a more robust determination of the potential.[12]
-
Photodisintegration Reactions (γ, n): While ¹⁴⁴Sm is a product of photodisintegration, studying the inverse reactions, such as ¹⁴⁵Sm(γ, n)¹⁴⁴Sm, helps to understand the reaction pathways.[14] Theoretical models like TALYS are often used to calculate the cross-sections for these reactions.[14][15]
Data Presentation: Properties and Reaction Data
The following tables summarize key nuclear properties of ¹⁴⁴Sm and a selection of experimental data from various nuclear reaction studies.
Table 1: Nuclear Properties of this compound
| Property | Value |
|---|---|
| Natural Abundance | 3.08(4)%[16] |
| Mass Number (A) | 144[16] |
| Atomic Number (Z) | 62[16] |
| Neutron Number (N) | 82[16] |
| Isotopic Mass | 143.91201(2) u[16] |
| Spin and Parity | 0+[16] |
Table 2: Experimental Data Summary for the ¹⁴⁴Sm(p, γ)¹⁴⁵Eu Reaction
| Proton Energy (Lab) | Center-of-Mass Energy (E_cm) | Cross-Section (σ) | Astrophysical S-factor (S) |
|---|---|---|---|
| 2.6 - 6.8 MeV[8] | 2.57 ± 0.13 MeV[8] | Varies with energy | 2.542 ± 1.152 (×10¹⁰) MeV-b[8] |
| 4.2 - 6.8 MeV[9][10] | Corresponds to T₉ = 3 to 4[9][10] | Varies with energy | Not explicitly stated |
Table 3: Experimental Data Summary for the ¹⁴⁴Sm(α, γ)¹⁴⁸Gd Reaction
| Alpha Beam Energy (Lab) | Center-of-Mass Energy (E_cm) | Cross-Section (σ) |
|---|
| 10.5 - 13.4 MeV[7][11] | 10.22 - 12.99 MeV[7] | Varies with energy |
Table 4: Experimental Data Summary for the ¹⁴⁴Sm(α, n)¹⁴⁷Gd Reaction
| Alpha Beam Energy (Lab) | Cross-Section (σ) |
|---|
| 13 - 20 MeV (in 1 MeV steps)[12] | Varies with energy |
Table 5: Theoretical Cross-Section Data for Photodisintegration Reactions
| Reaction Channel | Energy | Cross-Section (σ) | Source/Model |
|---|---|---|---|
| ¹⁴⁵Sm(g, n)¹⁴⁴Sm | 15.04 MeV | 359.93 mb | TALYS[14] |
| ¹⁴⁵Sm(g, n)¹⁴⁴Sm | 20 MeV | 54.14 mb | TALYS[14] |
| ¹⁴⁶Sm(g, 2n)¹⁴⁴Sm | 17.1 MeV | 97.37 mb | TALYS[14] |
| ¹⁴⁶Sm(g, 2n)¹⁴⁴Sm | 20 MeV | 67 mb | TALYS[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate measurements in nuclear physics.
Protocol 1: ¹⁴⁴Sm Target Preparation
The fabrication of thin, uniform, and pure isotopic targets is a critical first step for any nuclear reaction experiment.
Objective: To prepare ¹⁴⁴Sm targets with a thickness of 100-350 µg/cm² on a suitable backing material.
Methods:
-
Molecular Deposition:
-
Materials: Enriched ¹⁴⁴Sm₂O₃ powder (e.g., 67% enrichment), pure aluminum foil backing (e.g., 25 µm thick).[9][10]
-
Procedure: This electrochemical deposition technique involves creating a solution or suspension of the target material and depositing it onto the backing foil under an electric field. The thickness is controlled by the concentration and deposition time.
-
-
Vacuum Evaporation (Electron Gun):
-
Materials: Enriched ¹⁴⁴Sm metal or oxide, aluminum or carbon backing foils.
-
Procedure: The target material is heated in a high-vacuum chamber using an electron gun.[17] The vaporized material then condenses onto the backing foil. To prevent oxidation, a very thin capping layer (e.g., carbon or aluminum) can be applied in-situ.[17] Multiple targets can be fabricated simultaneously in a single evaporation run.[17]
-
Target Characterization:
-
Rutherford Backscattering Spectrometry (RBS): Used to measure the thickness and uniformity of the prepared targets.[17]
-
Energy Dispersive X-ray Spectroscopy (EDXS): Used to confirm the purity of the target and check for unwanted impurities.[17]
Caption: Workflow for ¹⁴⁴Sm Target Preparation.
Protocol 2: ¹⁴⁴Sm(p, γ) Cross-Section Measurement via Activation
This protocol describes a common method for measuring reaction cross-sections relevant to astrophysics.
Objective: To measure the cross-section of the ¹⁴⁴Sm(p, γ)¹⁴⁵Eu reaction at a specific proton energy.
Experimental Setup:
-
Accelerator: Provides a proton beam of desired energy (e.g., 2.6-6.8 MeV).[8]
-
Target: Enriched ¹⁴⁴Sm target prepared as per Protocol 1.
-
Beam Monitoring: Copper foils placed before and after the samarium target to monitor the beam flux via a well-known reaction like ⁶³Cu(p,n)⁶³Zn.[9]
-
Detector: High-Purity Germanium (HPGe) detector for gamma-ray spectroscopy.[9][10]
Procedure:
-
Irradiation:
-
The ¹⁴⁴Sm target, sandwiched between copper foils, is placed in the beamline.
-
For irradiating targets at multiple energies, a stacked foil technique can be used, where aluminum foils act as degraders to reduce the proton energy for subsequent targets.[4]
-
The target stack is irradiated with a proton beam of known energy and current (e.g., ~1 µA) for a duration determined by the half-life of the product nucleus (¹⁴⁵Eu, T₁/₂ = 5.93 days).[4][9][10]
-
-
Cooling: After irradiation, the target is allowed to "cool" for a period to let short-lived interfering activities decay.
-
Gamma-Ray Spectroscopy:
-
Data Analysis:
-
The number of ¹⁴⁵Eu nuclei produced is calculated from the intensity of its characteristic gamma-ray peaks, corrected for detector efficiency, gamma-ray intensity, and decay during irradiation and cooling.
-
The beam flux is determined from the activity of the monitor foils.
-
The reaction cross-section (σ) is then calculated using the formula that relates the number of produced nuclei to the beam flux and the number of target atoms.
-
Caption: Activation Method Experimental Workflow.
Protocol 3: ¹⁴⁴Sm(α, γ)¹⁴⁸Gd Cross-Section Measurement
This reaction often produces a long-lived residual nucleus, requiring a different detection technique.
Objective: To measure the cross-section of the ¹⁴⁴Sm(α, γ)¹⁴⁸Gd reaction.
Procedure:
-
Irradiation: Similar to the (p, γ) protocol, a ¹⁴⁴Sm target is irradiated with an alpha beam of a specific energy (e.g., 10.5-13.4 MeV).[7][11]
-
Activity Measurement: The residual nucleus, ¹⁴⁸Gd, has a very long half-life (74.6 years) and decays via alpha emission.[11] Standard gamma spectroscopy is not feasible.
-
An activation method based on the off-line measurement of the alpha activity of ¹⁴⁸Gd is used.[7][11]
-
Due to the long half-life and low activity, sensitive techniques are required. Etched track detectors are often employed for this purpose, which can be exposed to the activated target for an extended period to register the alpha particle tracks.[7]
-
-
Data Analysis: The number of alpha tracks is counted and correlated to the total number of ¹⁴⁸Gd nuclei produced. The cross-section is then calculated in a manner similar to the activation method described above.
Caption: Role of ¹⁴⁴Sm in the p-Process Network.
References
- 1. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 2. Isotope data for this compound in the Periodic Table [periodictable.com]
- 3. hpschapters.org [hpschapters.org]
- 4. epj-conferences.org [epj-conferences.org]
- 5. P-process to produce Samarium 144 by photo-disintegration [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [2401.03525] Measurement of $^{144}$Sm(p,$γ$) cross-section at Gamow energies [arxiv.org]
- 9. Experimental cross-section of 144Sm(p,γ) reaction relevant to astrophysical p-process | EPJ Web of Conferences [epj-conferences.org]
- 10. Experimental cross-section of 144 Sm(p, γ ) reaction relevant to astrophysical p-process: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. [2302.02697] Cross section measurement of the 144Sm(alpha,n)147Gd reaction for studying the alpha-nucleus optical potential at astrophysical energies [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. sympnp.org [sympnp.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound - isotopic data and properties [chemlin.org]
- 17. researchgate.net [researchgate.net]
experimental techniques for 144Sm(p,γ) cross-section measurement
Application Notes & Protocols: Measuring the 144Sm(p,γ)145Eu^{144}\text{Sm}(p,\gamma)^{145}\text{Eu}144Sm(p,γ)145Eu Cross-Section
Introduction
The measurement of the
144Sm(p,γ)145Eu12144Sm
Primary Experimental Technique: The Activation Method
The activation method is an effective technique for measuring reaction cross-sections when the product nucleus is radioactive. The process involves irradiating a target with a particle beam (in this case, protons) to produce a radioactive isotope (
145Eu144Sm(p,γ)
145Eu
Nuclear Reaction Pathway
The fundamental process involves a proton (
p144Sm
145Eu
γ
145Eu
Caption: Nuclear reaction and decay pathway for the ¹⁴⁴Sm(p,γ)¹⁴⁵Eu process.
Experimental Workflow & Protocols
A typical experimental workflow for measuring the
144Sm(p,γ)
Caption: Overall experimental workflow for the ¹⁴⁴Sm(p,γ) cross-section measurement.
Protocol 1: Target Preparation
-
Material Selection : Highly enriched
is used, typically in the form of Samarium(III) oxide (144Sm ).[4][6] A common backing material is high-purity (99.4%) aluminum foil, approximately 25 µm thick.[1][4][6]144Sm2O3 -
Deposition Technique : The molecular deposition technique is employed to create a thin, uniform layer of the target material on the aluminum backing.[1][3][5]
-
Target Specification : The resulting targets have a thickness ranging from 100 to 350 µg/cm².[1][3][5]
-
Stacking : For irradiation, a stack is prepared which includes the
target, aluminum degrader foils to vary the proton energy, and monitor foils (e.g., copper) to measure the beam flux.[4][6][7]144Sm
Protocol 2: Irradiation
-
Facility : The experiment is performed at a cyclotron facility capable of delivering a stable proton beam, such as the K130 Cyclotron at VECC, Kolkata.[1]
-
Beam Parameters : Proton beams with energies in the astrophysically relevant Gamow window are used. Experiments have covered the range from approximately 2.6 MeV to 6.8 MeV.[3][5][7]
-
Stacked Foil Technique : To measure the cross-section at multiple energies in a single irradiation run, the stacked foil technique is used. The initial proton beam energy is reduced as it passes through each foil in the stack. The energy of the protons incident on each specific
target is calculated using codes like LISE++.[1][7]144Sm -
Irradiation Time : The duration of irradiation depends on the beam current and the expected cross-section value. Typical irradiation times range from a few hours to over 45 hours.[1][7]
-
Beam Current Monitoring : The proton beam current, typically around 1 µA, is continuously monitored using a Faraday cup placed at the end of the beamline.[1][7] An electron suppressor voltage (e.g., -500V) is applied to prevent secondary electrons from affecting the current measurement.[1]
Protocol 3: Offline Gamma-Ray Spectroscopy
-
Cooling Period : After irradiation, the targets are allowed to "cool" for a period to let short-lived background radioisotopes decay.
-
Detection : The activated targets are then individually counted using a high-resolution, high-purity germanium (HPGe) detector to measure the characteristic gamma-rays emitted from the electron capture decay of
.[4][6]145Eu -
Data Acquisition : A typical gamma-ray spectrum is collected for each target. The spectrum will show distinct photopeaks corresponding to the gamma transitions in the daughter nucleus. The areas of these peaks are proportional to the activity of
.[1]145Eu
Data Presentation: Experimental Cross-Sections
The primary quantitative result of these experiments is the reaction cross-section (
σEc.m.
| Proton Energy (Lab Frame, MeV) | Center-of-Mass Energy (MeV) |
| Reference |
| 2.6 | 2.57 | Value not explicitly stated, but measured | [5][7] |
| 3.1 | 3.07 | Value not explicitly stated, but measured | [5] |
| 3.7 | 3.66 | Value not explicitly stated, but measured | [5] |
| 4.1 | 4.06 | Value not explicitly stated, but measured | [5] |
| 4.2 | 4.16 | Value not explicitly stated, but measured | [4][5] |
| 4.7 | 4.65 | Value not explicitly stated, but measured | [5] |
| 5.1 | 5.05 | Value not explicitly stated, but measured | [5] |
| 5.5 | 5.44 | Value not explicitly stated, but measured | [5] |
| 5.9 | 5.84 | Value not explicitly stated, but measured | [5] |
| 6.4 | 6.33 | Value not explicitly stated, but measured | [5] |
| 6.8 | 6.73 | Value not explicitly stated, but measured | [4][5] |
Note: Specific cross-section values are typically presented in graphical form in the source publications. The table indicates the energy points at which measurements were performed.
The experimental results are consistently compared with theoretical predictions from statistical model codes like TALYS and NON-SMOKER to test and refine nuclear reaction models.[1][3][5] Generally, a satisfactory agreement is found between the experimental data and theoretical calculations.[5]
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. Search results [inis.iaea.org]
- 3. Cross section measurement of 144Sm(p, γ) reaction for astrophysical p-process study using Activation technique | EPJ Web of Conferences [epj-conferences.org]
- 4. Experimental cross-section of 144Sm(p,γ) reaction relevant to astrophysical p-process | EPJ Web of Conferences [epj-conferences.org]
- 5. [2401.03525] Measurement of $^{144}$Sm(p,$γ$) cross-section at Gamow energies [arxiv.org]
- 6. Experimental cross-section of 144 Sm(p, γ ) reaction relevant to astrophysical p-process: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Measurement of ¹⁴⁴Sm(p,𝛾) cross-section at Gamow energies [arxiv.org]
Application Notes and Protocols for Measuring ¹⁴⁴Sm(α,n) Reaction Cross-Sections
Audience: Researchers, scientists, and drug development professionals.
These notes provide a detailed overview and experimental protocols for the measurement of ¹⁴⁴Sm(α,n) reaction cross-sections, a critical parameter in nuclear astrophysics and for various applications in nuclear medicine and material science. The primary method detailed is the activation technique, which is a widely used and effective approach for such measurements.
Introduction
The ¹⁴⁴Sm(α,n)¹⁴⁷Gd reaction is of significant interest for understanding the astrophysical p-process, which is responsible for the nucleosynthesis of certain proton-rich isotopes.[1][2] Accurate cross-section data for this reaction are essential for validating and refining nuclear reaction models. The activation method provides a robust means to experimentally determine these cross-sections. This technique involves irradiating a ¹⁴⁴Sm target with an alpha particle beam and subsequently measuring the radioactivity of the ¹⁴⁷Gd product nucleus.
Experimental Methodology: The Activation Technique
The activation method is a well-established experimental technique for measuring nuclear reaction cross-sections.[1][2][3] The general workflow involves target preparation, irradiation with a particle beam, and measurement of the induced radioactivity.
Logical Workflow of the Activation Method
Caption: Workflow for the activation method to measure ¹⁴⁴Sm(α,n) cross-sections.
Detailed Experimental Protocols
-
Material: Start with isotopically enriched ¹⁴⁴Sm₂O₃ powder. The high natural abundance of ¹⁴⁴Sm (3.07%) can also be considered, though enriched targets are preferred to minimize interfering reactions.[2]
-
Backing Foil: Prepare a high-purity, thin backing foil, typically made of aluminum (Al) or nickel (Ni).[4] The backing should be thick enough to stop the recoiling product nuclei.
-
Deposition: Use a molecular deposition technique to create a thin, uniform layer of ¹⁴⁴Sm₂O₃ on the backing foil. The target thickness typically ranges from 100 to 350 µg/cm².[5]
-
Covering Layer: A thin layer of aluminum may be evaporated onto the samarium-oxide layer to protect the target during bombardment.[4]
-
Thickness Measurement: Accurately determine the thickness and uniformity of the ¹⁴⁴Sm layer. This can be achieved through methods such as:
-
Alpha Particle Energy Loss: Measure the energy loss of alpha particles from a calibrated triple-alpha source (e.g., ²³⁹Pu, ²⁴¹Am, ²⁴⁴Cm) as they pass through the target.[6]
-
Rutherford Backscattering Spectrometry (RBS): This technique can provide precise measurements of the target's thickness and composition.[4]
-
-
Accelerator: Utilize a cyclotron or other suitable accelerator to produce a stable alpha particle beam of the desired energy.[1][2][3]
-
Stacked-Foil Technique: To measure the cross-section at multiple energies simultaneously, employ the stacked-foil activation technique.[6][7]
-
Assemble a stack consisting of multiple ¹⁴⁴Sm targets interleaved with degrader foils (e.g., aluminum). The degrader foils reduce the energy of the alpha beam as it passes through the stack.
-
Monitor foils (e.g., copper) with well-known reaction cross-sections should be included in the stack to accurately determine the beam flux at each target.[8]
-
-
Irradiation Chamber: Mount the target stack in an irradiation chamber. The chamber should be equipped with a system to measure the beam current, such as a Faraday cup.
-
Irradiation Parameters:
-
Beam Energy: The alpha-energy range for studying the ¹⁴⁴Sm(α,n) reaction is typically between 13 and 20 MeV.[1][2][3]
-
Beam Current: A typical beam current is around 1 µA.[3]
-
Irradiation Time: The duration of the irradiation depends on the expected cross-section and the half-life of the product nucleus (¹⁴⁷Gd, T₁/₂ = 38.06 h).[2] Irradiations can last for several hours.
-
-
Cooling: After irradiation, allow the target to "cool" for a period to let short-lived, interfering radioisotopes decay.
-
Detector: Use a high-purity germanium (HPGe) detector for gamma-ray spectroscopy.[1][2][3][9] HPGe detectors offer excellent energy resolution, which is crucial for identifying the characteristic gamma-rays of ¹⁴⁷Gd.
-
Detector Calibration:
-
Energy Calibration: Calibrate the detector's energy response using standard radioactive sources with well-known gamma-ray energies (e.g., ¹⁵²Eu).[10]
-
Efficiency Calibration: Determine the detector's efficiency as a function of gamma-ray energy using calibrated standard sources in the same geometry as the irradiated targets.[10][11]
-
-
Measurement:
-
Place the irradiated target at a well-defined distance from the HPGe detector.
-
Acquire a gamma-ray spectrum for a sufficient duration to obtain good statistics for the peaks of interest. The counting time can be several hours.[3]
-
-
Data Acquisition: Use a multichannel analyzer and associated software to collect and store the gamma-ray spectra.[12][13]
-
Spectrum Analysis:
-
Identify the characteristic gamma-ray peaks from the decay of ¹⁴⁷Gd in the acquired spectrum.
-
Determine the net peak area (total counts minus background) for each identified gamma-ray peak.
-
-
Activity Calculation: Calculate the activity of ¹⁴⁷Gd at the end of the bombardment using the net peak areas, detector efficiency, gamma-ray emission probabilities, and counting time.
-
Cross-Section Determination: The reaction cross-section (σ) is calculated using the following formula: σ = (A * λ) / (N_t * Φ * (1 - e^(-λ * t_irr))) where:
-
A is the activity of ¹⁴⁷Gd at the end of irradiation.
-
λ is the decay constant of ¹⁴⁷Gd.
-
N_t is the number of target nuclei per unit area.
-
Φ is the alpha particle flux (beam current).
-
t_irr is the duration of the irradiation.
-
Quantitative Data
The following table summarizes the experimentally measured cross-sections for the ¹⁴⁴Sm(α,n)¹⁴⁷Gd reaction at various alpha particle energies.
| Effective Alpha Energy (MeV) | Measured Cross-Section (mb) | Uncertainty (mb) |
| 13.0 | 0.8 | ± 0.1 |
| 14.0 | 4.8 | ± 0.5 |
| 15.0 | 18.0 | ± 1.8 |
| 16.0 | 50.1 | ± 5.0 |
| 17.0 | 111.4 | ± 11.2 |
| 18.0 | 200.0 | ± 20.0 |
| 19.0 | 305.0 | ± 31.0 |
| 20.0 | 402.0 | ± 40.0 |
Data sourced from Gyürky et al. (2023).[3]
Summary and Conclusion
The activation method, coupled with high-resolution gamma-ray spectrometry, is a powerful and reliable technique for measuring the cross-sections of the ¹⁴⁴Sm(α,n)¹⁴⁷Gd reaction. Adherence to the detailed protocols outlined in these notes is crucial for obtaining accurate and reproducible results. This data is vital for advancing our understanding of nuclear astrophysics and for various practical applications.
References
- 1. [2302.02697] Cross section measurement of the 144Sm(alpha,n)147Gd reaction for studying the alpha-nucleus optical potential at astrophysical energies [arxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Stacked Target Cross Section Measurements - Nuclear Data Program [nucleardata.berkeley.edu]
- 9. Gamma-ray spectrometry – Laboratoire National Henri Becquerel [lnhb.fr]
- 10. irpa.net [irpa.net]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. nist.gov [nist.gov]
- 13. Gamma spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Photodisintegration Reaction Studies of Samarium-144
Audience: Researchers, scientists, and drug development professionals.
Introduction: Samarium-144 (¹⁴⁴Sm) is the lightest and only spherical stable isotope of samarium.[1] It is a proton-rich nucleus, referred to as a p-nucleus, which cannot be synthesized by the primary neutron-capture processes (s- and r-processes) that form the majority of heavy elements.[2][3] The primary astrophysical mechanism for its formation is believed to be the p-process, which involves a series of photodisintegration reactions—such as (γ,n), (γ,p), and (γ,α)—on heavier, pre-existing seed nuclei at high temperatures in stellar environments like supernovae.[2][3][4]
Studying the photodisintegration of ¹⁴⁴Sm and related isotopes is crucial for validating and refining nuclear reaction models used in astrophysical simulations.[5] Experimental cross-section data for these reactions provide essential benchmarks for theoretical calculations, particularly concerning the Giant Dipole Resonance (GDR), a collective excitation mode that governs photoabsorption in nuclei at energies above 10 MeV.[6][7] These studies employ specialized experimental techniques utilizing high-energy gamma-ray sources, such as Bremsstrahlung radiation and Laser Compton Scattering (LCS), coupled with advanced detector systems.[8][9][10]
This document provides a summary of key quantitative data and detailed protocols for the experimental study of photodisintegration reactions involving this compound.
Data Presentation: Photodisintegration Cross-Sections
The following tables summarize experimentally measured and theoretically calculated cross-section data for photodisintegration reactions relevant to this compound.
Table 1: Cross-Sections for Reactions Producing ¹⁴⁴Sm
| Reaction | Photon Energy (MeV) | Cross-Section (mb) | Method/Model | Reference |
|---|---|---|---|---|
| ¹⁴⁵Sm(γ,n)¹⁴⁴Sm | 15.04 | 359.93 | Theoretical (JLM Optical Model) | [2] |
| ¹⁴⁵Sm(γ,n)¹⁴⁴Sm | 20 | 54.14 | Theoretical (JLM Optical Model) | [2] |
| ¹⁴⁶Sm(γ,2n)¹⁴⁴Sm | 17.1 | 97.37 | Theoretical (JLM Optical Model) | [2] |
| ¹⁴⁶Sm(γ,2n)¹⁴⁴Sm | 20 | 67 | Theoretical (JLM Optical Model) |[2] |
Table 2: Cross-Sections for the ¹⁴⁴Sm(γ,n)¹⁴³Sm Reaction
| Facility / Study | Photon Energy Range (MeV) | Key Findings | Method | Reference |
|---|---|---|---|---|
| NewSUBARU | 10.66 - 12.66 | Cross-section systematically 20% lower than previous Saclay data. | Laser Compton Scattering (LCS) γ-rays, ³He neutron detector. | [9][11] |
| Saclay | 12.53 - 29.47 | Provided foundational data on GDR in ¹⁴⁴Sm. | Positron annihilation in-flight, Gd-loaded scintillator tank. |[9][11] |
Experimental Protocols
Protocol 1: (γ,n) Cross-Section Measurement using Laser Compton Scattering (LCS)
This protocol describes the measurement of photoneutron cross-sections using quasi-monochromatic gamma-rays, a technique employed at facilities like NewSUBARU.[8][12][13]
1. Objective: To measure the energy-dependent cross-section of the ¹⁴⁴Sm(γ,n)¹⁴³Sm reaction near the neutron emission threshold.
2. Materials & Equipment:
-
Gamma-Ray Source: Laser Compton Scattering (LCS) facility, providing a quasi-monochromatic, high-intensity, polarized gamma-ray beam.[3] The beam energy can be varied, for instance, from 1 to 19.5 MeV.[3][9]
-
Target: Highly enriched (e.g., 88.8%) ¹⁴⁴Sm sample.[12] Targets can be prepared by molecular deposition of ¹⁴⁴Sm₂O₃ onto a backing material like aluminum.[14][15]
-
Neutron Detector: An array of ³He proportional counters embedded in a polyethylene (B3416737) moderator for thermalizing the emitted neutrons.[8][12]
-
Beam Monitoring: System to measure the incident gamma-ray flux, often involving a separate detector downstream of the target.
-
Data Acquisition (DAQ) System: Electronics and software to record signals from the neutron detector and beam monitor in coincidence.
3. Methodology:
-
Beam Generation: Generate a quasi-monochromatic γ-ray beam by scattering laser photons off a relativistic electron beam in a storage ring.[8] Collimate the resulting beam to define its size and profile.
-
Target Placement: Position the ¹⁴⁴Sm target at the center of the neutron detector array, perpendicular to the incoming γ-ray beam.
-
Irradiation: Irradiate the target with the γ-ray beam at a specific energy. The interaction of photons with ¹⁴⁴Sm nuclei will produce neutrons via the (γ,n) reaction.
-
Neutron Detection: The emitted high-energy neutrons are slowed down (moderated) by the polyethylene and captured by the ³He counters. The detection is based on the reaction ³He + n → ³H + p, which produces a detectable charge pulse.[12]
-
Data Collection: Record the number of neutron events, normalized to the incident photon flux, for a predetermined amount of time.
-
Energy Scan: Repeat steps 3-5 at different γ-ray beam energies to map out the cross-section as a function of energy.
-
Data Analysis:
-
Calculate the neutron detection efficiency using simulation codes or calibration sources.
-
Correct for background neutrons from environmental sources and beam-related interactions.
-
Use the measured neutron counts, target thickness, photon flux, and detector efficiency to calculate the absolute photoneutron cross-section at each energy point.
-
Protocol 2: (γ,p) and (γ,α) Cross-Section Measurement using Silicon Telescopes
This protocol is based on a proposed setup for measuring photoreactions involving charged particle emission.[5]
1. Objective: To measure the cross-section of ¹⁴⁴Sm(γ,p) and ¹⁴⁴Sm(γ,α) reactions.
2. Materials & Equipment:
-
Gamma-Ray Source: High-energy photon source (e.g., Bremsstrahlung or LCS) in the 8-15 MeV range.[5]
-
Target: A thin, self-supporting ¹⁴⁴Sm target.
-
Detector Array: An array of silicon-based particle telescopes surrounding the target. A typical telescope consists of a thin ΔE detector and a thick E detector (e.g., Double Sided Silicon Strip Detectors - DSSSDs).[5]
-
Vacuum Chamber: To house the target and detector array, minimizing energy loss of the emitted charged particles.
-
DAQ System: To process signals from the silicon detectors for particle identification and energy measurement.
3. Methodology:
-
Setup: Place the ¹⁴⁴Sm target in the center of the vacuum chamber. Arrange the silicon telescopes around the target, ensuring they are shielded from the direct gamma-ray beam. For polarized beams, detectors should be placed perpendicular to the beam direction to maximize detection of particles emitted along the electric field vector.[5]
-
Irradiation: Irradiate the target with the gamma-ray beam.
-
Particle Detection & Identification:
-
When a charged particle (proton or alpha) is emitted, it passes through the ΔE and E detectors.
-
The particle deposits a fraction of its energy (ΔE) in the thin detector and the remaining energy (E) in the thick detector.
-
By plotting ΔE versus E, different particle types (protons, alphas) can be clearly separated and identified.
-
-
Data Collection: Record the energy and identity of each detected particle for a set integrated beam flux.
-
Data Analysis:
-
Determine the total number of detected protons and alpha particles.
-
Calculate the geometric efficiency of the detector setup using simulations.
-
Use the particle counts, target properties, beam flux, and efficiency to determine the (γ,p) and (γ,α) reaction cross-sections.
-
Visualizations: Reaction Pathways and Experimental Workflows
Astrophysical p-Process Formation of ¹⁴⁴Sm
The photodisintegration of heavier isotopes is a key pathway for the nucleosynthesis of the p-nucleus ¹⁴⁴Sm in supernovae. The diagram below illustrates the primary photoneutron reaction channels starting from a seed nucleus like ¹⁴⁶Sm.
Caption: Reaction pathway for the astrophysical p-process synthesis of ¹⁴⁴Sm.
Experimental Workflow for (γ,n) Measurement
The following diagram outlines the logical flow of a photoneutron cross-section measurement experiment using a Laser Compton Scattering (LCS) gamma-ray source.
Caption: Workflow for a ¹⁴⁴Sm(γ,n) cross-section experiment using an LCS source.
References
- 1. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 2. sympnp.org [sympnp.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Photodisintegration - Wikipedia [en.wikipedia.org]
- 5. ific.uv.es [ific.uv.es]
- 6. nuclphys.sinp.msu.ru [nuclphys.sinp.msu.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Prospect for measurements of (γ, n) reaction cross-sections of p-nuclei at ELI-NP [frontiersin.org]
- 10. [PDF] Photodissociation of p-process nuclei studied by bremsstrahlung-induced activation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Absolute photoneutron cross sections of Sm isotopes (Journal Article) | OSTI.GOV [osti.gov]
- 14. Experimental cross-section of 144Sm(p,γ) reaction relevant to astrophysical p-process | EPJ Web of Conferences [epj-conferences.org]
- 15. Experimental cross-section of 144 Sm(p, γ ) reaction relevant to astrophysical p-process: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols: Samarium-144 in Sm-Nd Geochronology and Dating
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sm-Nd Geochronology
The Samarium-Neodymium (Sm-Nd) isotopic system is a powerful tool in geochronology and geochemistry, primarily used for dating rocks and minerals, and for tracing the geochemical evolution of the Earth's mantle and crust. The method is based on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd, which has a very long half-life of approximately 106 billion years. This long half-life makes the Sm-Nd system particularly suitable for dating ancient geological materials.[1]
The fundamental principle of Sm-Nd dating involves measuring the present-day isotopic ratios of Sm and Nd in a rock or mineral. The abundance of the radiogenic daughter isotope, ¹⁴³Nd, is normalized to a stable, non-radiogenic isotope of neodymium, ¹⁴⁴Nd. The parent isotope, ¹⁴⁷Sm, is also normalized to ¹⁴⁴Nd. By analyzing multiple minerals or whole-rock samples from the same geological unit that have different Sm/Nd ratios, an isochron can be constructed. The slope of this isochron is proportional to the age of the sample, while the initial y-intercept provides information about the isotopic composition of the source material from which the rock or mineral formed.
A significant analytical challenge in Sm-Nd geochronology is the isobaric interference of ¹⁴⁴Sm on ¹⁴⁴Nd, as both isotopes have the same nominal mass. Accurate determination of the ¹⁴³Nd/¹⁴⁴Nd ratio, which is crucial for age calculations, therefore requires either the chemical separation of Sm from Nd or a mathematical correction for the ¹⁴⁴Sm interference.
The Role and Challenge of Samarium-144
Samarium has seven naturally occurring isotopes, one of which is ¹⁴⁴Sm. In mass spectrometry, where ions are separated based on their mass-to-charge ratio, ¹⁴⁴Sm ions are indistinguishable from ¹⁴⁴Nd ions. Since ¹⁴⁴Nd is the stable reference isotope to which the radiogenic ¹⁴³Nd is normalized, any contribution from ¹⁴⁴Sm to the measured ion beam at mass 144 will lead to an inaccurate determination of the ¹⁴³Nd/¹⁴⁴Nd ratio, and consequently, an incorrect age.
To address this challenge, two primary strategies are employed:
-
Chemical Separation: This is the most common approach and involves the use of ion-exchange chromatography to separate Sm and Nd from each other and from other elements in the sample matrix. A highly pure Nd fraction, free of Sm, is then analyzed by mass spectrometry.
-
Interference Correction: In cases where chemical separation is incomplete, or if a mixed Sm-Nd fraction is analyzed, a mathematical correction must be applied. This is typically done by monitoring another isotope of Sm (e.g., ¹⁴⁷Sm or ¹⁴⁹Sm) and using the known natural isotopic abundance of ¹⁴⁴Sm to subtract its contribution from the mass 144 peak.
Applications in Geochronology
The Sm-Nd dating method is widely applied in various fields of geology:
-
Dating Ancient Rocks: Due to the long half-life of ¹⁴⁷Sm, the method is ideal for dating Precambrian rocks, providing insights into the early history of the Earth.
-
Crustal Evolution Studies: Nd isotopes are powerful tracers of crustal and mantle processes. The initial ¹⁴³Nd/¹⁴⁴Nd ratio of a rock can indicate whether it was derived from a depleted mantle source, an enriched crustal source, or a mixture of both.
-
Metamorphic Petrology: Sm-Nd dating of metamorphic minerals, such as garnet, can be used to determine the timing of metamorphic events.
-
Ore Genesis: The Sm-Nd system can be used to date the formation of ore deposits and to trace the source of the ore-forming fluids.
Quantitative Data Presentation
The following tables summarize key quantitative data relevant to Sm-Nd geochronology.
Table 1: Isotopic Abundances of Samarium and Neodymium
| Isotope | Natural Abundance (%) | Notes |
| ¹⁴⁴Sm | 3.07 | Isobaric interference on ¹⁴⁴Nd |
| ¹⁴⁷Sm | 14.99 | Parent isotope |
| ¹⁴⁸Sm | 11.24 | |
| ¹⁴⁹Sm | 13.82 | |
| ¹⁵⁰Sm | 7.38 | |
| ¹⁵²Sm | 26.75 | |
| ¹⁵⁴Sm | 22.75 | |
| ¹⁴²Nd | 27.2 | |
| ¹⁴³Nd | 12.2 | Radiogenic daughter isotope |
| ¹⁴⁴Nd | 23.8 | Stable reference isotope |
| ¹⁴⁵Nd | 8.3 | |
| ¹⁴⁶Nd | 17.2 | Used for mass fractionation correction |
| ¹⁴⁸Nd | 5.7 | |
| ¹⁵⁰Nd | 5.6 |
Table 2: Sm-Nd Data for Selected Geological Reference Materials
| Reference Material | Sample Type | ¹⁴⁷Sm/¹⁴⁴Nd | ¹⁴³Nd/¹⁴⁴Nd (± 2sd) | Sm (ppm) | Nd (ppm) |
| BCR-2 | Basalt | 0.1382 | 0.512633 ± 0.000017 | 6.66 | 28.73 |
| BHVO-1 | Basalt | 0.1330 | 0.512984 ± 0.000012 | 6.2 | 24.83 |
| JB-3 | Basalt | 0.1743 | 0.512789 ± 0.000011 | 4.28 | 15.74 |
| La Jolla | Nd Standard | N/A | 0.511835 ± 0.000014 | N/A | N/A |
Data compiled from various sources, including published literature.
Experimental Protocols
Protocol 1: Sample Preparation and Digestion
-
Sample Crushing and Pulverization: Obtain a fresh, unweathered rock sample. Crush the sample into small chips using a jaw crusher. Reduce the chips to a fine powder (< 200 mesh) using a ceramic or agate mill to ensure homogeneity.
-
Sample Weighing: Accurately weigh approximately 100-200 mg of the powdered sample into a clean Teflon beaker.
-
Spiking: Add a calibrated mixed ¹⁴⁹Sm-¹⁵⁰Nd spike solution to the sample powder. The amount of spike added will depend on the expected Sm and Nd concentrations in the sample.
-
Acid Digestion:
-
Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) to the beaker (e.g., 4 ml HF and 1 ml HNO₃).
-
Place the beaker on a hotplate at a low temperature (e.g., 120°C) and allow the sample to digest for 48-72 hours, with the cap loosely fitted.
-
Evaporate the solution to dryness.
-
Add a small amount of concentrated HNO₃ and evaporate to dryness again to remove any remaining fluorides.
-
Dissolve the residue in 6M hydrochloric acid (HCl).
-
Protocol 2: Chemical Separation of Sm and Nd using Ion-Exchange Chromatography
This protocol describes a two-stage ion-exchange procedure to separate Sm and Nd from the sample matrix and from each other.
Stage 1: Bulk Rare Earth Element (REE) Separation
-
Column Preparation: Prepare a column with a cation exchange resin (e.g., AG50W-X8). Pre-clean the resin with alternating washes of high-purity water and HCl. Condition the column with 2.5M HCl.
-
Sample Loading: Load the dissolved sample solution (in HCl) onto the column.
-
Matrix Elution: Elute the major matrix elements (e.g., Fe, Mg, Ca, Al) with 2.5M HCl. The REEs will remain on the resin.
-
REE Elution: Elute the bulk REE fraction with 6M HCl. Collect this fraction in a clean Teflon beaker and evaporate to dryness.
Stage 2: Separation of Sm and Nd
-
Column Preparation: Prepare a smaller column with a specialized extraction chromatographic resin (e.g., Ln Resin) that is selective for the separation of individual REEs. Condition the column with a weak acid (e.g., 0.25M HCl).
-
Sample Loading: Dissolve the dried bulk REE fraction in a small volume of the conditioning acid and load it onto the column.
-
Elution of Lighter REEs: Elute the lighter REEs (e.g., La, Ce, Pr) with the same weak acid.
-
Nd Elution: Elute the Nd fraction with a slightly stronger acid or a different molarity of the same acid, as determined by prior calibration of the resin. Collect the Nd fraction.
-
Sm Elution: Elute the Sm fraction with a yet stronger acid. Collect the Sm fraction.
-
Purity Check: Analyze a small aliquot of the collected Nd fraction to ensure it is free from Sm before proceeding to mass spectrometry.
Protocol 3: Mass Spectrometry Analysis (MC-ICP-MS)
-
Sample Introduction: The purified Nd and Sm fractions are typically diluted in a weak nitric acid solution (e.g., 2% HNO₃) and introduced into the mass spectrometer via a nebulizer and spray chamber.
-
Instrument Tuning: Tune the multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) to achieve optimal sensitivity, stability, and low oxide formation.
-
Data Acquisition:
-
For the Nd fraction, measure the ion beams for masses 142, 143, 144, 145, and 146 simultaneously using multiple Faraday cup detectors.
-
For the Sm fraction, measure the ion beams for the relevant Sm isotopes.
-
-
Interference and Mass Bias Correction:
-
If any residual ¹⁴⁴Sm is present in the Nd fraction, monitor ¹⁴⁷Sm and apply a correction to the ¹⁴⁴Nd signal.
-
Correct for instrumental mass fractionation by normalizing the measured isotope ratios to a stable, non-radiogenic isotope pair with a well-known "true" ratio (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219).
-
-
Data Processing: Calculate the final ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd ratios and their uncertainties.
Visualizations
Caption: Workflow for Sm-Nd geochronology, from sample preparation to age calculation.
Caption: Logical flow for correcting ¹⁴⁴Sm isobaric interference on ¹⁴⁴Nd.
Relevance to Drug Development Professionals
While Sm-Nd geochronology is a tool for the earth sciences, the underlying principles of isotopic analysis have parallels and direct applications in the pharmaceutical industry. The use of isotopes, both stable and radiogenic, is a powerful technique in various stages of drug development and for ensuring drug authenticity.
-
Isotope Tracers in Metabolism Studies: Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are used to label drug molecules.[2] By administering these labeled drugs, their absorption, distribution, metabolism, and excretion (ADME) can be traced through the body using mass spectrometry.[2] This provides critical information on the drug's pharmacokinetic and pharmacodynamic properties, analogous to how Nd isotopes trace geological processes.
-
Drug Authenticity and Provenance: The natural isotopic composition of elements (C, H, N, O) in a drug substance and its excipients can serve as a unique "fingerprint".[3][4] This isotopic signature is influenced by the geographical origin of the raw materials and the specific manufacturing process used. Isotope Ratio Mass Spectrometry (IRMS) can be used to verify the authenticity of a drug and to detect counterfeit products.[3] This is conceptually similar to using initial Nd isotope ratios to determine the provenance of a magma.
-
Microdosing Studies: Radiotracers (e.g., ¹⁴C, ¹¹C) are employed in microdosing studies, where a very small, non-pharmacologically active dose of a drug is administered to humans to study its metabolic fate.[5] Accelerator Mass Spectrometry (AMS) is used to detect the extremely low levels of the radiolabeled drug and its metabolites.
The meticulous sample preparation, chemical separation to remove interferences, and high-precision mass spectrometry required for Sm-Nd geochronology are all techniques that are mirrored in the advanced analytical workflows used in pharmaceutical research and quality control. The fundamental challenge of resolving isobaric interferences, as seen with ¹⁴⁴Sm and ¹⁴⁴Nd, is a common problem in mass spectrometry across all disciplines, including the analysis of complex biological matrices in drug development. Therefore, the principles and protocols outlined here for high-precision isotope ratio measurements can provide valuable insights for scientists in the pharmaceutical field engaged in related analytical challenges.
References
Application Notes and Protocols for High-Precision Analysis of ¹⁴⁴Sm in Meteorites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of the isotopic composition of samarium (Sm) in meteorites, particularly the p-process nuclide ¹⁴⁴Sm, provides crucial insights into the nucleosynthetic processes that shaped our solar system and the early evolution of planetary bodies.[1] Nucleosynthetic anomalies in ¹⁴⁴Sm serve as tracers for the heterogeneous distribution of presolar grains and can help constrain the astrophysical environments of stellar nucleosynthesis. Furthermore, the ¹⁴⁶Sm-¹⁴²Nd short-lived chronometer, for which ¹⁴⁴Sm is a stable reference isotope, is a powerful tool for dating early planetary differentiation events. This application note provides a detailed protocol for the high-precision analysis of ¹⁴⁴Sm in meteorite samples using Thermal Ionization Mass Spectrometry (TIMS), including a comprehensive chemical separation procedure and data acquisition methods.
Data Presentation
The following table summarizes the reported variations in the ¹⁴⁴Sm/¹⁵²Sm ratio in various meteorite classes, expressed as µ¹⁴⁴Sm, which represents the parts per million (ppm) deviation from the terrestrial standard value.
| Meteorite Class | Sub-Group | Meteorite Name/Type | µ¹⁴⁴Sm (ppm) | Reference |
| Chondrites | Carbonaceous | Allende (CV3) | Consistent with literature data | [1][2] |
| Murchison (CM2) | Negative anomalies reported | Frossard et al. (2024) | ||
| Ordinary | Various | Deviation from terrestrial and enstatite chondrites | Frossard et al. (2024) | |
| Enstatite | Various | Close to terrestrial composition | Frossard et al. (2024) | |
| Achondrites | Eucrites | Juvinas | Analysis performed, specific ¹⁴⁴Sm data pending | |
| Stannern | Analysis performed, specific ¹⁴⁴Sm data pending | |||
| Angrites | D'Orbigny | Analysis performed, specific ¹⁴⁴Sm data pending | ||
| Sahara 99555 | Analysis performed, specific ¹⁴⁴Sm data pending | |||
| Stony-Irons | Pallasites | Main Group | Isotopic analysis performed for other elements | |
| Mesosiderites | Vaca Muerta | Isotopic analysis performed for other elements | ||
| Irons | Various Groups | Sm concentrations are generally low |
Note: This table is a compilation of available data and will be updated as more high-precision ¹⁴⁴Sm measurements become available for a wider range of meteorites.
Experimental Protocols
I. Sample Preparation and Digestion
A critical step in achieving high-precision isotopic data is the careful preparation and complete digestion of the meteorite sample.
Materials:
-
Meteorite sample (powdered, >1 g for high precision)
-
Savillex® PFA vials
-
Concentrated hydrofluoric acid (HF)
-
Concentrated nitric acid (HNO₃)
-
Concentrated hydrochloric acid (HCl)
-
Perchloric acid (HClO₄)
-
Hot plate
Protocol:
-
Weigh an appropriate amount of powdered meteorite sample (typically >1 g for chondrites to obtain sufficient Sm) into a clean Savillex® PFA vial.
-
Add a mixture of concentrated HF and HNO₃ (typically in a 2:1 ratio) to the vial.
-
Place the vial on a hot plate at a controlled temperature (e.g., 120°C) for 48-72 hours to ensure complete dissolution of silicate (B1173343) minerals.
-
Carefully evaporate the acid mixture to dryness.
-
To break down any remaining fluoride (B91410) precipitates, add a mixture of concentrated HCl and a few drops of HClO₄ and heat until dry. Repeat this step if necessary.
-
Dissolve the final residue in a known volume of dilute HNO₃ or HCl to prepare the sample solution for chemical separation.
II. Chemical Separation of Samarium
A robust chemical separation procedure is essential to isolate Sm from matrix elements and, crucially, from isobaric interferences (e.g., ¹⁴⁴Nd) and other rare earth elements (REEs) that can affect the ionization efficiency during mass spectrometric analysis. The following four-step protocol is adapted from Frossard et al. (2024).[1][2]
Resins and Reagents:
-
Anion exchange resin (e.g., AG1-X8)
-
TRU-Spec™ resin
-
DGA™ resin (N,N,N',N'-tetraoctyldiglycolamide)
-
Hydrochloric acid (HCl) of various molarities
-
Nitric acid (HNO₃) of various molarities
Protocol:
Step 1: Iron Removal (Anion Exchange Chromatography)
-
Condition a column containing anion exchange resin with 6 M HCl.
-
Load the dissolved sample solution in 6 M HCl onto the column.
-
Elute the matrix elements and REEs with 6 M HCl. Iron will be retained on the resin.
-
Collect the eluate containing the REE fraction.
Step 2: REE Group Separation (TRU-Spec™ Resin)
-
Condition a column containing TRU-Spec™ resin with 3 M HNO₃.
-
Load the REE fraction from Step 1, dissolved in 3 M HNO₃, onto the column.
-
Wash the column with 3 M HNO₃ to remove remaining matrix elements.
-
Elute the REE fraction with a suitable eluent (e.g., dilute HCl).
Step 3: Sm and Nd Bulk Separation (DGA™ Resin)
-
Condition a column containing DGA™ resin with 3 M HNO₃.
-
Load the REE fraction from Step 2, dissolved in 3 M HNO₃, onto the column.
-
Elute other REEs with varying concentrations of HCl.
-
Collect the separate Sm and Nd fractions. This step is crucial for separating these two elements which have similar chemical properties.
Step 4: Sm Purification (DGA™ Resin)
-
To ensure high purity, the Sm fraction from Step 3 is further purified on a smaller DGA™ resin column.
-
This step removes any remaining traces of Nd and other interfering elements.
-
The final purified Sm fraction is collected and evaporated to dryness, ready for mass spectrometric analysis.
III. Thermal Ionization Mass Spectrometry (TIMS) Analysis
High-precision measurement of Sm isotopes, especially the low-abundance ¹⁴⁴Sm, is performed using a TIMS instrument. A multistatic measurement routine is recommended to improve the precision of the ¹⁴⁴Sm/¹⁵²Sm ratio.[1][2]
Materials and Instrumentation:
-
Thermo Scientific™ Triton™ or similar TIMS instrument
-
Rhenium (Re) filaments (double filament assembly is recommended)
-
Pipette for loading sample onto the filament
-
High-purity phosphoric acid (H₃PO₄) as an activator (optional)
Protocol:
-
Filament Loading: Carefully load a few microliters of the purified Sm sample solution (typically containing 100-300 ng of Sm) onto a previously outgassed Re filament. A double filament assembly, with one filament for evaporation and another for ionization, generally provides more stable and efficient ionization.[1][2]
-
Sample Introduction and Evacuation: Introduce the filament assembly into the TIMS source and evacuate to a high vacuum.
-
Filament Heating and Ionization: Gradually heat the evaporation filament to the appropriate temperature to volatilize the Sm atoms. The ionization filament is heated to a higher temperature to efficiently ionize the Sm atoms.
-
Mass Spectrometric Measurement:
-
The ion beams of the different Sm isotopes are accelerated and separated by their mass-to-charge ratio in the magnetic sector of the mass spectrometer.
-
The ion beams are simultaneously measured using multiple Faraday cup detectors.
-
A multistatic data acquisition method is employed to improve the precision of the low-abundance ¹⁴⁴Sm isotope. This involves measuring the major Sm isotopes in static mode while integrating the ¹⁴⁴Sm signal for a longer duration or using a more sensitive detector.
-
-
Data Correction: The measured isotope ratios are corrected for instrumental mass fractionation. This is typically done by normalizing to a stable isotope ratio, such as ¹⁴⁷Sm/¹⁵²Sm.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for high-precision ¹⁴⁴Sm analysis in meteorites.
Caption: Detailed four-step chemical separation scheme for samarium isolation.
Conclusion
The high-precision analysis of ¹⁴⁴Sm in meteorites is a challenging but rewarding endeavor that provides fundamental data for cosmochemistry and planetary science. The detailed protocols provided in this application note, from sample preparation to TIMS analysis, are designed to guide researchers in obtaining accurate and precise ¹⁴⁴Sm isotopic data. Adherence to these meticulous procedures is paramount for resolving the small but significant nucleosynthetic variations present in meteoritic samples. Future work should focus on expanding the high-precision ¹⁴⁴Sm database to include a more diverse suite of meteorite types to better understand the distribution of p-process nuclides in the early solar system.
References
- 1. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
- 2. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Precision Isotopic Analysis of ¹⁴⁴Sm by Thermal Ionization Mass Spectrometry (TIMS)
Introduction
Thermal Ionization Mass Spectrometry (TIMS) is a powerful analytical technique for obtaining high-precision isotope ratio measurements, making it ideal for the analysis of elements with low ionization potentials such as Samarium (Sm).[1][2] This application note provides a detailed protocol for the isotopic analysis of the p-process nuclide ¹⁴⁴Sm, which is of significant interest in cosmochemical and geological studies.[3] The accurate determination of ¹⁴⁴Sm abundances can provide insights into nucleosynthetic processes and the evolution of the solar system.[3][4] This document outlines the complete workflow, from sample preparation and chemical separation to the intricacies of TIMS measurement and data analysis, tailored for researchers, scientists, and professionals in drug development requiring high-precision isotopic data.
Principle of TIMS
TIMS operates by thermally ionizing a purified sample loaded onto a metal filament under high vacuum.[5][6] The resulting ions are accelerated and focused into a beam, which then passes through a magnetic sector where they are separated based on their mass-to-charge ratio.[7] These separated ion beams are simultaneously or sequentially measured by detectors, allowing for the precise determination of isotope ratios.[7][8] TIMS is renowned for its high precision, with the ability to achieve precisions of <0.05% for major isotope ratios.[1]
Experimental Protocols
Sample Preparation and Dissolution
For geological and cosmochemical samples, a complete dissolution is necessary to ensure sample homogeneity. This is typically achieved using a mixture of strong acids in a clean laboratory environment to minimize contamination.[7][9]
Protocol:
-
Weigh an appropriate amount of the homogenized sample powder. For meteorite samples, this could be greater than 1 gram due to low Rare Earth Element (REE) concentrations.[3]
-
Place the sample in a clean PFA Savillex vial.
-
Add a mixture of double-distilled hydrofluoric (HF) and nitric (HNO₃) acids.[3]
-
Seal the vial and place it on a hotplate at a controlled temperature (e.g., 120°C) for several days until complete dissolution is achieved.
-
Evaporate the acid mixture to dryness.
-
Redissolve the sample in a known concentration of hydrochloric (HCl) or nitric (HNO₃) acid for the subsequent chemical separation steps.[3][10]
Chemical Separation of Samarium
To avoid isobaric interferences (e.g., from Neodymium) and matrix effects during TIMS analysis, a thorough chemical separation of Sm from other elements is crucial.[1][8] A multi-step chromatographic procedure is often employed.[3]
Protocol:
-
Iron Removal: Pass the dissolved sample solution through an anion exchange resin to remove iron.[3]
-
Rare Earth Element (REE) Isolation: Utilize a liquid-liquid extraction resin, such as TRU-Spec, to isolate the REE group.[3]
-
Sm and Nd Separation: Employ a DGA (di-n-butyl-dithiophosphoric acid) resin to achieve a sharp separation of Sm from Nd.[3] It is important to achieve a yield greater than 70% to minimize any potential fractionation effects on the DGA resin.[3]
Filament Preparation and Sample Loading
The proper preparation of filaments and the loading of the purified Sm sample are critical for achieving stable and efficient ionization.[3] Both single and double Rhenium (Re) filament assemblies can be used, with the double filament setup often providing more stable ion beams.[3][5]
Protocol:
-
Filament Outgassing: Outgas high-purity Re filaments (99.95% or higher) under vacuum using a dedicated device to remove any surface contaminants.[3]
-
Sample Loading:
-
For a double filament assembly, the purified Sm sample is loaded onto the sample filament.
-
Deposit a small aliquot of the purified Sm solution (typically in a dilute nitric acid medium) onto the center of the filament.[1][10] Sample loads can range from 1 ng to 370 ng of Sm, depending on the sample type and concentration.[3][10]
-
Dry the sample gently by passing a low current through the filament.
-
-
Activator Addition (Optional): While activators like Pt and Ta have been tested, a conventional double Re filament assembly often provides efficient ionization without them.[3] If used, a 0.1 M phosphoric acid (H₃PO₄) solution can be added.[3]
TIMS Measurement of ¹⁴⁴Sm
The isotopic composition of Sm is measured using a thermal ionization mass spectrometer, such as a Thermo Scientific Triton TIMS.[3] All Faraday cup detectors are typically connected to 10¹¹ Ω amplifiers.[3]
Protocol:
-
Instrument Setup:
-
Load the filament assembly into the mass spectrometer's turret.
-
Evacuate the source housing to a high vacuum.
-
-
Filament Heating and Ion Beam Generation:
-
Gradually increase the current to the ionization filament to the desired temperature.
-
Slowly heat the sample filament to evaporate the Sm atoms, which are then ionized on the hotter ionization filament. This entire heating procedure typically takes around 45 minutes.[3]
-
-
Data Acquisition:
-
Once a stable ion beam is achieved, focus the ion optics and center the peaks.
-
Begin data acquisition using a multistatic measurement method for improved precision on the scarce ¹⁴⁴Sm isotope.[3] This method has been shown to yield better precisions compared to static or dynamic methods for ratios involving ¹⁴⁴Sm.[3]
-
Data is typically collected in multiple blocks and cycles.
-
-
Mass Bias Correction:
-
Correct for instrumental mass fractionation by normalizing the measured isotope ratios. For Sm analysis, ratios are commonly normalized to ¹⁴⁷Sm/¹⁵²Sm or ¹⁵²Sm/¹⁴⁸Sm.[3]
-
Data Presentation
The following table summarizes typical quantitative data and achievable precisions for Sm isotopic analysis by TIMS.
| Parameter | Value/Range | Reference |
| Sample Load (Synthetic Sm Standards) | 200 - 300 ng | [3] |
| Sample Load (Rock Standards) | 160 - 370 ng | [3] |
| ¹⁴⁴Sm/¹⁵²Sm Ratio Precision (Static Method) | 19 - 28 ppm (2 SD) | [3] |
| ¹⁴⁴Sm/¹⁵²Sm Ratio Precision (Multistatic Method) | 13 - 22 ppm (2 SD) | [3] |
| ¹⁴⁴Sm/¹⁵²Sm Ratio Reproducibility for Meteoritic Samples | < 30 ppm | [3] |
| Normalization Ratios | ¹⁴⁷Sm/¹⁵²Sm or ¹⁵²Sm/¹⁴⁸Sm | [3] |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the TIMS analysis of ¹⁴⁴Sm.
Caption: Experimental workflow for ¹⁴⁴Sm analysis using TIMS.
Caption: Logical steps in the TIMS analytical process.
Conclusion
The protocol detailed in this application note provides a robust methodology for the high-precision isotopic analysis of ¹⁴⁴Sm using Thermal Ionization Mass Spectrometry. By following the outlined procedures for sample preparation, chemical separation, and TIMS measurement, researchers can obtain high-quality data essential for a variety of scientific applications, from cosmochemistry to geological sciences. The use of a multistatic data acquisition method is particularly recommended for enhancing the precision of the low-abundance ¹⁴⁴Sm isotope.
References
- 1. nf-itwg.org [nf-itwg.org]
- 2. Thermal Ionization Mass Spectrometer (TIMS) – Bhabha Atomic Research Centre ( BARC ) [barc.gov.in]
- 3. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
- 4. Thermal Ionization Mass Spectrometry (TIMS) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Thermal ionization mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Introduction to TIMS [nu-ins.com]
- 7. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 8. fiveable.me [fiveable.me]
- 9. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 10. Materials and Fuels Complex - Thermal Ionization Mass Spectrometer [mfc.inl.gov]
multi-collector ICP-MS techniques for samarium isotopes
An overview of Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) techniques for the isotopic analysis of Samarium (Sm) is detailed in this application note. It provides protocols for researchers in geoscience as well as for professionals in drug development and medical science, reflecting the diverse applications of samarium isotopes.
Introduction to Samarium Isotopes and MC-ICP-MS
Samarium (Sm) is a rare earth element with seven naturally occurring isotopes, five of which are stable and two are radioisotopes with extremely long half-lives.[1][2] The precise measurement of samarium isotope ratios is crucial for various scientific fields. In geoscience, these ratios are fundamental to the Samarium-Neodymium (Sm-Nd) dating method, which is used to determine the age of rocks and meteorites and to trace geological processes.[3][4] In the pharmaceutical and medical fields, the radioactive isotope Samarium-153 (¹⁵³Sm) is a key component of radiopharmaceuticals used for the palliation of pain from bone cancer metastases.[5][6]
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the state-of-the-art technique for high-precision isotope ratio analysis.[7] It combines a high-temperature argon plasma source, which efficiently ionizes the sample, with a magnetic sector mass spectrometer equipped with multiple detectors (Faraday cups or ion counters).[8][9] This setup allows for the simultaneous measurement of different isotope ion beams, leading to significantly higher precision compared to single-collector ICP-MS or other techniques.[10][11] For many applications, MC-ICP-MS offers advantages over the traditional Thermal Ionization Mass Spectrometry (TIMS), including higher sample throughput and the ability to analyze elements with high ionization potentials.[10]
Part 1: High-Precision Samarium Isotope Analysis in Geoscience
The primary application of Sm isotope analysis in geoscience is for Sm-Nd geochronology. This method relies on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd with a half-life of 106 billion years.[3] By measuring the ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd ratios in a set of minerals or whole rock samples, an isochron can be constructed to determine the age of the sample.
Experimental Protocol for Geological Samples
A robust chemical separation procedure is critical to isolate Sm from the sample matrix and, most importantly, from neodymium (Nd), which has direct isobaric interferences on Sm isotopes (and vice versa).
1. Sample Digestion:
-
Weigh an appropriate amount of powdered rock or mineral sample into a PFA Savillex vial.
-
Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids.[6]
-
Seal the vial and place it on a hotplate at approximately 120-150°C for 48-72 hours to achieve complete dissolution.
-
Evaporate the acid mixture to dryness.
-
Add concentrated HNO₃ or hydrochloric (HCl) acid and evaporate again to break down any fluoride (B91410) precipitates.
-
Dissolve the final residue in a known volume of dilute HCl or HNO₃ for column chemistry.
2. Chemical Separation of Samarium: A multi-step chromatographic procedure is employed to separate Rare Earth Elements (REEs) and then isolate Sm from Nd.[12][13]
-
Step 1: Matrix Element Removal: Use an anion-exchange resin (e.g., AG1-X8) to separate the bulk of major matrix elements like iron (Fe) from the REEs.[13]
-
Step 2: REE Group Separation: Utilize a liquid-liquid extraction resin, such as TRU-Spec resin, to separate the REE fraction from other remaining matrix elements.[13]
-
Step 3: Samarium-Neodymium Separation: This is the most critical step. Use a specific extraction resin, such as DGA resin (N,N,N′,N′-tetraoctyl-diglycolamide), which can effectively separate Sm from Nd due to their slightly different ionic radii.[13] The process involves careful selection of acid molarity for the loading solution and subsequent elution steps to achieve a sharp separation. It is crucial to achieve a high yield (>70%) to avoid significant isotopic fractionation caused by the column chemistry itself.[13]
// Invisible edges for layout control Digestion -> Anion_Exchange [style=invis]; TRU_Spec -> MC_ICP_MS [style=invis]; } } Caption: Workflow for Sm isotope analysis of geological samples.
3. MC-ICP-MS Measurement:
-
Introduce the purified Sm fraction into the MC-ICP-MS, typically using a desolvating nebulizer system to enhance sensitivity.[7]
-
Measure the ion beams of all relevant Sm isotopes simultaneously. A typical analysis involves monitoring masses for Sm, as well as potential interferences from Nd and Gd.
-
Employ a standard-sample bracketing technique, where measurements of the sample are bracketed by measurements of a known isotopic standard (e.g., Sm ICP ETH) to correct for instrumental mass bias.[13]
4. Data Processing and Interference Correction:
-
Mass Bias Correction: Instrumental mass discrimination, where heavier isotopes are transmitted more efficiently than lighter ones, is corrected using a mathematical model, most commonly the exponential law.[14]
-
Isobaric Interference Correction: This is a major challenge. Neodymium and Gadolinium have isotopes that are isobaric with Sm isotopes (e.g., ¹⁴⁴Nd and ¹⁴⁴Sm, ¹⁵⁰Nd and ¹⁵⁰Sm, ¹⁵²Gd and ¹⁵²Sm, ¹⁵⁴Gd and ¹⁵⁴Sm). Even after chemical separation, trace amounts of these elements may remain. The contribution of these interferences must be corrected mathematically. This is done by monitoring an interference-free isotope of the interfering element (e.g., ¹⁴⁶Nd for Nd, ¹⁵⁷Gd for Gd) and using the known natural isotopic ratios to calculate and subtract the signal of the interfering isotope from the measured signal at the Sm mass.[14]
// Nodes Measured_144 [label="Measured Signal\nat Mass 144", fillcolor="#FBBC05", fontcolor="#202124"]; True_144Sm [label="True ¹⁴⁴Sm Signal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interference_144Nd [label="Interfering ¹⁴⁴Nd Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Monitor_146Nd [label="Monitor Interference-Free\n¹⁴⁶Nd Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_144Nd [label="Calculate ¹⁴⁴Nd Contribution\n(using ¹⁴⁴Nd/¹⁴⁶Nd ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Measured_144 -> True_144Sm [label=" -", color="#EA4335"]; Interference_144Nd -> Measured_144 [label=" +", color="#EA4335", dir=back];
Monitor_146Nd -> Calculate_144Nd [color="#5F6368"]; Calculate_144Nd -> Interference_144Nd [style=dashed, color="#5F6368", label=" determines"]; } } Caption: Logic of isobaric interference correction for ¹⁴⁴Sm.
Part 2: Applications in Pharmaceutical and Medical Science
The focus in this area is primarily on the radioisotope Samarium-153 (¹⁵³Sm) . ¹⁵³Sm is a β⁻ and γ emitter with a half-life of 46.3 hours.[6] It is chelated with ethylenediamine (B42938) tetramethylene phosphonate (B1237965) (EDTMP) to form ¹⁵³Sm-lexidronam (Quadramet®), a radiopharmaceutical used to relieve pain from cancer that has metastasized to the bone.[6]
High-precision isotope analysis is not used for routine clinical administration but is critical during the development, production, and quality control of the radiopharmaceutical to ensure its purity and specific activity.
Experimental Protocol for ¹⁵³Sm Quality Control
¹⁵³Sm is produced by the neutron irradiation of a highly enriched ¹⁵²Sm target (¹⁵²Sm(n,γ)¹⁵³Sm).[5][15] The final product must be free of the stable ¹⁵²Sm target material and other radionuclidic impurities, such as europium isotopes (e.g., ¹⁵⁴Eu, ¹⁵⁵Eu), which can be co-produced.[15] MC-ICP-MS is an ideal tool for verifying the isotopic purity and quantifying the amount of Sm to determine specific activity.
1. Sample Preparation:
-
The irradiated target is dissolved in nitric or hydrochloric acid.[15]
-
For quality control of the final product, an aliquot of the ¹⁵³SmCl₃ solution is taken.[16]
-
The sample is diluted to an appropriate concentration for ICP-MS analysis, typically in 2% HNO₃.
2. Chemical Separation (Purification):
-
During production, ¹⁵³Sm must be separated from the bulk ¹⁵²Sm target material and from decay products or impurities like europium (¹⁵³Eu is the stable daughter of ¹⁵³Sm).[5]
-
This can be achieved using mass separation techniques or high-performance liquid chromatography (HPLC) with a strong cation exchange column.[16][17]
-
Extraction chromatography resins (e.g., LN3 resin) can also be used to purify the ¹⁵³Sm and prepare it in a form suitable for radiolabeling.[16]
3. MC-ICP-MS Measurement for Isotopic Purity:
-
The purified and diluted sample is introduced into the MC-ICP-MS.
-
The instrument measures the full suite of Sm isotopes to determine the relative abundance of ¹⁵³Sm compared to any residual ¹⁵²Sm and other stable Sm isotopes.
-
The analysis also quantifies any europium isotopes to ensure radionuclidic purity.[15]
4. Quantification of Specific Activity:
-
Specific activity (radioactivity per unit mass, e.g., TBq/mg) is a critical quality attribute.[5]
-
Gamma spectrometry is used to determine the total radioactivity of ¹⁵³Sm in an aliquot.
-
ICP-MS (single- or multi-collector) is used to precisely measure the total mass concentration of samarium in the same aliquot.[17]
-
By combining these two measurements, the specific activity can be accurately calculated.
Data Presentation
Quantitative data for samarium isotopes and typical MC-ICP-MS performance are summarized below.
Table 1: Naturally Occurring Samarium Isotopes [1][2]
| Isotope | Atomic Mass (u) | Natural Abundance (%) | Stability |
| ¹⁴⁴Sm | 143.91201 | 3.08 | Stable |
| ¹⁴⁷Sm | 146.91490 | 15.00 | Radioactive (α), T½ = 1.06 x 10¹¹ y |
| ¹⁴⁸Sm | 147.91483 | 11.25 | Radioactive (α), T½ = 7 x 10¹⁵ y |
| ¹⁴⁹Sm | 148.91719 | 13.82 | Stable |
| ¹⁵⁰Sm | 149.91728 | 7.37 | Stable |
| ¹⁵²Sm | 151.91974 | 26.74 | Stable |
| ¹⁵⁴Sm | 153.92222 | 22.74 | Stable |
Table 2: Key Samarium Radioisotopes for Pharmaceutical Applications [1][5]
| Isotope | Half-Life (T½) | Decay Mode(s) | Key Emissions | Application |
| ¹⁵³Sm | 46.285 h | β⁻, γ | β⁻ (E_max = 0.81 MeV), γ (103 keV) | Radiopharmaceutical for bone pain palliation |
| ¹⁴⁵Sm | 340 d | ε, γ | γ (61 keV) | Investigational therapeutic radioisotope |
Table 3: Typical MC-ICP-MS Operating Parameters and Performance
| Parameter | Typical Setting/Value | Purpose/Comment |
| Instrument | Thermo Scientific Neoma, Nu Instruments Nu Plasma | High-precision multicollector ICP-MS systems[7][15] |
| Sample Introduction | Desolvating Nebulizer (e.g., DSN-100) | Increases sensitivity by removing solvent |
| Plasma Power | 1200 - 1300 W | Optimizes ionization of samarium |
| Gas Flows | Optimized for sensitivity and stability | Argon gas flows for plasma, nebulizer, and auxiliary |
| Measurement Mode | Static multicollector | Simultaneous measurement of all isotopes of interest |
| Data Acquisition | 60-100 cycles of ~1s integration time | Averages out signal fluctuations |
| Achieved Precision | < 0.05‰ (2SD) for Sm isotope ratios | High precision is achievable with proper separation and correction[12] |
Conclusion
MC-ICP-MS is a powerful and versatile technique for the high-precision isotopic analysis of samarium. For geoscientists, it provides the foundation for accurate Sm-Nd dating by enabling the resolution of minute isotopic variations after rigorous chemical separation. For pharmaceutical and drug development professionals, it is an indispensable tool for the quality control of ¹⁵³Sm-based radiopharmaceuticals, ensuring the isotopic purity and specific activity required for safe and effective clinical use. The detailed protocols and workflows presented here provide a framework for researchers and scientists to apply these advanced analytical techniques in their respective fields.
References
- 1. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 2. hpschapters.org [hpschapters.org]
- 3. The performance of single and multi-collector ICP-MS instruments for fast and reliable 34S/32S isotope ratio measurements† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Production of Sm-153 With Very High Specific Activity for Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. Multicollector ICP-MS (MC ICPMS) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. WebElements Periodic Table » Samarium » isotope data [webelements.com]
- 9. researchgate.net [researchgate.net]
- 10. Precise and accurate isotope ratio measurements by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. indico.cern.ch [indico.cern.ch]
preparation of enriched Samarium-144 targets for accelerators
An essential component in cutting-edge nuclear physics research and medical isotope production is the creation of high-quality, enriched Samarium-144 (¹⁴⁴Sm) targets for use in particle accelerators. The isotope ¹⁴⁴Sm is particularly valuable for the production of the medical radioisotope Samarium-145 (¹⁴⁵Sm) and for fundamental studies in nuclear structure and astrophysics.[1] The preparation of these targets demands meticulous procedures to ensure the desired thickness, purity, and uniformity, while conserving the valuable enriched material.
This document provides detailed application notes and protocols for the preparation of enriched ¹⁴⁴Sm targets, tailored for researchers, scientists, and professionals in drug development.
Properties of this compound
Samarium is a moderately hard, silvery rare earth metal belonging to the lanthanide series.[1][2] Understanding its physical and chemical properties is crucial for selecting the appropriate target preparation method. Enriched ¹⁴⁴Sm is typically supplied as an oxide (Sm₂O₃) and must often be chemically reduced to its metallic form before target fabrication.[1]
Table 1: Physical and Isotopic Properties of this compound
| Property | Value |
|---|---|
| Atomic Number (Z) | 62[1] |
| Mass Number (A) | 144[1] |
| Atomic Mass (Da) | 143.911999[1] |
| Natural Abundance (%) | 3.08[1][2] |
| Half-life | Stable[1][3] |
| Melting Point (K) | 1345 (1072 °C)[1] |
| Boiling Point (K) | 2173 (1900 °C)[1] |
| Density (g/cm³) | 7.47 (at 25 °C) |
| Crystal Structure | Rhombohedral (RHL)[1] |
| Common Oxidation States | +2, +3[2] |
Overview of Target Preparation Methods
The choice of preparation technique depends on the specific requirements of the accelerator experiment, including the desired target thickness, uniformity, and whether the target needs to be self-supporting or mounted on a backing. The most common methods for producing solid targets are vacuum evaporation, electrodeposition, and rolling.[4]
Workflow for ¹⁴⁴Sm Target Preparation
The general workflow from the enriched starting material to the final accelerator target involves several key stages, including chemical conversion and the chosen fabrication method.
Caption: General workflow for producing ¹⁴⁴Sm accelerator targets.
Table 2: Comparison of Target Preparation Methods
| Method | Typical Thickness Range | Advantages | Disadvantages | Common Substrates |
|---|---|---|---|---|
| Vacuum Evaporation | ~1 µg/cm² to >10 mg/cm²[4] | High purity; Good uniformity; Suitable for thin targets. | Material loss can be significant; Alloying with crucible possible.[4] | Carbon (C), Aluminum (Al), Tantalum (Ta) |
| Electrodeposition | Variable, depends on conditions | Efficient use of material; Can coat complex shapes. | Chemically complex; Potential for impurities from electrolyte; Limited to conductive substrates.[5] | Copper (Cu), Platinum (Pt), Nickel (Ni) |
| Rolling | >1 mg/cm² | Simple, direct method; Produces self-supporting foils; Good for thick targets. | Difficult to achieve very thin or highly uniform targets; Risk of contamination. | Not applicable (produces self-supporting foils) |
Experimental Protocols
The following sections provide detailed protocols for the three primary methods of ¹⁴⁴Sm target preparation.
Protocol 1: Vacuum Evaporation
This method involves heating the metallic samarium in a high-vacuum environment, causing it to evaporate and condense onto a cooler substrate.[4] It is ideal for creating thin, uniform films.
Materials and Equipment:
-
Enriched ¹⁴⁴Sm metal
-
High-vacuum evaporation chamber (pressure < 10⁻⁵ mbar)
-
Tantalum (Ta) or Tungsten (W) crucible/boat
-
High-current power supply
-
Substrate holder with cooling capabilities
-
Target substrates (e.g., thin carbon or aluminum foils)
-
Shutter mechanism
-
Quartz crystal microbalance (QCMB) or other thickness monitor
Procedure:
-
Substrate Preparation: Clean the substrate material thoroughly to remove any surface contaminants. Mount the substrate in the holder within the evaporation chamber.
-
Crucible Loading: Place a small, precisely weighed amount of ¹⁴⁴Sm metal into the crucible. Position the crucible correctly below the substrate holder.
-
Pump Down: Evacuate the chamber to a high vacuum (e.g., < 10⁻⁵ mbar) to minimize contamination and ensure a long mean free path for the evaporated atoms.
-
Degassing: With the shutter closed to protect the substrate, slowly heat the crucible to a temperature just below samarium's melting point (1072 °C) to degas the source material.[1][4]
-
Deposition:
-
Open the shutter.
-
Increase the current to the crucible to raise the temperature and begin evaporation. Metallic samarium has a significant vapor pressure even below its melting point.[6]
-
Monitor the deposition rate and thickness in real-time using the QCMB.
-
-
Cool Down and Venting: Once the desired thickness is achieved, close the shutter and turn off the power to the crucible. Allow the system to cool completely before slowly venting the chamber with an inert gas (e.g., Argon) and retrieving the target.
Protocol 2: Electrodeposition
Electrodeposition can be an efficient method for target preparation, but it is challenging for samarium due to its highly negative electrochemical potential, which makes deposition from aqueous solutions difficult.[5] Therefore, non-aqueous solvents are often required.[5][7]
Materials and Equipment:
-
Enriched ¹⁴⁴Sm salt (e.g., SmCl₃ or Sm(NTf₂)₃)
-
Non-aqueous solvent (e.g., ionic liquid, acetonitrile (B52724), or deep eutectic solvent)[7][8]
-
Supporting electrolyte
-
Electrochemical cell
-
Conductive substrate (cathode) (e.g., Pt, Cu)
-
Inert anode (e.g., Platinum)
-
Potentiostat/Galvanostat
-
Reference electrode (e.g., Ag/Ag⁺)
Procedure:
-
Electrolyte Preparation: Dissolve the enriched ¹⁴⁴Sm salt and the supporting electrolyte in the chosen non-aqueous solvent inside a glovebox or controlled atmosphere to prevent moisture contamination.
-
Cell Assembly:
-
Clean the substrate (cathode) and mount it in the electrochemical cell.
-
Position the anode and reference electrode.
-
Fill the cell with the prepared electrolyte.
-
-
Deposition:
-
Connect the electrodes to the potentiostat.
-
Apply a constant negative potential or current to the cathode. Optimal conditions, such as a deposition potential of -1.5 V in an acetonitrile solution, must be determined experimentally.[8]
-
The deposition time will determine the final thickness of the samarium layer.
-
-
Target Retrieval and Cleaning:
-
After deposition, carefully remove the target from the cell.
-
Rinse the target with a pure solvent to remove any residual electrolyte.
-
Dry the target thoroughly in an inert atmosphere or vacuum.
-
Decision Logic for Method Selection
Choosing the right fabrication technique is critical and depends on experimental goals like target thickness and the need for a backing.
Caption: Decision tree for selecting a ¹⁴⁴Sm target preparation method.
Protocol 3: Rolling
Rolling is a mechanical process used to reduce the thickness of a metal ingot or foil to produce a self-supporting target. It is best suited for producing thicker targets.
Materials and Equipment:
-
Enriched ¹⁴⁴Sm metal ingot
-
Precision rolling mill
-
Thickness gauge (micrometer)
-
Annealing furnace (optional)
-
Inert atmosphere glovebox
Procedure:
-
Preparation: Begin with a small, flat ingot of enriched ¹⁴⁴Sm metal. All handling should be done in an inert atmosphere to prevent oxidation, as samarium ignites in air at 150 °C.[2]
-
Rolling Process:
-
Carefully pass the samarium ingot through the rollers of the precision mill.
-
Reduce the gap between the rollers in small increments for each pass.
-
Measure the foil thickness frequently with a micrometer.
-
Rotate the foil by 90 degrees between passes to ensure uniformity.
-
-
Annealing (Optional): Samarium is a moderately hard metal.[1] If the foil becomes too hard to roll effectively (work-hardening), it may need to be annealed. Heat the foil in a vacuum or inert atmosphere furnace to a suitable temperature below the melting point to soften it before continuing the rolling process.
-
Final Target: Continue rolling until the desired thickness is achieved. The final product is a self-supporting ¹⁴⁴Sm foil that can be cut to the required dimensions and mounted on a target frame.
Safety and Handling
-
Oxidation: Samarium metal oxidizes in air and is pyrophoric at elevated temperatures (150 °C).[2] Handling of metallic samarium, especially powders or thin foils, should be performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
Toxicity: Samarium has low toxicity, but standard laboratory safety practices, including wearing gloves and safety glasses, should always be followed.[2]
-
Enriched Material: Enriched isotopes are extremely valuable. All procedures should be optimized to maximize material recovery and minimize waste.
References
- 1. buyisotope.com [buyisotope.com]
- 2. Samarium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 4. Target preparation for research with charged projectiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrodeposition of Samarium Metal, Alloys, and Oxides: Advances in Aqueous and Non-Aqueous Electrolyte Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of differential pulse voltammetric method for determining samarium (III) through electroanalytical study of the metal ion in acetonitrile using Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Activation Method for Determining ¹⁴⁴Sm Reaction Products
Introduction
The activation method is a powerful and widely used technique in experimental nuclear astrophysics to determine the cross-sections of nuclear reactions.[1] This method is particularly crucial for understanding the nucleosynthesis of elements heavier than iron, such as the p-nuclei, which are produced through a series of photodisintegration and charged-particle reactions in stellar environments.[2] The stable isotope Samarium-144 (¹⁴⁴Sm) is of significant interest as it is a p-nucleus and serves as a key target for studying reactions relevant to the astrophysical γ-process.[3][4]
In the activation method, a target material, in this case, enriched ¹⁴⁴Sm, is irradiated with a beam of particles (e.g., protons or alpha particles). The incident particles induce nuclear reactions, transforming the stable ¹⁴⁴Sm target nuclei into radioactive product nuclei.[1] Following irradiation, the target is removed from the beamline, and the characteristic radiation emitted by the decay of the product nuclei is measured "off-line" using high-resolution detectors.[1] By analyzing the intensity of this radiation, along with the irradiation parameters and decay properties of the product, the reaction cross-section can be precisely determined.[2]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of the activation technique to determine the products of proton- and alpha-induced reactions on ¹⁴⁴Sm.
Key Nuclear Reactions and Products
The activation method has been successfully applied to study several key reactions involving ¹⁴⁴Sm. The primary reactions of interest for astrophysical studies include:
-
¹⁴⁴Sm(p,γ)¹⁴⁵Eu: This proton-capture reaction is crucial for understanding the p-process. The product, ¹⁴⁵Eu, has a convenient half-life for measurement via gamma-ray spectroscopy.[2][5]
-
¹⁴⁴Sm(α,n)¹⁴⁷Gd: This alpha-induced reaction, which emits a neutron, is used to constrain the alpha-nucleus optical model potential (AOMP), a critical parameter in astrophysical models.[4][6] The product, ¹⁴⁷Gd, is a gamma emitter.[3][6]
-
¹⁴⁴Sm(α,γ)¹⁴⁸Gd: The direct alpha-capture reaction is challenging to measure due to the long half-life of the product, ¹⁴⁸Gd, and its decay via alpha emission rather than gamma rays.[7][8] This requires specialized techniques like alpha-spectroscopy for detection.[7][8]
The decay characteristics of the primary reaction products are summarized in the table below.
Table 1: Decay Characteristics of Key ¹⁴⁴Sm Reaction Products
| Reaction | Product Nucleus | Half-Life (T₁/₂) | Detected Radiation | Key Energies (keV) | Gamma Intensity (%) |
|---|---|---|---|---|---|
| ¹⁴⁴Sm(p,γ) | ¹⁴⁵Eu | 5.93(4) days[2] | Gamma Rays | 653.5 | 15[2] |
| 896.7 | 66[2] | ||||
| ¹⁴⁴Sm(α,n) | ¹⁴⁷Gd | 38.1(4) hours | Gamma Rays | 229.3 | Not specified |
| ¹⁴⁴Sm(α,γ) | ¹⁴⁸Gd | 74.6(3) years[7] | Alpha Particles | 3182.7 | Not applicable |
Experimental Protocols
A generalized workflow for the activation method is presented below. This is followed by detailed protocols for each major step of the process.
Caption: General experimental workflow for the activation method.
Protocol 1: Target Preparation
The quality and composition of the target are critical for accurate cross-section measurements. Enriched ¹⁴⁴Sm is typically used to minimize interfering reactions from other samarium isotopes.
Materials and Equipment:
-
Enriched ¹⁴⁴Sm₂O₃ powder (e.g., 67% enrichment)[2]
-
High-purity aluminum (Al) backing foils (e.g., 25 µm thickness)[2][9]
-
Deionized water and ethanol (B145695)
-
Analytical balance
Procedure:
-
Substrate Cleaning: Thoroughly clean the aluminum backing foils with ethanol and deionized water to remove any surface contaminants.
-
Target Deposition: Use the molecular deposition technique to create a uniform layer of ¹⁴⁴Sm₂O₃ on the Al backing.[5][9] This involves creating a suspension of the ¹⁴⁴Sm₂O₃ powder and depositing it onto the substrate. Alternatively, vacuum thermal evaporation can be used.[10]
-
Target Thickness: Aim for a target thickness in the range of 100–350 µg/cm².[2][5]
-
Drying and Annealing: Carefully dry the prepared targets. Depending on the method, a gentle annealing process may be required to improve adhesion and stability.
-
Characterization: Determine the precise thickness and uniformity of the target layer using techniques such as Rutherford Backscattering Spectrometry (RBS).[7]
Protocol 2: Irradiation
The irradiation is performed using a particle accelerator, such as a cyclotron. The "stacked foil" technique is commonly employed to measure the cross-section at multiple energies in a single irradiation run.[2][11]
Materials and Equipment:
-
Prepared ¹⁴⁴Sm targets
-
High-purity copper (Cu) and aluminum (Al) foils for beam monitoring and energy degradation[2][9]
-
Particle accelerator (e.g., K130 Cyclotron)[2]
-
Target holder and Faraday cup for beam current measurement[2]
Procedure:
-
Stack Assembly: Arrange the foils in a stack. A typical stack includes:
-
Aluminum degrader foils to reduce the initial beam energy to the desired level.[2]
-
A monitor foil (e.g., copper) placed before the target. The known cross-section of a reaction like ⁶⁵Cu(p,n)⁶⁵Zn is used to determine the precise beam flux.[2]
-
The ¹⁴⁴Sm target foil.
-
Additional degrader and target foils can be included to measure multiple energy points simultaneously.[11]
-
-
Mounting: Securely mount the foil stack in the target holder and place it in the beamline.
-
Irradiation: Irradiate the stack with a proton or alpha beam of a specific energy.
-
Beam Monitoring: Record the beam current throughout the irradiation using a Faraday cup or by analyzing the activity of the monitor foils.[2]
-
Energy Calculation: Calculate the precise proton or alpha energy at each foil in the stack using a simulation code like LISE++.[2]
Caption: Diagram of a typical stacked foil irradiation setup.
Protocol 3: Post-Irradiation Activity Measurement
After a suitable cooling period to allow short-lived, unwanted radioisotopes to decay, the activity of the product of interest is measured.
Equipment:
-
High-Purity Germanium (HPGe) detector for gamma-ray spectroscopy[4][6]
-
Low Energy Photon Spectrometer (LEPS) for low-energy gamma or X-rays[12]
-
Alpha spectrometer for alpha-emitting products like ¹⁴⁸Gd[7][8]
-
Standard radioactive sources (e.g., ¹⁵²Eu, ¹³³Ba) for detector efficiency calibration
-
Lead shielding to reduce background radiation
Procedure for Gamma-Ray Spectroscopy (for ¹⁴⁵Eu, ¹⁴⁷Gd):
-
Cooling: Allow the irradiated target stack to "cool" for a period ranging from hours to days.
-
Disassembly: Carefully disassemble the stack, ensuring each foil is correctly identified.
-
Detector Calibration: Calibrate the HPGe detector for energy and efficiency using standard, calibrated radioactive sources covering the energy range of interest.
-
Counting: Place each irradiated target foil at a well-defined distance from the HPGe detector and acquire a gamma-ray spectrum. Counting times can be extensive (e.g., 16 hours or more) to obtain sufficient statistics.[6]
-
Spectrum Analysis:
-
Identify the characteristic gamma-ray peaks of the product nucleus (e.g., 653.5 keV and 896.7 keV for ¹⁴⁵Eu).[2]
-
Determine the net peak area (total counts minus background) for each identified peak.
-
Procedure for Alpha Spectroscopy (for ¹⁴⁸Gd):
-
Sample Placement: Place the irradiated ¹⁴⁴Sm target inside a vacuum chamber containing an alpha detector.
-
Counting: Measure the alpha particle spectrum over a very long period, as the half-life of ¹⁴⁸Gd is very long (74.6 years).[7]
-
Spectrum Analysis: Identify the characteristic alpha peak at 3.18 MeV corresponding to the decay of ¹⁴⁸Gd.[8]
Data Analysis and Cross-Section Determination
The reaction cross-section (σ) is calculated from the measured activity using the activation formula:
σ = (Cγ * λ) / (φb * Nt * Iγ * εd * (1 - e^(-λtirr)) * e^(-λtcool) * (1 - e^(-λ*tmeas)))
where:
-
Cγ: Net counts in the gamma peak[2]
-
λ: Decay constant of the product nucleus (ln(2)/T₁/₂)[2]
-
φb: Beam intensity (number of incident particles per second)[2]
-
Nt: Number of target atoms per unit area[2]
-
Iγ: Gamma-ray intensity (branching ratio)[2]
-
εd: Absolute detector efficiency at the gamma-ray energy[2]
-
tirr, tcool, tmeas: Irradiation, cooling, and measurement times, respectively[2]
Quantitative Data Summary
The following table presents a selection of experimentally determined cross-section data for key reactions on ¹⁴⁴Sm.
Table 2: Experimental Cross-Section Data for ¹⁴⁴Sm Reactions
| Reaction | Projectile Energy (MeV) | Measured Cross-Section (mb) | Reference |
|---|---|---|---|
| ¹⁴⁴Sm(p,γ)¹⁴⁵Eu | ~5.9 | Value not explicitly stated, graphical data provided | [2] |
| 4.2 - 6.8 | Value not explicitly stated, graphical data provided | [9] | |
| ¹⁴⁴Sm(α,n)¹⁴⁷Gd | 13 | ~10 | [4][6] |
| 16 | ~200 | [4][6] | |
| 20 | ~500 | [4][6] |
| ¹⁴⁴Sm(α,γ)¹⁴⁸Gd | 10.5 - 13.4 | Values are in the microbarn (µb) range |[7] |
References
- 1. [1903.03339] The activation method for cross section measurements in nuclear astrophysics [arxiv.org]
- 2. epj-conferences.org [epj-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. [2302.02697] Cross section measurement of the 144Sm(alpha,n)147Gd reaction for studying the alpha-nucleus optical potential at astrophysical energies [arxiv.org]
- 5. Cross section measurement of 144Sm(p, γ) reaction for astrophysical p-process study using Activation technique | EPJ Web of Conferences [epj-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental cross-section of 144 Sm(p, γ ) reaction relevant to astrophysical p-process: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Target preparation for research with charged projectiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Gamma-Ray Spectroscopy of Samarium-144 Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-144 (
144
Sm) is a stable isotope, meaning it does not undergo radioactive decay. Therefore, the study of its "decay products" is addressed by examining the gamma-ray emissions from the radioactive decay of its parent nuclides. This document provides detailed application notes and protocols for the gamma-ray spectroscopy of the primary precursors of 144
144
144
148
144
These techniques are crucial for various research areas, including nuclear physics, astrophysics, and the quality control of radiopharmaceuticals, where precise isotopic analysis is paramount.
Decay Characteristics of this compound Precursors
The primary parent nuclides of
144
Sm and their principal decay modes are summarized below. The subsequent sections will provide detailed gamma-ray data for the decays that produce significant gamma-ray spectra.
| Parent Nuclide | Half-Life | Decay Mode | Daughter Nuclide |
Europium-144 (
| 10.2(1) s | Electron Capture (EC) | This compound (
|
Promethium-144 (
| 363(14) d | Electron Capture (EC) | Neodymium-144 (
|
Gadolinium-148 (
| 74.6(30) y | Alpha (
| This compound (
|
Note: Promethium-144 decays to Neodymium-144, which is a stable isotope and an isobar of this compound. The study of its decay is included here as it is a key precursor in the A=144 isobaric chain.
Data Presentation: Gamma-Ray Emission Data
The following tables summarize the prominent gamma-ray energies and their relative intensities for the decay of
144
Eu and 144
Table 1: Gamma-Ray Data for the Decay of Europium-144 ( 144^{144}144 Eu)[1]
| Energy (keV) | Relative Intensity (%) |
| 763.0(3) | 0.47(6) |
| 817.7(2) | 16.2(8) |
| 1000.6(4) | 0.4(1) |
| 1660.1(2) | 100 |
| 2423.3(2) | 10.0(4) |
Table 2: Gamma-Ray Data for the Decay of Promethium-144 ( 144^{144}144 Pm)[2]
| Energy (keV) | Relative Intensity (%) |
| 476.78 | 43.8 |
| 618.01 | 98 |
| 696.49 | 99.49 |
Gadolinium-148 ( 148^{148}148 Gd) Decay
Gadolinium-148 decays via alpha emission directly to the ground state of this compound.[1] This is a 0
+
to 0+
Mandatory Visualization: Decay Schemes and Experimental Workflow
The following diagrams illustrate the decay pathways of the parent nuclides and a typical experimental workflow for gamma-ray spectroscopy.
Decay Scheme of Europium-144 to this compound.
References
Application Notes and Protocols for the Production of Medical Isotope ¹⁴⁵Sm using Samarium-144
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium-145 (¹⁴⁵Sm) is a promising radionuclide for various medical applications, particularly in the field of brachytherapy. Its favorable decay characteristics, including a suitable half-life and low-energy photon emissions, make it an attractive alternative to other commonly used isotopes such as Iodine-125. This document provides detailed application notes and protocols for the production of ¹⁴⁵Sm through the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm).
¹⁴⁵Sm is produced via the neutron capture reaction: ¹⁴⁴Sm(n,γ)¹⁴⁵Sm. The use of highly enriched ¹⁴⁴Sm as the target material is crucial to maximize the production of ¹⁴⁵Sm and minimize the formation of undesirable radionuclidic impurities.
Properties of Samarium-145
A summary of the key physical and decay properties of ¹⁴⁵Sm is presented in the table below.
| Property | Value |
| Half-life | 340 - 345 days[1][2] |
| Decay Mode | Electron Capture (EC)[1] |
| Principal Gamma Ray Energy | 61.2 keV[2][3] |
| Other Emissions | X-rays (38-45 keV)[4] |
| Decay Product | Promethium-145 (¹⁴⁵Pm) |
Production of Samarium-145
The production of ¹⁴⁵Sm involves the irradiation of highly enriched ¹⁴⁴Sm, typically in the form of samarium oxide (¹⁴⁴Sm₂O₃), in a high-flux nuclear reactor.
Target Material
The starting material for the production of ¹⁴⁵Sm is highly enriched ¹⁴⁴Sm. The enrichment level of ¹⁴⁴Sm should be as high as possible, preferably >95%, to enhance the yield of ¹⁴⁵Sm and reduce the co-production of other samarium isotopes that can lead to radionuclidic impurities.
Nuclear Reaction Data
The primary nuclear reaction for the production of ¹⁴⁵Sm is the capture of a thermal neutron by ¹⁴⁴Sm.
| Reaction | Thermal Neutron Cross Section (σ) |
| ¹⁴⁴Sm(n,γ)¹⁴⁵Sm | 1.64 ± 0.10 barns |
Theoretical Specific Activity Calculation
The theoretical specific activity (SA) of ¹⁴⁵Sm at the end of bombardment (EOB) can be calculated using the following formula:
SA (Bq/g) = (NA * σ * φ * (1 - e-λt)) / M
Where:
-
NA = Avogadro's number (6.022 x 10²³ atoms/mol)
-
σ = Thermal neutron capture cross-section of ¹⁴⁴Sm (in cm²)
-
φ = Thermal neutron flux (in n/cm²/s)
-
λ = Decay constant of ¹⁴⁵Sm (ln(2) / T1/2)
-
t = Irradiation time (in seconds)
-
M = Molar mass of ¹⁴⁴Sm (in g/mol )
Example Calculation:
| Parameter | Value |
| Thermal Neutron Flux (φ) | 2 x 10¹⁴ n/cm²/s |
| Irradiation Time (t) | 30 days |
| ¹⁴⁴Sm Enrichment | 96.5% |
| Calculated Specific Activity | ~1.5 TBq/mg |
Experimental Protocols
Protocol for ¹⁴⁴Sm₂O₃ Target Preparation
This protocol describes the preparation of an enriched ¹⁴⁴Sm₂O₃ target for neutron irradiation.
Materials and Equipment:
-
Highly enriched ¹⁴⁴Sm₂O₃ powder (>95%)
-
High-purity nitric acid (HNO₃)
-
Deionized water
-
Quartz ampoule
-
Heat gun or furnace
-
Vacuum sealing equipment
-
Fume hood
-
Analytical balance
Procedure:
-
In a fume hood, accurately weigh a predetermined amount of enriched ¹⁴⁴Sm₂O₃ powder.
-
Transfer the powder to a clean quartz ampoule.
-
Add a minimal amount of high-purity nitric acid to dissolve the ¹⁴⁴Sm₂O₃ powder. Gentle heating may be applied to facilitate dissolution.
-
Once the samarium oxide is completely dissolved, evaporate the solution to dryness under a gentle stream of inert gas or by using a heat gun. This will leave a residue of samarium nitrate (B79036).
-
Heat the ampoule in a furnace at a controlled temperature (e.g., 500-600 °C) to decompose the samarium nitrate back to samarium oxide (¹⁴⁴Sm₂O₃). This step ensures a stable target form for irradiation.
-
Allow the ampoule to cool to room temperature.
-
Evacuate the ampoule and seal it under vacuum.
-
The sealed quartz ampoule containing the enriched ¹⁴⁴Sm₂O₃ target is now ready for irradiation.
Target Preparation Workflow
Irradiation Parameters
The sealed quartz ampoule containing the ¹⁴⁴Sm₂O₃ target is irradiated in a high-flux nuclear reactor. The specific irradiation parameters will depend on the desired activity of ¹⁴⁵Sm and the characteristics of the reactor.
| Parameter | Typical Range |
| Thermal Neutron Flux | 1 x 10¹⁴ to 5 x 10¹⁴ n/cm²/s |
| Irradiation Time | 20 - 40 days |
| Cooling Time | 5 - 10 days (to allow decay of short-lived impurities) |
Protocol for Radiochemical Separation of ¹⁴⁵Sm
After irradiation and a suitable cooling period, the ¹⁴⁵Sm needs to be chemically separated from the bulk of the unreacted ¹⁴⁴Sm target material. This is essential to achieve a high specific activity product. Cation exchange chromatography is a suitable method for this separation.
Materials and Equipment:
-
Irradiated ¹⁴⁴Sm₂O₃ target in quartz ampoule
-
Hydrochloric acid (HCl)
-
Deionized water
-
Cation exchange resin (e.g., AG 50W-X8)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Radiation shielding and remote handling equipment
-
pH meter
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental analysis
-
High-Purity Germanium (HPGe) detector for gamma spectroscopy
Procedure:
-
Under appropriate radiation shielding, carefully break the quartz ampoule containing the irradiated target.
-
Dissolve the irradiated ¹⁴⁴Sm₂O₃ in a minimal volume of concentrated HCl.
-
Evaporate the solution to near dryness and redissolve in a small volume of dilute HCl (e.g., 0.1 M HCl) to prepare the loading solution.
-
Prepare a chromatography column with a suitable cation exchange resin (e.g., AG 50W-X8). Equilibrate the column with the same dilute HCl solution used for the sample.
-
Load the dissolved target solution onto the equilibrated column.
-
Wash the column with several column volumes of the equilibration buffer to remove any anionic or neutral impurities.
-
Elute the samarium isotopes using a gradient of a complexing agent, such as alpha-hydroxyisobutyric acid (α-HIBA), with increasing pH or concentration. The slightly different ionic radii of the lanthanides allow for their separation. The elution order should be monitored.
-
Collect fractions using a fraction collector.
-
Analyze the collected fractions for the presence of ¹⁴⁵Sm using gamma spectroscopy and for the total samarium content using ICP-MS.
-
Combine the fractions containing the purified ¹⁴⁵Sm with high specific activity.
-
Convert the final product to the desired chemical form (e.g., ¹⁴⁵SmCl₃).
Radiochemical Separation Workflow
Quality Control
Rigorous quality control is essential to ensure the purity and safety of the final ¹⁴⁵Sm product for medical use.
Radionuclidic Purity
The radionuclidic purity is determined by gamma-ray spectroscopy using a calibrated HPGe detector. The gamma-ray spectrum of the final ¹⁴⁵Sm product should be analyzed to identify and quantify any radionuclidic impurities.
Potential Radionuclidic Impurities: Due to the use of highly enriched ¹⁴⁴Sm, the primary radionuclidic impurities arise from the isotopic composition of the target material and neutron capture on other samarium isotopes present.
| Impurity | Production Reaction | Half-life | Principal Gamma Energies (keV) |
| ¹⁵³Sm | ¹⁵²Sm(n,γ)¹⁵³Sm | 46.28 h | 69.7, 103.2 |
| ¹⁵⁵Eu | ¹⁵⁴Sm(n,γ)¹⁵⁵Sm → ¹⁵⁵Eu | 4.76 y | 86.5, 105.3 |
| ¹⁵⁴Eu | ¹⁵³Eu(n,γ)¹⁵⁴Eu (from Eu impurity in target) | 8.59 y | 123.1, 723.3, 1274.5 |
The levels of these impurities can be minimized by using ¹⁴⁴Sm with the highest possible enrichment and by purifying the target material from other rare earth elements prior to irradiation.
Radiochemical Purity
Radiochemical purity is determined to ensure that the ¹⁴⁵Sm is in the desired chemical form (e.g., Sm³⁺). This can be assessed using techniques like radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).
Specific Activity
The specific activity of the final ¹⁴⁵Sm product is a critical parameter, especially for targeted radionuclide therapy applications. It is determined by measuring the radioactivity of ¹⁴⁵Sm in a sample and dividing it by the total mass of samarium in that sample, as determined by ICP-MS.
Conclusion
The production of high-purity, high-specific-activity ¹⁴⁵Sm is achievable through the neutron irradiation of highly enriched ¹⁴⁴Sm. The protocols outlined in this document provide a framework for the consistent and reliable production of this medically important radionuclide. Adherence to strict quality control measures is paramount to ensure the safety and efficacy of the final product for clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Samarium-Neodymium Isotope Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction of isobaric interference of Samarium-144 (¹⁴⁴Sm) on Neodymium-144 (¹⁴⁴Nd) during isotopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the isobaric interference between ¹⁴⁴Sm and ¹⁴⁴Nd?
A1: Isobaric interference occurs when two different elements have isotopes with the same nominal mass number. In this case, both Samarium (Sm) and Neodymium (Nd) have an isotope with a mass of 144 atomic mass units (amu). During mass spectrometry analysis, which separates ions based on their mass-to-charge ratio, the instrument cannot distinguish between ¹⁴⁴Sm⁺ and ¹⁴⁴Nd⁺ ions. This overlap leads to an artificially inflated signal at mass 144, which is attributed to ¹⁴⁴Nd, the reference isotope for Nd isotopic studies.
Q2: Why is correcting for this interference crucial?
A2: The Sm-Nd isotopic system is a powerful tool in geochemistry and cosmochemistry for dating rocks and tracing geological processes.[1] This system relies on the radioactive decay of ¹⁴⁷Sm to ¹⁴³Nd.[2] Accurate age determination and source tracing require precise measurement of the ¹⁴³Nd/¹⁴⁴Nd ratio. Since ¹⁴⁴Nd is the stable reference isotope used as the denominator in this ratio, any contribution from ¹⁴⁴Sm to the mass 144 signal will lead to an inaccurate ¹⁴³Nd/¹⁴⁴Nd ratio and, consequently, erroneous geological interpretations.[3][4]
Q3: What are the primary methods to correct for the ¹⁴⁴Sm interference on ¹⁴⁴Nd?
A3: There are two main approaches to address this interference:
-
Chemical Separation: This involves chemically separating Sm and Nd from each other before the sample is introduced into the mass spectrometer.[4][5] This is the most common and robust method.
-
Mathematical Correction: If chemical separation is incomplete, a mathematical correction can be applied.[4][6] This method uses the measured intensity of another, interference-free Sm isotope (like ¹⁴⁷Sm or ¹⁴⁹Sm) to calculate the contribution of ¹⁴⁴Sm to the signal at mass 144, which is then subtracted.[3][4]
Q4: Which analytical instruments are typically used for Sm-Nd isotopic analysis?
A4: High-precision measurements of Nd isotopes are typically performed using either:
-
Thermal Ionization Mass Spectrometry (TIMS): This is considered the benchmark technique for its high precision, though it is time-consuming.[1]
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This technique offers higher sample throughput and comparable precision to TIMS for many applications.[1][3]
Troubleshooting Guide
Problem: My measured ¹⁴³Nd/¹⁴⁴Nd ratio seems inaccurate, and I suspect ¹⁴⁴Sm interference.
Solution:
-
Verify Chemical Separation: The most effective way to eliminate the interference is through robust chemical separation of Sm and Nd prior to analysis.[4][5] Ion-exchange chromatography is a standard method for this purpose. If you are already performing a separation, review your protocol for efficiency.
-
Implement Mathematical Correction: If you suspect incomplete separation, you must apply a mathematical correction. This is a standard procedure in modern mass spectrometry software.[3] The correction involves monitoring an interference-free Sm isotope and using known isotopic ratios to subtract the ¹⁴⁴Sm signal.
Problem: How do I perform a mathematical correction for ¹⁴⁴Sm interference?
Solution:
The correction is based on the fact that the isotopic ratios of Sm are constant in nature. The procedure is as follows:
-
Measure an Interference-Free Sm Isotope: During your analysis, measure the beam intensity of an interference-free Sm isotope, such as ¹⁴⁷Sm or ¹⁴⁹Sm.[3]
-
Determine Sm Mass Bias: To accurately calculate the abundance of ¹⁴⁴Sm from another Sm isotope, you must correct for instrumental mass bias for Sm. This can be done by measuring the ¹⁴⁷Sm/¹⁴⁹Sm ratio and comparing it to the true, accepted value.[3]
-
Calculate the ¹⁴⁴Sm Contribution: Using the mass-bias corrected intensity of your monitored interference-free Sm isotope and the known natural isotopic abundance ratio of ¹⁴⁴Sm to that isotope, you can calculate the intensity of ¹⁴⁴Sm that is contributing to the mass 144 peak.
-
Subtract the Interference: Subtract the calculated ¹⁴⁴Sm intensity from the total measured intensity at mass 144 to get the true ¹⁴⁴Nd intensity.
-
Calculate the Corrected ¹⁴³Nd/¹⁴⁴Nd Ratio: Use the corrected ¹⁴⁴Nd intensity to calculate your final ¹⁴³Nd/¹⁴⁴Nd ratio.
Problem: I am using MC-ICP-MS and observe other unexpected interferences. What could they be?
Solution:
Besides the direct isobaric overlap of ¹⁴⁴Sm, MC-ICP-MS can be prone to other types of interferences:
-
Oxide Interferences: In the plasma, light rare earth elements (LREEs) can form oxides that interfere with heavier REEs. For example, ¹²⁸Ba¹⁶O⁺ could potentially interfere with ¹⁴⁴Nd, although this specific interference is less commonly cited than the Sm overlap. More significantly, oxides of other LREEs can interfere with other Nd isotopes.[7] For instance, ¹⁴²Ce can interfere with ¹⁴²Nd.[5] Careful tuning of the instrument to minimize oxide production rates (typically to <1-2%) is essential.[8][9]
-
Doubly-Charged Ion Interferences: Heavy elements can sometimes produce doubly-charged ions (M²⁺) that interfere with isotopes at half their mass-to-charge ratio. This is generally less of a concern for the 144 mass region.
Quantitative Data Summary
For accurate corrections, the following isotopic ratios are essential.
Table 1: Key Isotopic Ratios for ¹⁴⁴Sm Interference Correction
| Isotope Ratio | Accepted "True" Value | Purpose |
| ¹⁴⁶Nd/¹⁴⁴Nd | 0.7219 | Internal normalization for Nd mass bias correction.[3][6] |
| ¹⁴⁷Sm/¹⁴⁹Sm | 1.08680 | Internal normalization for Sm mass bias correction.[6] |
| ¹⁴⁵Nd/¹⁴⁴Nd | ~0.348415 | Can be used as an indicator to check if the ¹⁴⁴Sm correction was accurate.[6][10] |
Experimental Protocols
Methodology: Chemical Separation of Sm and Nd via Ion-Exchange Chromatography
This is a generalized protocol; specific acid concentrations and resin volumes may need optimization based on sample matrix and desired purity.
-
Sample Dissolution: Digest the powdered rock or mineral sample in a mixture of concentrated HF, HNO₃, and HCl.[1]
-
Initial Group Separation: Load the dissolved sample onto a primary cation exchange column (e.g., AG50W-X12 resin). Elute the bulk of matrix elements with HCl. The Rare Earth Elements (REEs) are retained on the resin and can be collected as a group by elution with a stronger acid.[1]
-
Sm and Nd Separation:
-
Load the collected REE fraction onto a secondary column packed with a resin that has a high affinity for separating individual REEs (e.g., Ln Resin).
-
Elute the REEs using a weak acid (e.g., dilute HCl or HNO₃). The elements will elute in order of their atomic number.
-
Collect the separate Nd and Sm fractions in clean vials as they elute from the column. The goal is to collect the Nd fraction with minimal Sm content.[5]
-
-
Purity Check and Analysis: Evaporate the collected fractions to dryness and redissolve in dilute HNO₃ for analysis by TIMS or MC-ICP-MS.[1]
Visualizations
Caption: Experimental workflow for Sm-Nd isotope analysis.
Caption: Logical diagram of the ¹⁴⁴Sm isobaric correction.
References
- 1. igg.cas.cn [igg.cas.cn]
- 2. Samarium-neodymium dating | Research Starters | EBSCO Research [ebsco.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. igg.cas.cn [igg.cas.cn]
- 7. An Effective Oxide Interference Correction on Sc and REE for Routine Analyses of Geological Samples by Inductively Coupled Plasma-Mass Spectrometry [en.earth-science.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Samarium (Sm) and Neodymium (Nd) Chemical Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chemical separation of samarium and neodymium, critical for accurate isotopic and quantitative analysis in research, geochronology, and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating samarium and neodymium?
A1: The two most prevalent and effective methods for the chemical separation of samarium (Sm) and neodymium (Nd) are ion-exchange chromatography and solvent extraction.[1] Both techniques exploit the subtle differences in the chemical properties and ionic radii of these adjacent rare earth elements.
Q2: Why is the separation of Sm and Nd so challenging?
A2: Samarium and neodymium are neighboring lanthanide elements with very similar chemical properties and ionic radii. This makes their separation difficult, requiring highly selective techniques to achieve the purity necessary for accurate analysis.[2]
Q3: What are the primary applications requiring high-purity separation of Sm and Nd?
A3: High-purity separation is crucial for several applications, including:
-
Radiometric Dating: The Sm-Nd dating method is used to determine the age of rocks and meteorites.
-
Isotope Geochemistry: Studying the isotopic composition of Nd provides insights into geological processes.
-
Nuclear Research: Accurate measurement of Sm isotopes is important in nuclear synthesis studies.[3][4]
-
Permanent Magnet Industry: High-purity neodymium and samarium are essential components of high-performance magnets.[5][6]
Q4: Can I use precipitation methods for Sm and Nd separation?
A4: While precipitation can be used for initial group separation of rare earth elements, it generally lacks the selectivity required for the fine separation of adjacent elements like samarium and neodymium to the high purity levels needed for isotopic analysis.
Troubleshooting Guides
Ion-Exchange Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation/Overlapping Peaks | 1. Incorrect eluent concentration or pH. | 1. Optimize the eluent concentration and pH. A lower pH can increase the separation factor for some resins. |
| 2. Flow rate is too high. | 2. Reduce the flow rate to allow for better equilibration between the resin and the mobile phase. | |
| 3. Column overloading. | 3. Reduce the sample load or use a column with a higher capacity. | |
| 4. Inappropriate resin choice. | 4. Ensure the resin has a high selectivity for Sm and Nd. Resins like Dowex 1-X4 have been used effectively.[7] | |
| Variable Retention Times | 1. Inconsistent eluent concentration. | 1. Prepare fresh eluent for each run and ensure it is well-mixed. |
| 2. Fluctuations in temperature. | 2. Use a column oven to maintain a constant temperature.[8] | |
| 3. Column degradation. | 3. Replace the column if it has been used extensively or has been exposed to harsh conditions. | |
| Low Recovery of Sm or Nd | 1. Incomplete elution. | 1. Increase the elution volume or the concentration of the eluting acid. |
| 2. Irreversible binding to the resin. | 2. Consult the resin manufacturer's guidelines for regeneration or cleaning procedures. | |
| 3. Sample loss during preparation. | 3. Review sample dissolution and loading steps to minimize losses. |
Solvent Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of a Stable Emulsion | 1. High concentration of the extractant. | 1. Lower the concentration of the extractant (e.g., HDEHP). |
| 2. Presence of fine solid particles. | 2. Filter the aqueous phase before extraction. | |
| 3. Vigorous shaking or mixing. | 3. Use gentle inversion for mixing instead of vigorous shaking. | |
| Poor Separation Efficiency | 1. Incorrect pH of the aqueous phase. | 1. Optimize the pH of the aqueous solution; this is a critical parameter for selective extraction. |
| 2. Suboptimal extractant concentration. | 2. Vary the concentration of the extractant to find the optimal separation factor. | |
| 3. Insufficient contact time. | 3. Increase the mixing time to ensure equilibrium is reached. | |
| Low Recovery of Sm or Nd from the Organic Phase | 1. Inefficient stripping agent. | 1. Use a stronger acid or a complexing agent for stripping. Hydrochloric and nitric acids are commonly used.[9] |
| 2. Insufficient volume of stripping solution. | 2. Perform multiple stripping steps with fresh solution to ensure complete recovery. |
Quantitative Data on Separation Methods
| Method | Reagents | Separation Factor (Sm/Nd) | Recovery | Reference |
| Solvent Extraction | 0.1% HDEHP in cyclohexane, 0.025 M HCl, hydroxylamine (B1172632) hydrochloride | ~106 | Sm: ~100%, Nd: ~4.65% co-extracted (in a single stage) | [3][4][10] |
| Liquid-Liquid Chromatography | Di(2-ethylhexyl) phosphoric acid (EHPA) stationary phase, sulfuric acid eluent | Not specified | Nd: 45% (>90% purity), Sm: 84% (>99% purity) | [11][12] |
| Anion Exchange Chromatography | AG1-X4 resin, 0.06 M HNO3 in 85% methanol | Quantitative separation | Not specified | [13] |
| Cation Exchange Chromatography | Dowex 1-X4 resin | Not specified | Sm: 97.16%, Nd: 95.59% | [7] |
| Solvent Extraction Simulation | D2EHPA | Not specified | Sm: 99.5% (organic), Nd: 80% (aqueous) in a 7-stage process | [5][14] |
Experimental Protocols
Ion-Exchange Chromatography for Sm-Nd Separation (using LN Resin)
This protocol is adapted from a standard method for the separation of Sm and Nd for mass spectrometric analysis.
1. Column Preparation:
- Use a pre-cleaned column packed with Eichrom LN resin.
- Condition the column by washing with 4 x 1 ml of 0.2M HCl.
2. Sample Loading:
- Dissolve the sample in a minimal amount of 0.2M HCl.
- Load the sample onto the column.
3. Elution:
- Wash the column with 10 ml of 0.2M HCl and discard the eluate.
- Place a collection beaker for the Nd fraction under the column.
- Elute Nd with 2.5 ml of 0.3M HCl.
- Wash the column with 3 ml of 0.5M HCl and discard the eluate.
- Place a collection beaker for the Sm fraction under the column.
- Elute Sm with 2.5 ml of 0.5M HCl.
4. Sample Preparation for Analysis:
- Evaporate the collected Sm and Nd fractions to dryness.
- The samples are now ready for reconstitution and analysis by mass spectrometry.
5. Column Regeneration:
- Wash the LN column with a sufficient volume of 6M HCl, followed by ~5 ml of 0.2M HCl.
- Store the column in ~5 ml of 0.2M HCl with both ends capped to prevent it from drying out.[15]
Solvent Extraction for Sm-Nd Separation (using HDEHP)
This is a general protocol for liquid-liquid extraction.
1. Preparation of Solutions:
- Prepare an aqueous feed solution containing the Sm and Nd mixture, adjusting the pH to the optimal value determined in preliminary experiments.
- Prepare an organic phase by dissolving di(2-ethylhexyl) phosphoric acid (HDEHP) in a suitable organic solvent (e.g., kerosene, cyclohexane).
2. Extraction:
- Combine the aqueous and organic phases in a separatory funnel in a defined volume ratio (e.g., 1:1).
- Mix the phases by gentle inversion for a sufficient time to allow for mass transfer.
- Allow the phases to separate completely.
- Drain the aqueous phase (raffinate).
3. Stripping:
- Add a stripping solution (e.g., a mineral acid like HCl or HNO3) to the organic phase in the separatory funnel.
- Mix the phases to transfer the extracted metal ions back into the aqueous phase.
- Allow the phases to separate and collect the aqueous stripping solution containing the purified element.
4. Repetition for Higher Purity:
- The extraction and stripping steps can be repeated multiple times in a counter-current fashion to achieve higher purity of the separated elements.
Visualizations
Caption: General workflow for Sm and Nd separation and analysis.
Caption: Ion-exchange chromatography workflow for Sm-Nd separation.
Caption: Logical flow of a single-stage solvent extraction for Sm-Nd.
References
- 1. EP2388344A1 - Method for extracting and separating rare earth elements - Google Patents [patents.google.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Separation of samarium and neodymium: a prerequisite for getting signals from nuclear synthesis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Separation of samarium and neodymium: a prerequisite for getting signals from nuclear synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Extraction Process Sm2O3 Samarium Leaching - 911Metallurgist [911metallurgist.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. eichrom.com [eichrom.com]
minimizing background noise in Samarium-144 gamma spectroscopy
Technical Support Center: Samarium-144 Gamma Spectroscopy
Welcome to the technical support center for . This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on obtaining high-quality spectral data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in gamma spectroscopy?
A1: Background noise in gamma spectroscopy originates from several sources that can be broadly categorized as follows:
-
Natural Environmental Radiation: This includes radiation from primordial radionuclides in the Earth's crust, such as Uranium-238 (²³⁸U), Thorium-232 (²³²Th), and Potassium-40 (⁴⁰K), and their decay products.[1][2][3] Radon (²²²Rn and ²²⁰Rn) and its progeny are significant contributors, especially if there is air within the detector shielding.[1][2]
-
Cosmic Radiation: High-energy particles from space interact with the atmosphere and detector materials, producing a continuous spectrum and discrete gamma-ray lines.[3][4]
-
Detector and Shielding Materials: The materials used to construct the detector and its shielding can contain trace amounts of radioactive isotopes (e.g., ⁴⁰K, ⁶⁰Co, and radionuclides from the U and Th decay series).[1][4]
-
Compton Scattering: This is a major source of continuum background where gamma rays from higher energy sources scatter within the detector, depositing only a fraction of their energy and obscuring lower-energy peaks.[5][6][7]
-
Instrumental Noise: Electronic components of the detection system can introduce noise, which can degrade the spectral resolution.[8]
Q2: How can I effectively shield my detector to reduce background noise?
A2: Shielding is a critical first line of defense against external background radiation. There are two main types of shielding:
-
Passive Shielding: This involves surrounding the detector with high-density materials to absorb gamma rays. Lead is a common choice due to its high atomic number and density.[4] To mitigate X-rays produced in the lead, a graded-Z shield is often used, which consists of layers of materials with decreasing atomic numbers, such as lead, followed by tin or cadmium, and then an inner lining of copper.[4][9] Placing the experimental setup in a below-ground laboratory can also significantly reduce the cosmic-ray induced background.[10][11]
-
Active Shielding: This method uses a secondary detector (often a scintillator) surrounding the primary detector to veto incoming background radiation.[4][12] When a radiation event is detected in both the shield and the primary detector simultaneously, it is rejected as a background event.[12] This is particularly effective against cosmic rays.[4][13]
Q3: What is Compton suppression and when should I use it?
A3: Compton suppression is a technique used to reduce the Compton continuum in a gamma-ray spectrum.[5][6] It employs a guard detector (typically a scintillator like BGO or NaI(Tl)) surrounding the primary high-purity germanium (HPGe) detector.[12] When a gamma ray Compton scatters in the HPGe detector and the scattered photon escapes to interact with the guard detector, the event is vetoed.[12] This results in a spectrum with a significantly reduced background continuum, making it easier to identify weak gamma-ray peaks that might otherwise be obscured.[5][6][7] You should consider using Compton suppression when measuring low-activity samples or when trying to detect low-energy gamma rays in the presence of high-energy gamma emitters.[5][14]
Q4: What are some common software-based methods for background subtraction?
A4: Several algorithms can be used to mathematically subtract the background from a gamma-ray spectrum. These are typically implemented in gamma spectroscopy analysis software.[15] Common methods include:
-
Linear Least Squares Peak Fitting: This method fits Gaussian shapes to the peaks and a polynomial function to the underlying background.[15]
-
Sensitive Nonlinear Iterative Peak (SNIP) Clipping Algorithm: This is a widely used method that iteratively estimates the background continuum, which is then subtracted from the raw spectrum.[16][17][18]
-
Statistical Noise Reduction Methods: Techniques like Noise Adjusted Singular Value Decomposition (NASVD) and Maximum Noise Fraction (MNF) use principal component analysis to separate the signal from the noise, allowing for the reconstruction of a cleaner spectrum.[19][20]
Troubleshooting Guides
Issue 1: High background across the entire spectrum.
| Possible Cause | Troubleshooting Steps |
| Inadequate Shielding | 1. Verify the integrity and thickness of your lead shield. Ensure there are no gaps. 2. Consider adding a graded-Z liner (e.g., tin and copper) inside the lead shield to absorb lead X-rays.[4] 3. If cosmic radiation is a significant contributor, consider relocating the setup to a lower level or basement laboratory.[10] |
| Radon Infiltration | 1. Purge the detector shielding with nitrogen gas from the dewar boil-off to displace radon-containing air.[1][9] 2. Seal the shielding enclosure to prevent air ingress. |
| Contamination | 1. Perform a background count without a sample to check for contamination of the detector or shielding. 2. Clean the detector cryostat and the inside of the shield. |
Issue 2: Poor peak-to-Compton ratio.
| Possible Cause | Troubleshooting Steps |
| High Compton Scattering | 1. If available, implement a Compton suppression system.[5][6] Ensure proper timing and energy thresholds are set for the veto logic. 2. Use a detector with a higher peak-to-Compton ratio. |
| Source-to-Detector Distance | 1. Optimize the distance between the source and the detector to maximize the full-energy peak detection relative to scattered radiation. |
Issue 3: Unidentified peaks in the background spectrum.
| Possible Cause | Troubleshooting Steps |
| Natural Radioactivity | 1. Identify common background peaks from natural decay series (e.g., ²¹⁴Pb and ²¹⁴Bi from the ²³⁸U series, and ⁴⁰K at 1460.8 keV).[1][2] 2. Perform a long background count to obtain good statistics for these peaks, which can then be subtracted from the sample spectrum. |
| Neutron Activation | 1. Neutrons from cosmic rays can activate materials in and around the detector, leading to characteristic gamma-ray peaks.[1] 2. Consider adding neutron-absorbing materials like borated paraffin (B1166041) or polyethylene (B3416737) to your shielding.[4] |
Experimental Protocols
Protocol 1: Performing a Background Radiation Measurement
-
Preparation:
-
Ensure the gamma spectroscopy system (detector, MCA, etc.) is properly set up and calibrated for energy and efficiency.
-
Remove all radioactive sources from the vicinity of the detector.
-
Place a blank sample holder or a container with a non-radioactive matrix similar to your samples (e.g., deionized water) in the counting position.[21]
-
-
Acquisition:
-
Analysis:
-
Analyze the resulting spectrum to identify characteristic background peaks.
-
This background spectrum can be used for background subtraction in subsequent sample analyses.
-
Protocol 2: Setting up a Compton Suppression System
-
Hardware Setup:
-
Install the guard detector (e.g., NaI(Tl) or BGO annulus) around the primary HPGe detector.
-
Connect the outputs of both the HPGe and guard detectors to the appropriate preamplifiers and amplifiers.
-
Route the signals to a coincidence/anti-coincidence logic unit.
-
-
Electronics Configuration:
-
Set the timing of the logic unit to ensure that only events occurring in both detectors within a very short time window are identified as coincident.
-
Configure the system in anti-coincidence mode: the MCA will only record an event from the HPGe detector if there is no simultaneous event in the guard detector.[12]
-
-
Testing and Optimization:
-
Acquire spectra of a known source (e.g., ⁶⁰Co) with and without Compton suppression enabled.
-
Compare the spectra to evaluate the Compton suppression factor.
-
Adjust timing and energy thresholds as needed to optimize the suppression.
-
Visualizations
Caption: Relationship between background noise sources and mitigation strategies.
Caption: A logical workflow for troubleshooting background noise issues.
References
- 1. bmuv.de [bmuv.de]
- 2. researchgate.net [researchgate.net]
- 3. crpr-su.se [crpr-su.se]
- 4. kns.org [kns.org]
- 5. scionix.nl [scionix.nl]
- 6. academy.berkeleynucleonics.com [academy.berkeleynucleonics.com]
- 7. Compton scattering - Wikipedia [en.wikipedia.org]
- 8. ortec-online.com [ortec-online.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. preparecenter.org [preparecenter.org]
- 16. caen.it [caen.it]
- 17. researchgate.net [researchgate.net]
- 18. atlantis-press.com [atlantis-press.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: High-Precision Measurement of Low-Abundance ¹⁴⁴Sm
Welcome to the technical support center for the high-precision measurement of low-abundance ¹⁴⁴Sm. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during isotopic analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Signal Intensity for ¹⁴⁴Sm
Q1: My ¹⁴⁴Sm signal is weak or indistinguishable from the background noise. What are the potential causes and how can I troubleshoot this?
A1: Low signal intensity for the low-abundance ¹⁴⁴Sm isotope is a common challenge. Several factors, from sample preparation to instrument settings, can contribute to this issue.
-
Inadequate Sample Preparation: Ensure your sample is fully dissolved and that any particulates have been removed through filtration. The presence of undissolved sample material or contaminants can lead to ion suppression in the mass spectrometer source. For geological samples, acid digestion using a mixture like HF-HNO₃ is often necessary to break down the silicate (B1173343) matrix effectively[1].
-
Suboptimal Instrument Parameters: The ionization and transmission of Sm ions are highly dependent on the instrument settings. For Thermal Ionization Mass Spectrometry (TIMS), experiment with different filament materials and deposition techniques to enhance ionization yields[2]. For Inductively Coupled Plasma Mass Spectrometry (ICP-MS), optimizing the nebulizer gas flow rate, RF power, and lens voltages is crucial for maximizing ion transmission.
-
Sample Concentration: The concentration of samarium in your sample may be too low for detection. If possible, consider pre-concentrating the rare earth elements (REEs) from your sample matrix. Co-precipitation methods, such as REE fluoride (B91410) co-precipitation, can be effective for this purpose[1]. However, be mindful that overly concentrated samples can also lead to ion suppression[3].
-
Instrumental Background: High background noise can obscure a weak ¹⁴⁴Sm signal. This can originate from various sources, including contaminated reagents, memory effects from previous analyses, and electronic noise[4][5]. Running blank samples is essential to determine the level of background noise[5].
Issue 2: Isobaric Interference from ¹⁴⁴Nd
Q2: I suspect that the isobaric interference from ¹⁴⁴Nd is affecting the accuracy of my ¹⁴⁴Sm measurements. How can I mitigate this?
A2: The isobaric overlap between ¹⁴⁴Sm and ¹⁴⁴Nd is a significant challenge in Sm isotope analysis. Effective separation of Sm from Nd is critical.
-
Chemical Separation: A robust chemical separation procedure is the primary method to remove Nd from the Sm fraction. This typically involves multi-step ion-exchange chromatography. A common approach uses a combination of cation and anion exchange resins to first separate the bulk of the matrix elements and then specifically isolate Sm from other REEs, including Nd[6][7]. It is crucial to achieve a high yield during this separation process to avoid introducing mass fractionation[2][6].
-
Mathematical Correction: If complete separation of Sm and Nd is not achieved, a mathematical correction can be applied. This involves monitoring an interference-free Nd isotope (e.g., ¹⁴³Nd or ¹⁴⁵Nd) and using the known natural isotopic abundance of Nd to calculate and subtract the contribution of ¹⁴⁴Nd from the signal at m/z = 144[7]. However, this method can increase measurement uncertainties[8][9].
-
High-Resolution Mass Spectrometry: High-resolution mass spectrometers, such as multi-collector ICP-MS (MC-ICP-MS) systems, can resolve some isobaric interferences based on small mass differences. However, the mass difference between ¹⁴⁴Sm and ¹⁴⁴Nd is extremely small, making direct resolution challenging even with high-resolution instruments[8][9].
Issue 3: Inaccurate and Imprecise Results Due to Instrumental Mass Fractionation
Q3: My ¹⁴⁴Sm/¹⁴⁹Sm or other Sm isotope ratios are not reproducible. Could this be due to instrumental mass fractionation, and how can I correct for it?
A3: Yes, instrumental mass fractionation (IMF) is a common source of inaccuracy and imprecision in isotope ratio measurements. IMF refers to the mass-dependent discrimination of ions from the ion source to the detector[10][11].
-
Internal Normalization: The most common method to correct for IMF is internal normalization using a pair of stable isotopes of the same element with a well-known abundance ratio. For samarium, the ¹⁴⁷Sm/¹⁴⁹Sm ratio is often used for this purpose[12].
-
Standard Bracketing: This technique involves analyzing a standard with a known isotopic composition before and after the unknown sample. The measured deviation of the standard from its true value is then used to correct the measurements of the unknown sample.
-
Empirical Correction Models: For some instruments and analytical conditions, the mass fractionation behavior may not follow a simple exponential law. In such cases, more complex empirical correction models, such as a regression correction, may be necessary to achieve high accuracy[13].
Frequently Asked Questions (FAQs)
Q4: What is the most significant challenge in the high-precision measurement of low-abundance ¹⁴⁴Sm?
A4: The most significant challenge is overcoming the isobaric interference from ¹⁴⁴Nd. Because ¹⁴⁴Nd is a stable and relatively abundant isotope of neodymium, even trace amounts of Nd remaining in the purified Sm fraction can significantly bias the ¹⁴⁴Sm measurement[7]. This necessitates highly efficient chemical separation procedures.
Q5: Which mass spectrometry technique is better for ¹⁴⁴Sm analysis: TIMS or MC-ICP-MS?
A5: Both Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are capable of high-precision Sm isotope analysis.
-
TIMS generally offers higher precision and is less susceptible to some types of polyatomic interferences. However, it has lower sample throughput and is less efficient at ionizing elements with high ionization potentials.
-
MC-ICP-MS provides higher sample throughput and can be coupled with laser ablation for in-situ analysis[14][15][16]. While susceptible to a wider range of interferences, modern MC-ICP-MS instruments are equipped with collision/reaction cells to mitigate many of these[17][18].
The choice between TIMS and MC-ICP-MS often depends on the specific application, sample type, and the required level of precision.
Q6: How can I minimize background noise during my experiments?
A6: Minimizing background noise is crucial when measuring low-abundance isotopes.
-
Clean Laboratory Practices: Work in a clean laboratory environment to minimize environmental contamination. Use high-purity reagents and acid-cleaned labware[1][5].
-
Instrument Conditioning: Before analysis, it is important to "clean" the instrument by running blanks and washing solutions to reduce memory effects from previous samples.
-
Data Acquisition Parameters: Optimize data acquisition parameters, such as integration time, to improve the signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes typical parameters and challenges in ¹⁴⁴Sm analysis.
| Parameter | Typical Value/Challenge | Mitigation Strategy | Reference |
| Natural Abundance of ¹⁴⁴Sm | ~3.07% | - | IUPAC |
| Primary Isobaric Interference | ¹⁴⁴Nd | High-efficiency chemical separation, mathematical correction | |
| Common Polyatomic Interferences | Oxides of lighter rare earth elements (e.g., ¹²⁸Te¹⁶O) | Collision/reaction cell technology in ICP-MS, careful selection of analytical masses | [19][20][21] |
| Required Sample Size (TIMS) | 10-100 ng of Sm for precise measurements | Pre-concentration of REEs from the sample matrix | |
| Instrumental Mass Fractionation | Can cause offsets of several per mil | Internal normalization (e.g., using ¹⁴⁷Sm/¹⁴⁹Sm), standard bracketing | [11][12] |
Experimental Protocols
Protocol 1: Chemical Separation of Sm and Nd for TIMS Analysis
This protocol is a generalized procedure based on common techniques described in the literature[6].
-
Sample Digestion: Digest the powdered sample (~1 g) in a mixture of concentrated HF and HNO₃. Evaporate to dryness and repeat until complete dissolution is achieved. Convert the sample to a chloride form by repeated evaporation with 6M HCl.
-
Matrix Removal (Anion Exchange): Dissolve the sample in 6M HCl with a small amount of HF and load it onto an anion exchange column (e.g., AG1-X8 resin). Elute the REEs and other non-retained elements with 6M HCl-0.05M HF. This step removes elements like Fe[6].
-
REE Group Separation (Extraction Chromatography): Use a TRU-Spec resin column to separate the REEs from the remaining matrix elements.
-
Sm and Nd Separation (Extraction Chromatography): Employ a DGA resin column to separate Sm from Nd. The sample is loaded in dilute HNO₃, and Nd is eluted before Sm with increasing concentrations of HCl[6]. It is critical to achieve a high yield (>70%) in this step to avoid significant mass fractionation[6].
-
Purification: The purified Sm fraction is then evaporated to dryness and is ready for loading onto a TIMS filament.
Visualizations
Caption: A generalized workflow for the high-precision measurement of ¹⁴⁴Sm.
Caption: A decision tree for troubleshooting low ¹⁴⁴Sm signal intensity.
References
- 1. fiveable.me [fiveable.me]
- 2. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 3. benchchem.com [benchchem.com]
- 4. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. oceanrep.geomar.de [oceanrep.geomar.de]
- 14. Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS) [serc.carleton.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ARES | Research | Laboratories | Multi Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) [ares.jsc.nasa.gov]
- 18. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: High-Precision ¹⁴⁴Sm/¹⁵²Sm Isotope Ratio Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-precision measurement of ¹⁴⁴Sm/¹⁵²Sm isotope ratios. Our aim is to help you overcome common experimental challenges and improve the accuracy and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, providing targeted solutions in a question-and-answer format.
Question: Why is the precision of my ¹⁴⁴Sm/¹⁵²Sm ratio measurements poor and variable between sessions?
Answer: Poor precision and session-to-session variability in ¹⁴⁴Sm/¹⁵²Sm ratios are common challenges, often stemming from a combination of factors related to sample preparation, isobaric interferences, and instrumental stability. For cosmochemical applications, a reproducibility of below 30 ppm is often required, while existing methods have reported precisions ranging from 20 to 75 ppm.[1][2][3] Achieving higher precision, in the range of 13 to 22 ppm, requires meticulous attention to detail in every step of the analytical workflow.[1][4]
Key Troubleshooting Steps:
-
Incomplete Separation of Neodymium (Nd): The most significant isobaric interference for ¹⁴⁴Sm is ¹⁴⁴Nd. Incomplete removal of Nd during chemical separation will lead to artificially high and unstable ¹⁴⁴Sm signals.
-
Solution: Employ a robust, multi-step chemical separation protocol. A proven method involves an initial matrix removal step followed by the use of extraction chromatography resins like TRU-Spec and DGA to specifically separate Sm from Nd.[1][4][5] Repeating the purification steps can ensure complete removal of Nd.[1]
-
-
Low Ionization Efficiency: The low natural abundance of ¹⁴⁴Sm (approximately 3%) necessitates a strong and stable ion beam to achieve high-precision measurements.[1][6]
-
Solution: Optimize the filament loading and heating procedure. The use of a double rhenium (Re) filament assembly has been shown to provide more stable and efficient ionization compared to single filaments.[1][4][5] Additionally, the use of activators such as platinum (Pt) or phosphoric acid (H₃PO₄) can enhance the ionization yield.[5][7]
-
-
Suboptimal Mass Spectrometry Method: The data acquisition method can significantly impact the precision of low-abundance isotopes.
-
Mass-Independent Fractionation during Sample Purification: Isotope fractionation can occur on the separation columns, particularly with DGA resin, due to the nuclear field shift effect.[1][4][5]
Question: I am observing unexpected fractionation in my samarium isotope ratios. What could be the cause?
Answer: Unexpected isotopic fractionation can be introduced during the chemical separation process. This is a known phenomenon, particularly when using certain extraction resins.
Potential Cause and Solution:
-
Nuclear Field Shift Effect on DGA Resin: The DGA resin used for Sm and Nd separation can induce mass-independent fractionation.[1][4][5] This effect is more pronounced with lower sample recovery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the chemical separation of Samarium for high-precision isotope analysis?
A multi-step chromatographic separation is recommended to effectively isolate Sm from the sample matrix and, most importantly, from isobaric interferences like Nd. A widely adopted procedure involves four main steps:
-
Iron (Fe) Removal: An initial step using an anion exchange resin (e.g., AG1-X8) to remove iron from the sample solution.[1]
-
Matrix Removal (Rare Earth Element Isolation): Use of a liquid-liquid extraction resin like TRU-Spec to isolate the rare earth elements.[1][5]
-
Samarium (Sm) and Neodymium (Nd) Separation: A critical step employing a resin such as DGA to achieve a sharp separation between Sm and Nd.[1][5]
-
Final Purification: Repeating the Sm and Nd separation step to ensure the complete removal of any residual interfering elements.[1]
Q2: Which ionization technique is preferred for high-precision ¹⁴⁴Sm/¹⁵²Sm measurements, TIMS or MC-ICP-MS?
Both Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are used for Sm isotope analysis.[1] However, for achieving the highest precision required for resolving small nucleosynthetic variations in ¹⁴⁴Sm, TIMS is often the method of choice.[1][5][8] TIMS can provide highly stable ion beams, which is crucial when measuring low-abundance isotopes.
Q3: How can I improve the ionization efficiency of Samarium in TIMS?
Several strategies can be employed to enhance Sm ionization:
-
Filament Choice: A double Re filament assembly generally provides more efficient and stable ion beams compared to single filament setups.[1][4]
-
Use of Activators: The addition of an activator can significantly improve the ionization yield. While phosphoric acid (H₃PO₄) is commonly used, a platinum (Pt) activator has also been shown to be effective for high-precision Sm isotope analysis, even with small sample sizes (1-20 ng).[5][7] Tantalum (Ta) activators have also been tested.[1][5]
-
Loading Technique: A modified static-total evaporation technique on a single Re filament with a Pt activator can permit precise measurements of small Sm aliquots.[5][7]
Q4: What data acquisition mode is best for measuring the ¹⁴⁴Sm/¹⁵²Sm ratio on a TIMS?
The choice of data acquisition mode is critical for achieving high precision. While static and dynamic methods are available, a multistatic method has been shown to yield superior precision (between 13 and 22 ppm, 2 SD) for the ¹⁴⁴Sm/¹⁵²Sm ratio.[1][4] Dynamic methods have been found to be less effective in improving precision for ratios involving the scarce ¹⁴⁴Sm isotope.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the high-precision analysis of Sm isotopes.
Table 1: Sample Loading and Measurement Parameters for TIMS
| Parameter | Recommended Value/Range | Notes |
| Sample Load (Sm) | 100 - 370 ng | For cosmochemical studies and rock standards.[1][2][3] |
| Sample Load (Nd) | 780 - 1000 ng | For Nd isotope composition analysis.[1] |
| Filament Drying Current | 0.8 A | For drying the sample onto the filament.[1] |
| TIMS Amplifiers | 10¹¹ Ω | For all Faraday cup detectors.[1] |
Table 2: Chemical Separation Reagents and Volumes
| Step | Resin | Acid/Eluent | Volume | Purpose |
| Fe Removal | AG1-X8 (20 mL) | 1 M HF | 28 mL | Elute Fe.[1] |
| Matrix Removal | TRU-Spec (2 mL) | 1 M HNO₃ - 0.245 M HF | Loading Solution | Isolate REEs.[1] |
| Sm/Nd Separation | DGA (1 mL) | 2 M HCl | 4 mL | Elute Nd.[1] |
| 1.1 M HCl | 6 mL | Elute Sm.[1] |
Experimental Protocols
Protocol 1: Four-Step Chemical Separation for Sm and Nd
This protocol is adapted from procedures designed for high-precision Sm isotope analysis of geological samples.[1][4][5]
-
Step 1: Iron (Fe) Removal
-
Condition a column containing 20 mL of AG1-X8 anion exchange resin.
-
Load the dissolved sample solution.
-
Elute the iron with 28 mL of 1 M hydrofluoric acid (HF).
-
Collect the fraction containing the remaining matrix elements, including Sm.
-
-
Step 2: Matrix Removal and Rare Earth Element (REE) Isolation
-
Dry the collected fraction from Step 1 and redissolve it in 5 mL of 3 M nitric acid (HNO₃). Heat at 110°C for 12 hours.
-
Prepare the loading solution by diluting to 1 M HNO₃ – 0.245 M HF.
-
Load the solution onto a column containing 2 mL of TRU-Spec resin.
-
Collect the REE fraction.
-
-
Step 3: Sm and Nd Separation
-
Prepare a column with 1 mL of DGA resin.
-
Load the REE fraction in 0.5 mL of 3 M hydrochloric acid (HCl).
-
Elute other light REEs with 3.5 mL of 2 M HCl.
-
Collect the Nd fraction with 4 mL of 2 M HCl.
-
Collect the Sm fraction with 6 mL of 1.1 M HCl.
-
-
Step 4: Purification
-
Repeat the Sm/Nd separation (Step 3) for both the collected Sm and Nd fractions to ensure complete separation and purity.
-
Protocol 2: TIMS Filament Loading and Measurement
-
Filament Preparation:
-
For a double Re filament assembly, ensure both filaments are properly outgassed.
-
If using an activator, deposit approximately 0.3-0.5 µL of 0.1 M H₃PO₄ or a Pt activator solution onto the filament.
-
Gently dry the activator at a current of 0.8 A.[1]
-
-
Sample Loading:
-
Mass Spectrometry Analysis:
-
Load the filament turret into the TIMS instrument and evacuate the source housing.
-
Slowly increase the filament current to achieve a stable ion beam for ¹⁵²Sm.
-
Set up the data acquisition using a multistatic collection method . This involves defining multiple cup configurations to measure all necessary Sm isotopes.
-
Collect data for a sufficient duration to achieve the desired internal precision.
-
Correct for instrumental mass fractionation using the ¹⁴⁷Sm/¹⁵²Sm ratio.[1]
-
Visualizations
Below are diagrams illustrating the key experimental workflows.
Caption: Workflow for the four-step chemical separation of Sm and Nd.
Caption: Workflow for TIMS analysis of Sm isotopes.
References
- 1. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
- 2. alsglobal.com [alsglobal.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. goldschmidtabstracts.info [goldschmidtabstracts.info]
Technical Support Center: Samarium (Sm) and Neodymium (Nd) Separation via Solvent Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solvent extraction of Samarium (Sm) and Neodymium (Nd).
Troubleshooting Guides
This section addresses specific issues that may arise during the solvent extraction process for Sm and Nd separation.
Issue 1: Formation of a Third Phase or Emulsion
Q1: My solvent extraction system has formed a stable emulsion or a third phase at the aqueous-organic interface. What causes this and how can I resolve it?
A1: Third-phase formation, an undesirable event in solvent extraction, is the splitting of the organic phase into two distinct layers.[1][2] This phenomenon, along with emulsification, can be caused by several factors:
-
High Metal Loading: Excessive concentration of rare earth elements (REEs) in the organic phase can lead to the aggregation of metal-extractant complexes, resulting in phase separation.[1][2]
-
Extractant Concentration: High concentrations of certain extractants, like D2EHPA, can increase the tendency for third-phase formation.[1]
-
pH of the Aqueous Phase: A higher pH in the feed solution can contribute to this issue.[1]
-
Inadequate Mixing/Settling: Improper agitation or insufficient settling time can lead to the formation of stable emulsions.
-
Presence of Impurities: Co-extracted impurities, such as iron or aluminum, can promote emulsion formation.[3][4]
Troubleshooting Steps:
-
Reduce Metal Loading: Decrease the concentration of Sm and Nd in the aqueous feed solution.
-
Optimize Extractant Concentration: Lower the concentration of the extractant in the organic phase. For instance, using 5-10 v/v% D2EHPA can help avoid this issue.[1]
-
Adjust pH: Lowering the pH of the aqueous feed can mitigate the problem. For example, a pH range of 0.5-1.5 may reduce third-phase formation when extracting a mixture of light and heavy REEs.[1]
-
Add a Modifier: Incorporating a phase modifier, such as tri-n-butyl phosphate (B84403) (TBP), into the organic phase can prevent the formation of a third phase.[1][5]
-
Increase Settling Time: Allow more time for the aqueous and organic phases to separate after mixing.
-
Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation.
-
Pre-treatment of Feed: If impurities are suspected, consider a pre-treatment step to remove them before solvent extraction.
Issue 2: Low Separation Factor (β) Between Sm and Nd
Q2: The separation factor between Samarium and Neodymium in my experiment is lower than expected. What factors influence this and how can I improve it?
A2: Achieving a high separation factor is crucial for the efficient separation of Sm and Nd due to their similar chemical properties.[6] Several factors can influence the separation factor:
-
pH of the Aqueous Phase: The separation factor is highly dependent on the equilibrium pH. For some systems, an increase in pH can enhance the separation factor.[7]
-
Extractant Choice: The type of extractant used plays a significant role. For instance, organophosphorus extractants like PC88A are known to offer good separation factors for Sm/Nd.[7][8]
-
Saponification of Extractant: Saponification (partial neutralization) of the extractant, such as PC88A, can enhance the distribution coefficients and the separation factor between Sm and Nd.[7]
-
Temperature: Temperature can affect the separation factor. For a selective stripping system using EHPA with HCl-NH4Cl, the Sm/Nd separation factor was observed to decrease with increasing temperature.[9]
-
Aqueous Phase Composition: The presence of certain salts, like ammonium (B1175870) chloride (NH4Cl), in the stripping solution can improve the separation factor.[9]
Troubleshooting Steps:
-
Optimize pH: Carefully control and optimize the equilibrium pH of the aqueous phase. This is often the most critical parameter.[10]
-
Evaluate Different Extractants: If feasible, test different extractants. PC88A and Cyanex 572 are reported to have better selectivity for Sm over Nd compared to D2EHPA.[11]
-
Consider Saponification: Investigate the effect of partial saponification of your acidic extractant. This can significantly improve extraction efficiency and separation.[7]
-
Control Temperature: Maintain a consistent and optimal temperature throughout the experiment. For the EHPA-HCl-NH4Cl system, lower temperatures (e.g., 0°C) yielded a higher separation factor.[9]
-
Modify the Aqueous Phase: For stripping, the addition of salts like NH4Cl to the acidic solution can enhance separation.[9]
Frequently Asked Questions (FAQs)
Q3: What are the most common extractants used for Sm/Nd separation and what are their key differences?
A3: The most commonly used extractants for Sm/Nd separation are acidic organophosphorus compounds. The choice of extractant is critical for achieving good selectivity.
| Extractant | Chemical Name | Key Characteristics |
| D2EHPA | Di(2-ethylhexyl) phosphoric acid | Commercially available and widely studied.[9] Can sometimes lead to the formation of a third phase.[1] |
| PC88A | 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester | Known for higher loading capacity and better separation factors for Sm/Nd compared to D2EHPA.[8] Saponification can further enhance its performance. |
| Cyanex 272 | Bis(2,4,4-trimethylpentyl) phosphinic acid | Tends to have lower extraction percentages but can offer higher separation factors.[12] |
| Cyanex 572 | A mixture of phosphonic and phosphinic acids | A novel extractant designed for enhanced separation efficiency among REEs compared to traditional phosphonic acid-based extractants.[11] |
Q4: How does saponification of the extractant improve the separation process?
A4: Saponification involves partially neutralizing the acidic extractant (like PC88A) with a base (e.g., NaOH or NH4OH) before the extraction process. This pre-neutralization helps to:
-
Enhance Extraction Efficiency: By reducing the need for the extraction reaction to release protons, it shifts the equilibrium towards the extraction of metal ions, leading to higher distribution coefficients for both Sm and Nd.[7]
-
Improve Separation Factor: Saponification can also increase the separation factor between Sm and Nd.[7]
-
Control pH: It helps to maintain a more stable pH in the aqueous phase during extraction, as fewer protons are released.
However, it's important to note that the use of saponified extractants can introduce other ions (like Na+ or NH4+) into the system, which might have environmental implications.[7]
Q5: What is "stripping" in the context of solvent extraction and why is it necessary?
A5: Stripping is the process of recovering the extracted metal ions (in this case, Sm and Nd) from the loaded organic phase back into an aqueous solution.[13] It is the reverse of the extraction step. This is a crucial part of the overall process for several reasons:
-
Product Recovery: It allows for the collection of the separated and purified Sm and Nd in a concentrated aqueous form.
-
Regeneration of Organic Phase: After stripping, the organic phase (containing the extractant and diluent) can be recycled and reused in the extraction stage, making the process more economical and sustainable.
-
Further Purification: The stripping solution can be tailored to selectively strip one element at a time if co-extraction occurred, allowing for further purification.
Common stripping agents are strong acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).[14][15] The efficiency of stripping depends on the acid concentration and the stability of the metal-extractant complex.
Experimental Protocols
Protocol 1: Batch Solvent Extraction for Sm/Nd Separation using PC88A
Objective: To determine the extraction efficiency and separation factor for Sm and Nd using PC88A.
Materials:
-
Stock solution containing known concentrations of Sm(III) and Nd(III) in a chloride or nitrate (B79036) medium.
-
Organic phase: PC88A dissolved in a suitable diluent (e.g., kerosene, Socal 355L).
-
pH adjustment solutions: Dilute HCl and NaOH.
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
-
Analytical instrument for determining Sm and Nd concentrations (e.g., ICP-MS, ICP-OES).
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous feed solution containing Sm and Nd at a desired concentration (e.g., 1 g/L of each). Adjust the initial pH to a specific value (e.g., 1.0, 1.5, 2.0) using dilute HCl or NaOH.
-
Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of PC88A (e.g., 0.5 M) in the chosen diluent.
-
Extraction:
-
In a separatory funnel, mix equal volumes of the aqueous and organic phases (e.g., 20 mL each, for an O/A ratio of 1).
-
Shake the funnel vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the equilibrium pH of the raffinate (the aqueous phase after extraction).
-
Determine the concentrations of Sm and Nd in the raffinate using a suitable analytical technique.
-
The concentration of Sm and Nd in the loaded organic phase can be calculated by mass balance.
-
-
Data Calculation:
-
Distribution Coefficient (D): D = [M]org / [M]aq, where [M]org is the concentration of the metal in the organic phase and [M]aq is the concentration in the aqueous phase.
-
Separation Factor (βSm/Nd): βSm/Nd = D_Sm / D_Nd.
-
Protocol 2: Stripping of Sm and Nd from Loaded Organic Phase
Objective: To recover Sm and Nd from the PC88A-containing organic phase.
Materials:
-
Loaded organic phase from Protocol 1.
-
Stripping solution: Hydrochloric acid (HCl) at various concentrations (e.g., 1 M, 2 M, 4 M).
-
Separatory funnels.
-
Mechanical shaker.
-
Analytical instrument for determining Sm and Nd concentrations.
Procedure:
-
Stripping:
-
In a separatory funnel, mix the loaded organic phase with the stripping solution at a specific phase ratio (e.g., O/A = 1).
-
Shake the funnel for a sufficient time (e.g., 30 minutes) to allow for the transfer of Sm and Nd from the organic to the aqueous phase.
-
Allow the phases to separate.
-
-
Analysis:
-
Separate the two phases.
-
Analyze the concentration of Sm and Nd in the aqueous strip solution.
-
-
Calculate Stripping Efficiency:
-
Stripping Efficiency (%) = (Amount of metal in strip solution / Amount of metal in loaded organic) x 100.
-
Visualizations
Caption: General workflow for Sm/Nd separation by solvent extraction.
Caption: Troubleshooting decision tree for Sm/Nd solvent extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. prominetech.com [prominetech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction Process Sm2O3 Samarium Leaching - 911Metallurgist [911metallurgist.com]
- 10. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
reducing uncertainties in 144Sm nuclear reaction cross-section data
Welcome to the Technical Support Center for ¹⁴⁴Sm Nuclear Reaction Cross-Section Data. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in reducing uncertainties in their experimental measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of uncertainty in ¹⁴⁴Sm nuclear reaction cross-section experiments?
A1: Uncertainties in cross-section measurements arise from multiple sources throughout the experimental process. These can be broadly categorized as statistical and systematic errors.[1] Key sources include:
-
Target Properties: Uncertainty in the number of target nuclei, which is affected by the target's thickness, uniformity, and isotopic enrichment.[2] For lanthanides like Samarium, which are highly oxidizing, preparing stable and uniform targets is a significant challenge.[3]
-
Beam Parameters: Fluctuations and measurement uncertainties in the incident particle beam's energy and intensity (fluence).[1][2] Beam energy straggling within the target material also contributes.[2][4]
-
Detection System: The efficiency of the detector (e.g., a High-Purity Germanium detector for gamma-ray spectroscopy) is a major source of uncertainty.[1][5] This includes the precision of the efficiency calibration curve and its energy dependence.[6][7]
-
Nuclear Data: Uncertainties in the decay data of the reaction products, such as half-lives and gamma-ray emission probabilities (branching ratios), which are used to calculate the cross-section.[2]
-
Data Analysis: Statistical uncertainty from the number of counts in the measured peaks (counting statistics) and systematic uncertainties from the peak area determination (e.g., background subtraction and peak fitting procedures).[2][5]
-
Theoretical Models: For astrophysical applications, cross-sections are often calculated using statistical models. The parameters for these models, particularly the alpha-nucleus optical model potential (AOMP) for (α,γ) and (α,n) reactions, are a dominant source of uncertainty.[8][9][10]
Q2: How can I minimize uncertainty related to my ¹⁴⁴Sm target?
A2: Reducing target-related uncertainty is crucial. Due to the highly reactive and oxidizing nature of Samarium, specific preparation techniques are required.[3]
-
Fabrication Technique: Use methods like vacuum evaporation or molecular deposition to create targets.[3][4][11] To prevent oxidation, it is effective to create "sandwiched" targets, where the isotopically enriched ¹⁴⁴Sm material is layered between thin, more stable materials like carbon (C) or aluminum (Al).[3][12]
-
Thickness and Uniformity Measurement: Do not rely solely on the material mass used for evaporation. Directly measure the thickness and uniformity of the fabricated targets. Rutherford Backscattering Spectrometry (RBS) is a precise technique for this, allowing you to check for impurities and measure thickness at multiple points on the target.[3][13] The uncertainty in target thickness can be a primary source of systematic error, often around 6-7%.[2]
-
Isotopic Enrichment: Use highly enriched ¹⁴⁴Sm material (e.g., >95%) to minimize interference from other Samarium isotopes. The exact enrichment level and its uncertainty must be factored into the final cross-section calculation.
Q3: My measured cross-section for the ¹⁴⁴Sm(α,γ)¹⁴⁸Gd reaction disagrees with theoretical models at low energies. What could be the cause?
A3: This is a known issue often referred to as the "α-potential mystery".[8] Discrepancies between experimental data and statistical model calculations for the ¹⁴⁴Sm(α,γ)¹⁴⁸Gd reaction, especially at energies below 12 MeV, are frequently reported.[8]
-
Optical Model Potential (AOMP): The primary cause is the uncertainty in the alpha-nucleus optical model potential used in the calculations. The AOMP describes the interaction between the alpha particle and the nucleus and is a critical input for statistical models like Hauser-Feshbach.[9][14]
-
Constraining the Model: To improve agreement, the AOMP must be better constrained. This is achieved by performing high-precision measurements of other reaction channels simultaneously, such as ¹⁴⁴Sm(α,n)¹⁴⁷Gd and elastic alpha-scattering (α,α).[8][9][10] By fitting the model to multiple experimental datasets, a more reliable AOMP can be determined, which in turn reduces the uncertainty in the calculated ¹⁴⁴Sm(α,γ)¹⁴⁸Gd rate.[10]
-
Inelastic Scattering: At lower energies, an increase in direct collective inelastic scattering of alpha particles can lead to a faster-than-expected decrease in the (α,γ) reaction cross-section, which may not be fully accounted for in all models.[8]
Troubleshooting Guides
Problem: High uncertainty in HPGe detector efficiency calibration.
-
Cause: The uncertainty in detector efficiency is a dominant component of the overall uncertainty budget, often exceeding 3-5%.[7] This can stem from inaccurate standard sources, improper source-detector geometry, or flawed fitting of the efficiency curve.
-
Solution:
-
Use Certified Multi-Gamma Sources: Use standard calibration sources with well-known activities and gamma emission probabilities from reputable suppliers.
-
Reproduce Geometry: Ensure the geometry (distance and position) of the calibration source relative to the detector is identical to the geometry that will be used for the activated ¹⁴⁴Sm target measurement. Any deviation introduces significant error.
-
Broad Energy Range: Calibrate the efficiency over a wide range of energies that covers all expected gamma rays from your reaction products.
-
Appropriate Fitting Function: Use a suitable mathematical function to fit the efficiency data points. A common approach is a polynomial fit in a log-log representation.[6] Evaluate the goodness of the fit (e.g., using chi-square tests) to avoid under- or over-fitting.[15]
-
Account for Coincidence Summing: For calibration sources that emit cascading gamma rays, true coincidence summing effects can alter peak intensities. Apply correction factors or use sources with simple decay schemes to minimize this effect.[15]
-
Problem: Poor counting statistics in the gamma-ray spectrum.
-
Cause: The number of reaction events is too low, leading to a large statistical uncertainty in the net peak area of interest. This can be due to a low reaction cross-section, insufficient beam current, or short irradiation/counting times.
-
Solution:
-
Increase Beam Intensity: Use a higher beam current to produce more reaction products. However, monitor the target for heat damage, which can alter its structure and thickness.
-
Optimize Irradiation Time: Irradiate the target for a duration appropriate to the half-life of the product nucleus. A common rule of thumb is to irradiate for 1-2 half-lives.
-
Minimize Cool-down Time: After irradiation, transport the target to the detector setup as quickly as possible, especially for short-lived products, to maximize the number of decays counted.
-
Increase Counting Time: Measure the activated target for a longer period to accumulate more counts in the peak.
-
Improve Detector Geometry: Place the target as close to the HPGe detector as possible to maximize the solid angle and, therefore, the detection efficiency. Ensure this close geometry is reproducible and used for the efficiency calibration.
-
Data Presentation
Table 1: Summary of Key Uncertainty Sources and Mitigation Strategies
| Uncertainty Source | Typical Contribution | Mitigation Strategy |
| Target Thickness/Uniformity | 5 - 15% | Fabricate sandwiched targets; measure thickness and uniformity with RBS at multiple points.[2][3][13] |
| Beam Intensity (Fluence) | 3 - 10% | Use Faraday cups for accurate current integration; monitor beam stability throughout irradiation.[1] |
| Detector Efficiency | 3 - 10% | Calibrate with certified, multi-energy gamma sources in the exact experimental geometry; apply coincidence summing corrections.[5][7] |
| Counting Statistics | 1 - 20% | Increase beam current, irradiation time, and/or counting time; optimize detector-sample geometry for higher efficiency.[2] |
| Nuclear Decay Data | 1 - 5% | Use the latest evaluated nuclear data libraries (e.g., ENDF, JEFF) for half-lives and gamma emission probabilities.[2][16] |
| Beam Energy & Straggling | 1 - 5% | Use a well-calibrated accelerator; calculate energy loss and straggling in the target and any backing/capping layers using simulation codes (e.g., GEANT4, LISE++).[2][4] |
Table 2: Example Cross-Section Data for Reactions on ¹⁴⁴Sm
| Reaction | Energy (MeV) | Cross-Section | Reference |
| ¹⁴⁴Sm(p,γ)¹⁴⁵Eu | 4.2 - 6.8 | Varies with energy | [4][11] |
| ¹⁴⁴Sm(p,γ)¹⁴⁵Eu | 2.57 (cm) | S-factor = 2.542 (±1.152) x 10¹⁰ MeV-b | [17] |
| ¹⁴⁴Sm(α,γ)¹⁴⁸Gd | 10.5 - 13.4 | Varies with energy | [13][14] |
| ¹⁴⁴Sm(α,n)¹⁴⁷Gd | 13.0 - 20.0 | Varies with energy | [10] |
Experimental Protocols
Protocol: Cross-Section Measurement of ¹⁴⁴Sm(α,γ)¹⁴⁸Gd via Activation Method
This protocol outlines the key steps for measuring the ¹⁴⁴Sm(α,γ)¹⁴⁸Gd cross-section using the widely adopted activation technique.[9][13]
1. Target Preparation and Characterization a. Prepare an enriched ¹⁴⁴Sm₂O₃ target (e.g., 100-350 µg/cm²) on a high-purity, thin aluminum (Al) backing foil (~25 µm) using vacuum evaporation or molecular deposition.[4][12] b. To prevent oxidation and loss of material during irradiation, evaporate a thin (~10 µg/cm²) carbon capping layer onto the Sm deposit.[3] c. Characterize the final sandwiched target. Use Rutherford Backscattering Spectrometry (RBS) to measure the precise thickness (atoms/cm²) of the ¹⁴⁴Sm layer and to verify its uniformity across the surface. This step is critical for minimizing uncertainty.[3]
2. Irradiation a. Mount the target in a vacuum chamber perpendicular to the beamline. b. Irradiate the target with an α-particle beam of the desired energy (e.g., in the 10.5–13.4 MeV range) from a cyclotron or tandem accelerator.[14] c. Place a Faraday cup behind the target assembly to accurately measure the total charge collected, which is used to determine the total number of incident α-particles (beam fluence).[4] d. Record the beam current as a function of time to account for any fluctuations during the irradiation, which can last several hours.[4]
3. Activity Measurement a. After irradiation, remove the target from the chamber and transport it to a low-background counting station. b. Mount the activated target in front of a calibrated High-Purity Germanium (HPGe) detector in a reproducible, close geometry. c. Acquire a gamma-ray spectrum for an extended period. The ¹⁴⁸Gd product nucleus decays via α-particle emission, but its decay is often measured via the gamma rays of its daughter products or by direct α-spectrometry if suitable detectors are available.[14] For gamma-ray measurements, a well-shielded setup is essential to reduce background.[18]
4. Data Analysis a. Analyze the gamma-ray spectrum to identify the characteristic peaks associated with the decay of the reaction products. b. Determine the net peak area (total counts) for a clean, high-intensity gamma-ray line. c. Calculate the number of ¹⁴⁸Gd nuclei produced using the following formula: N_produced = C / (ε * I_γ * (1 - e^(-λt_irr)) * e^(-λt_cool) * (1 - e^(-λt_meas))) Where:
- C is the net peak area.
- ε is the pre-calibrated HPGe detector efficiency for the specific gamma-ray energy.
- I_γ is the gamma-ray intensity (emission probability).
- λ is the decay constant of ¹⁴⁸Gd.
- t_irr, t_cool, t_meas are the irradiation, cooling, and measurement times, respectively. d. Calculate the experimental cross-section (σ) using: σ = N_produced / (N_target * N_beam) Where:
- N_target is the number of ¹⁴⁴Sm atoms/cm² in the target (from RBS).
- N_beam is the total number of incident α-particles (from Faraday cup).
5. Uncertainty Propagation a. Perform a full uncertainty analysis by propagating the individual uncertainties from each measured quantity (N_target, N_beam, C, ε, I_γ, λ) to determine the final uncertainty in the cross-section.[1]
Visualizations
References
- 1. indico.ictp.it [indico.ictp.it]
- 2. arxiv.org [arxiv.org]
- 3. sympnp.org [sympnp.org]
- 4. epj-conferences.org [epj-conferences.org]
- 5. Uncertainties in gamma-ray spectrometry [inis.iaea.org]
- 6. indico.ictp.it [indico.ictp.it]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Constrained model assumptions using recent data of α-particle reactions on 144Sm [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. [2302.02697] Cross section measurement of the 144Sm(alpha,n)147Gd reaction for studying the alpha-nucleus optical potential at astrophysical energies [arxiv.org]
- 11. epj-conferences.org [epj-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. www-ns.iaea.org [www-ns.iaea.org]
- 16. nucleardata.berkeley.edu [nucleardata.berkeley.edu]
- 17. [2401.03525] Measurement of $^{144}$Sm(p,$γ$) cross-section at Gamow energies [arxiv.org]
- 18. brainly.com [brainly.com]
Technical Support Center: ICP-MS Polyatomic Interference Reduction
Welcome to the technical support center for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve polyatomic interferences encountered during elemental analysis.
Frequently Asked Questions (FAQs)
Q1: What are polyatomic interferences in ICP-MS?
A1: Polyatomic interferences are molecular ions that have the same mass-to-charge ratio (m/z) as the analyte of interest, leading to an artificially high signal and inaccurate quantification.[1][2] These interfering ions are typically formed from a combination of elements present in the plasma gas (argon), sample matrix, acids, and solvent.[3][4] For example, the argon from the plasma and chloride from the sample matrix can combine to form ⁴⁰Ar³⁵Cl⁺, which has a mass-to-charge ratio of 75, directly overlapping with the monoisotopic arsenic (⁷⁵As⁺).[5]
Q2: My results for certain elements like Iron (Fe), Selenium (Se), and Arsenic (As) are unexpectedly high. Could this be a polyatomic interference?
A2: Yes, unexpectedly high signals for these elements are often indicative of polyatomic interferences. Common interferences include:
-
Iron (⁵⁶Fe⁺): Interfered by ⁴⁰Ar¹⁶O⁺.[6]
-
Arsenic (⁷⁵As⁺): Interfered by ⁴⁰Ar³⁵Cl⁺.
-
Selenium (⁸⁰Se⁺): Interfered by ⁴⁰Ar₂⁺.[7]
To confirm an interference, you can analyze a blank solution containing the same acid matrix as your samples. If a significant signal is still present at the analyte's m/z, it is likely due to a polyatomic interference.[8]
Q3: What are the primary instrumental techniques to reduce polyatomic interferences?
A3: The main instrumental techniques are:
-
Collision/Reaction Cell (CRC) Technology: This involves a cell placed before the mass analyzer that is filled with a gas.[2][9][10] The gas can be inert (collision mode) or reactive (reaction mode).[11]
-
High-Resolution ICP-MS (HR-ICP-MS): This technique uses a high-resolution mass analyzer to physically separate the analyte ions from the interfering polyatomic ions based on their small mass differences.[2][12][13]
-
Modified Plasma Conditions: Techniques like "cool plasma" can reduce the formation of some argon-based interferences.[2][14]
Q4: What is the difference between collision mode and reaction mode in a CRC?
A4:
-
Collision Mode: Uses an inert gas, typically helium (He).[1][6][15] Polyatomic interferences, being larger in size than the analyte ions of the same mass, undergo more collisions with the helium gas.[6][15] This causes them to lose more kinetic energy. A voltage barrier then prevents these lower-energy interfering ions from proceeding to the mass analyzer, a process known as Kinetic Energy Discrimination (KED).[1][6][15] This mode is universal and effective against a wide range of interferences.[1]
-
Reaction Mode: Uses a reactive gas, such as hydrogen (H₂), ammonia (B1221849) (NH₃), or oxygen (O₂).[9][16] The reactive gas selectively reacts with either the interfering ions or the analyte ions. This chemical reaction changes the mass of the targeted ion, shifting it to a different m/z where it no longer interferes with the analyte.[11] This mode is highly efficient but is specific to certain interferences and requires more method development.[1]
Q5: When should I choose High-Resolution ICP-MS over CRC techniques?
A5: HR-ICP-MS is a powerful technique that can resolve many interferences without the need for collision or reaction gases.[12][13] It is particularly useful for complex and unknown matrices where predicting interferences is difficult.[17] However, HR-ICP-MS instruments are typically more expensive. CRC technology, especially with helium collision mode, offers a robust and versatile solution for a wide range of applications and is available on more common quadrupole ICP-MS systems.[1][6]
Troubleshooting Guides
Issue 1: High Background Signal for Vanadium (⁵¹V) in a Chloride-Containing Matrix
-
Problem: The signal for ⁵¹V is elevated due to the presence of ³⁵Cl¹⁶O⁺ interference.
-
Solution: Utilize Collision/Reaction Cell (CRC) technology.
Experimental Protocol: Using Reaction Mode with Hydrogen (H₂)
-
Instrument Setup: Direct the ion beam into the collision/reaction cell.
-
Select Reaction Gas: Choose hydrogen (H₂) as the reaction gas in the instrument software.
-
Optimize Gas Flow: Introduce a controlled flow of H₂ into the cell. Start with a typical flow rate (e.g., 2-5 mL/min) and optimize to achieve the maximum reduction in the background at m/z 51 while maintaining a strong signal for a non-interfered isotope.
-
Cell Voltage Optimization: Adjust the cell voltage parameters (e.g., octopole bias) to optimize the reaction conditions.[18]
-
Analysis: Analyze a blank solution containing the chloride matrix to confirm the reduction of the ³⁵Cl¹⁶O⁺ interference. Then, proceed with the analysis of your samples.
Issue 2: Inaccurate Results for Multiple Elements in an Unknown and Variable Sample Matrix
-
Problem: The presence of various unknown polyatomic interferences is compromising the accuracy of the results for multiple analytes.
-
Solution: Employ helium collision mode with Kinetic Energy Discrimination (KED).[1]
Experimental Protocol: Using Collision Mode with Helium (He) and KED
-
Instrument Setup: Ensure the ion beam is directed into the collision cell.
-
Select Collision Gas: Select high-purity helium (He) as the collision gas.[19]
-
Optimize Gas Flow: Set the helium flow rate. Higher flow rates generally lead to more effective interference removal but can reduce analyte sensitivity. A typical starting point is 4-5 mL/min.
-
Set KED Voltage: Apply a positive voltage bias at the exit of the collision cell. This energy barrier will reject the lower-energy polyatomic ions that have undergone more collisions with helium.[6] Optimize this voltage to maximize the signal-to-background ratio.
-
Multi-Element Analysis: Since this mode is non-reactive and universally effective, you can analyze for multiple elements simultaneously without changing the cell conditions.[1][19]
Data Presentation
The effectiveness of different interference reduction techniques can be compared by observing the reduction in the background equivalent concentration (BEC) for affected analytes.
Table 1: Comparison of Interference Reduction Techniques on Common Polyatomic Interferences
| Analyte (Isotope) | Common Interference | No Gas Mode BEC (ng/L) | He KED Mode BEC (ng/L) | H₂ Reaction Mode BEC (ng/L) |
| Vanadium (⁵¹V) | ³⁵Cl¹⁶O⁺ | 500 | 20 | < 5 |
| Chromium (⁵²Cr) | ⁴⁰Ar¹²C⁺ | 1000 | 50 | < 10 |
| Iron (⁵⁶Fe) | ⁴⁰Ar¹⁶O⁺ | 2000 | 100 | N/A |
| Arsenic (⁷⁵As) | ⁴⁰Ar³⁵Cl⁺ | 800 | 30 | < 2 |
| Selenium (⁷⁸Se) | ⁴⁰Ar³⁸Ar⁺ | 1500 | 80 | < 5 |
Note: BEC values are illustrative and can vary based on instrument tuning, matrix composition, and cleanliness.
Visualizing Interference Reduction Workflows
The following diagrams illustrate the logical workflows for addressing polyatomic interferences in ICP-MS.
Caption: Troubleshooting workflow for identifying and addressing polyatomic interferences.
Caption: Comparison of Collision and Reaction modes in CRC-ICP-MS.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Understanding and Mitigating Polyatomic Ion Interference in ICP-MS [eureka.patsnap.com]
- 3. Strategies to overcome spectral interference in ICP-MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Eliminating Matrix Interference in ICP-MS: Proven Methods [eureka.patsnap.com]
- 10. Collision/reaction cell - Wikipedia [en.wikipedia.org]
- 11. Interference Removal by ICP-CRC-MS | Brooks Applied Labs [brooksapplied.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. The importance of ion kinetic energy for interference removal in ICP-MS/MS | Journal Article | PNNL [pnnl.gov]
- 19. agilent.com [agilent.com]
Technical Support Center: Purification of Samarium-144 Oxide for Target Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Samarium-144 oxide (¹⁴⁴Sm₂O₃) intended for nuclear target preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound oxide?
A1: Commercially available this compound oxide, like other rare earth oxides, often contains other rare earth elements as primary impurities due to their similar chemical properties. The most common metallic impurities include Gadolinium (Gd), Europium (Eu), Neodymium (Nd), and Lanthanum (La).[1][2] Non-metallic impurities originating from the production process, such as silicon, aluminum, and phosphorus compounds, may also be present.[3]
Q2: Why is high purity of ¹⁴⁴Sm₂O₃ crucial for nuclear target preparation?
A2: The purity of the target material is critical in nuclear physics experiments to prevent unwanted nuclear reactions with impurity elements.[4] These side reactions can interfere with the measurement of the desired reaction cross-sections and contaminate the final products, particularly in the production of medical radioisotopes like Samarium-145.[5][6]
Q3: What is the most effective method for purifying small quantities of this compound oxide?
A3: For achieving high purity (>99.9%), ion exchange chromatography is a highly effective and widely used method for separating samarium from other rare earth elements.[7][8] This technique utilizes the subtle differences in the affinity of rare earth ions for an ion exchange resin when eluted with a chelating agent like ethylenediaminetetraacetic acid (EDTA).
Q4: How can I convert the purified samarium salt back to the oxide form?
A4: After purification, the samarium is typically in a salt form (e.g., samarium-EDTA complex or samarium oxalate). To convert it back to the oxide, a common method is precipitation as samarium oxalate (B1200264) followed by calcination (heating) at high temperatures (e.g., 800-1000 °C).[9]
Q5: What are the recommended techniques for preparing a nuclear target from the purified ¹⁴⁴Sm₂O₃ powder?
A5: Common techniques for preparing enriched samarium targets include vacuum thermal evaporation or electron gun evaporation of the metallic form onto a backing material (e.g., aluminum or carbon).[3][4] To achieve this, the purified samarium oxide usually needs to be reduced to its metallic form first. Another method is High Energy Vibrational Powder Plating (HIVIPP), which can be used to deposit the oxide powder directly.[4][10]
Troubleshooting Guides
Ion Exchange Chromatography Issues
Q: My samarium elution peak is broad and shows poor separation from neighboring rare earth elements. What could be the cause?
A: This issue can arise from several factors:
-
Incorrect pH of the eluent: The pH of the EDTA eluting solution is critical for the separation of rare earth elements. A suboptimal pH can reduce the separation factor between adjacent lanthanides. It is crucial to precisely control the pH of the eluent.[8]
-
Flow rate is too high: A high flow rate may not allow sufficient time for the ion exchange equilibrium to be established, leading to poor separation.[8] Try reducing the flow rate to improve resolution.
-
Column overloading: Exceeding the exchange capacity of the resin will result in broad and overlapping peaks. Ensure that the amount of samarium loaded onto the column is within the resin's capacity.
-
Inappropriate eluent concentration: The concentration of the chelating agent (e.g., EDTA) must be carefully optimized.[8]
Q: I am observing precipitation within the ion exchange column. What should I do?
A: Precipitation in the column can be a serious problem, potentially leading to blockages and loss of material.
-
EDTA precipitation: If the pH of the EDTA solution is too low (too acidic), the EDTA itself can precipitate.[8] Ensure the pH of your eluent is correctly adjusted and stable.
-
Rare earth hydroxide (B78521) precipitation: If the pH is too high, rare earth hydroxides can precipitate.[8] Monitor and control the pH of the feed and the eluent.
-
Complex precipitation: At high concentrations of rare earths and EDTA, the metal-EDTA complex can sometimes precipitate.[8] Diluting the feed solution might be necessary.
Purity and Yield Issues
Q: The final purity of my ¹⁴⁴Sm₂O₃ is lower than expected after a single purification run. What are my options?
A: Achieving very high purity often requires multiple purification stages. If a single ion exchange run is insufficient, you can collect the enriched samarium fraction and run it through a second, similar ion exchange system to further reduce impurities.[7][11]
Q: My overall yield of purified ¹⁴⁴Sm₂O₃ is low. Where could I be losing material?
A: Material loss can occur at several stages:
-
Incomplete dissolution: Ensure the initial samarium oxide is completely dissolved before loading it onto the column.
-
Sub-optimal elution: If the elution is not carried out for a sufficient volume, some of the samarium may remain on the column.
-
Precipitation: As mentioned, precipitation in the column or during processing can lead to significant losses.
-
Transfer losses: Careful handling is required during all transfer steps, especially when working with small quantities of enriched isotopes.
-
Incomplete precipitation of oxalate: Ensure the precipitation of samarium oxalate is complete by adjusting the pH and allowing sufficient time for the reaction.
Quantitative Data
Table 1: Typical Impurity Levels in Samarium Oxide Before and After Ion Exchange Purification
| Impurity Element | Concentration Before Purification (ppm) | Concentration After Purification (ppm) |
| Gadolinium (Gd) | 500 - 2000 | < 10 |
| Europium (Eu) | 200 - 1000 | < 5 |
| Neodymium (Nd) | 1000 - 5000 | < 20 |
| Lanthanum (La) | 50 - 200 | < 5 |
| Yttrium (Y) | 50 - 150 | < 2 |
Note: These values are illustrative and can vary depending on the initial material and the specifics of the purification process.
Table 2: Typical Operating Parameters for Ion Exchange Purification of Samarium
| Parameter | Value |
| Resin Type | Strong Cation Exchange Resin (e.g., Dowex 50, Amberlite IR-120)[8] |
| Eluent | Ethylenediaminetetraacetic acid (EDTA) solution |
| Eluent pH | 3.5 - 4.0 (for elution)[7] |
| Elution Flow Rate | 2 - 6 mL/min (column dependent)[7] |
| Purity Achieved | ≥ 99.9%[7][11] |
Experimental Protocols
Protocol 1: Ion Exchange Purification of this compound Oxide
-
Dissolution: Dissolve a known quantity of ¹⁴⁴Sm₂O₃ in a minimal amount of high-purity nitric acid or hydrochloric acid.[12] Gently heat the solution to ensure complete dissolution.
-
pH Adjustment: Carefully adjust the pH of the resulting samarium salt solution to the appropriate level for loading onto the ion exchange column (typically slightly acidic).
-
Column Preparation: Pack a chromatography column with a suitable strong cation exchange resin. Equilibrate the column by passing several column volumes of a buffer solution at the desired starting pH.
-
Loading: Load the samarium solution onto the column at a slow, controlled flow rate.
-
Elution: Begin the elution process using a solution of EDTA at a precisely controlled pH. A gradient elution, where the concentration or pH of the eluent is gradually changed, can improve separation.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for their samarium and impurity content using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or spectrophotometry.[7][12]
-
Pooling and Precipitation: Combine the high-purity samarium fractions. Add oxalic acid to precipitate samarium oxalate.
-
Washing and Drying: Wash the samarium oxalate precipitate with deionized water and then dry it.
-
Calcination: Calcine the dried samarium oxalate in a furnace at a temperature of 800-1000 °C to obtain high-purity ¹⁴⁴Sm₂O₃.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. OPG [opg.optica.org]
- 3. researchgate.net [researchgate.net]
- 4. Target preparation for research with charged projectiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buyisotope.com [buyisotope.com]
- 6. buyisotope.com [buyisotope.com]
- 7. researchgate.net [researchgate.net]
- 8. Heavy Rare Earths Separation by Ion Exchange - 911Metallurgist [911metallurgist.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Experimental ¹⁴⁴Sm Neutron-Induced Cross-Sections with TALYS Code Predictions
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of experimental neutron-induced reaction cross-sections for Samarium-144 (¹⁴⁴Sm) with theoretical predictions from the TALYS nuclear reaction code is presented here. This guide is intended for researchers, scientists, and professionals in drug development, providing a valuable resource for understanding the nuclear reaction mechanisms involving ¹⁴⁴Sm and for the validation of nuclear models.
This guide summarizes available experimental data for (n,γ), (n,p), (n,α), and (n,2n) reactions on ¹⁴⁴Sm and juxtaposes them with calculations from the TENDL-2021 library, which is derived from the TALYS code. The comparison highlights areas of agreement and discrepancy, offering insights into the performance of the theoretical models for this specific nuclide.
Data Presentation: Experimental vs. Theoretical Cross-Sections
The following table provides a quantitative comparison of experimental cross-section data, retrieved from the EXFOR database, with the evaluated data from the TENDL-2021 library, which is based on TALYS-1.96 calculations.
| Reaction | Incident Neutron Energy (MeV) | Experimental Cross-Section (mb) | TENDL-2021 Cross-Section (mb) | EXFOR Entry |
| ¹⁴⁴Sm(n,γ)¹⁴⁵Sm | 0.0253 (Thermal) | 1700 ± 300 | 1653.4 | 21993002 |
| ¹⁴⁴Sm(n,2n)¹⁴³Sm | 14.1 | 1450 ± 150 | 1485.6 | 10823004 |
| ¹⁴⁴Sm(n,α)¹⁴¹Nd | 14.7 | 11.5 ± 1.0 | 12.3 | 22003005 |
Note: Experimental data for the ¹⁴⁴Sm(n,p)¹⁴⁴Pm reaction is sparse in the EXFOR database and therefore not included in this direct comparison.
Experimental Protocols
The experimental data presented in this guide were obtained using the following methodologies:
-
¹⁴⁴Sm(n,γ)¹⁴⁵Sm Reaction: The thermal neutron capture cross-section was determined using the activation method. A highly enriched ¹⁴⁴Sm sample was irradiated with a thermal neutron beam. The resulting activity of the ¹⁴⁵Sm product nucleus was measured using a high-purity germanium (HPGe) detector to identify the characteristic gamma rays emitted during its decay. The neutron flux was monitored using a standard reference material.
-
¹⁴⁴Sm(n,2n)¹⁴³Sm Reaction: The cross-section for the (n,2n) reaction was measured using the activation technique with 14.1 MeV neutrons. The neutrons were produced via the ³H(d,n)⁴He reaction. An enriched ¹⁴⁴Sm target was irradiated, and the gamma activity of the resulting ¹⁴³Sm was subsequently measured with a calibrated Ge(Li) detector.
-
¹⁴⁴Sm(n,α)¹⁴¹Nd Reaction: The (n,α) reaction cross-section was determined at 14.7 MeV using the activation method. A sample of enriched ¹⁴⁴Sm was irradiated with a flux of fast neutrons. The alpha particles emitted from the reaction were detected and their energy measured to identify the reaction channel.
Theoretical Calculations: TALYS Code
The theoretical cross-section data presented are from the TENDL-2021 evaluated nuclear data library. This library is generated using the TALYS nuclear reaction code, version 1.96. TALYS is a versatile software package for the simulation of nuclear reactions. For the calculations in TENDL-2021, a comprehensive set of nuclear models is employed, including the optical model for the interaction of the incident neutron with the nucleus, pre-equilibrium models to describe the emission of particles before the formation of a compound nucleus, and the Hauser-Feshbach statistical model for the decay of the compound nucleus. The default input parameters of TALYS-1.96 are often adjusted to better reproduce experimental data where available, and this is reflected in the TENDL-2021 evaluations.
Visualization of the Comparison Workflow
The following diagram illustrates the workflow for comparing experimental cross-sections with TALYS code predictions.
Caption: Workflow for comparing experimental and TALYS-based cross-sections.
This guide provides a foundational comparison of experimental and theoretical cross-section data for neutron-induced reactions on ¹⁴⁴Sm. The generally good agreement observed for the (n,γ), (n,2n), and (n,α) reactions at specific energies enhances the confidence in the predictive power of the TALYS code for this nuclide. However, the scarcity of experimental data for the (n,p) reaction highlights an area where further experimental investigation is warranted to validate and refine the theoretical models. Researchers are encouraged to consult the referenced EXFOR entries for detailed experimental information.
A Researcher's Guide to Validating Samarium-Neodymium (Sm-Nd) Dating Results
In the realm of geochronology, establishing accurate and reliable ages for geological materials is paramount. The Samarium-Neodymium (Sm-Nd) isotopic system is a powerful tool for dating a wide range of rocks and minerals, particularly those from the Precambrian era.[1][2] However, like any analytical technique, the results are subject to geological complexities and potential open-system behavior.[3][4] Therefore, cross-validation of Sm-Nd ages with other well-established radiometric methods is a critical step in ensuring the robustness of geochronological data. This guide provides an objective comparison of the Sm-Nd method with other key techniques, supported by experimental data and detailed protocols for researchers and scientists.
Principles of Radiometric Dating Cross-Validation
The core principle of validating a radiometric age is to apply a different isotopic dating method to the same rock or mineral suite. Concordant ages, where two or more methods yield the same age within analytical uncertainty, provide strong evidence for the accuracy of the determined age. Conversely, discordant ages can reveal complex geological histories, such as subsequent metamorphic events, hydrothermal alteration, or slow cooling, that have disturbed one or more isotopic systems differently.[5][6]
The choice of a validation method depends on the sample's mineralogy, the expected age, and the specific geological question being addressed. The most common methods used to corroborate Sm-Nd data include Uranium-Lead (U-Pb), Rubidium-Strontium (Rb-Sr), and Argon-Argon (Ar-Ar) dating.
Comparative Analysis of Radiometric Dating Methods
The Sm-Nd system is often valued for its resistance to disturbance during metamorphism and weathering, as Samarium and Neodymium are both relatively immobile rare earth elements (REE).[7][8] This makes it particularly useful for determining the formation age of crustal material.[7][9][10] However, other systems offer distinct advantages for specific minerals or geological events.
| Dating Method | Parent Isotope | Daughter Isotope | Half-Life (Years) | Commonly Dated Materials | Strengths & Geological Context | Limitations |
| Sm-Nd | ¹⁴⁷Sm | ¹⁴³Nd | 106 Billion | Mafic & ultramafic rocks, garnet, whole-rock gneisses, meteorites.[1] | Resistant to metamorphic resetting and weathering.[8] Excellent for crustal formation and mantle differentiation studies.[9][10] | Lower precision than U-Pb. Requires significant variation in Sm/Nd ratio between minerals for a precise isochron. |
| U-Pb | ²³⁸U & ²³⁵U | ²⁰⁶Pb & ²⁰⁷Pb | 4.47 Billion & 704 Million | Zircon, monazite, titanite, apatite, baddeleyite.[11] | High precision; two decay chains provide a self-checking concordia plot. Zircon is robust and has a high closure temperature. Considered the "gold standard" for igneous crystallization ages. | Primarily limited to U-bearing accessory minerals. Can be reset by high-temperature metamorphism. |
| Rb-Sr | ⁸⁷Rb | ⁸⁷Sr | 49.2 Billion | K-feldspar, biotite, muscovite, whole-rock analysis of felsic rocks.[12][13] | Widely applicable to common crustal rocks. Can date igneous and metamorphic events.[14] | Rb and Sr are mobile elements, making the system susceptible to resetting by fluid interaction and metamorphism.[4][12] Lower closure temperature than U-Pb and Sm-Nd. |
| Ar-Ar | ⁴⁰K | ⁴⁰Ar | 1.25 Billion | Hornblende, biotite, muscovite, K-feldspar, volcanic glass, whole-rock volcanic rocks.[13] | High precision. Step-heating analysis can reveal complex thermal histories (e.g., excess Ar, partial resetting). Excellent for dating cooling ages, volcanism, and tectonic events. | Susceptible to Ar loss in thermally disturbed samples. Requires neutron irradiation. Can be affected by recoil artifacts. |
Quantitative Data from Comparative Studies
The following tables summarize data from published studies where Sm-Nd dating was validated against other methods on the same geological samples.
Table 1: Lunar Meteorite LaPaz Icefield (LAP) 02205 This case demonstrates strong concordance between multiple methods, providing a high-confidence crystallization age.
| Method | Dated Material | Reported Age (Ma) | Reference |
| Sm-Nd | Mineral Isochron (leached) | 2992 ± 85 | [15] |
| Rb-Sr | Internal Isochron | 2991 ± 14 | [15] |
| Ar-Ar | Plagioclase | 2915 ± 10 | [15] |
| U-Pb | Baddeleyite | 2930 ± 150 | [15] |
Table 2: Polymetamorphic Granulites, Prydz Belt, Antarctica This example shows how different isotopic systems record different events in a complex metamorphic history. The Sm-Nd system can be partially or fully reset during later events.
| Method | Sample Location / Type | Reported Age (Ma) | Interpretation | Reference |
| Sm-Nd | Meknattane Nunataks (Felsic Orthogneiss) | 672 ± 24 | Partially reset age | [6] |
| Sm-Nd | Hamm Peak (Felsic Orthogneiss) | 865 ± 7 | Older metamorphic event | [6] |
| Sm-Nd | Reinbolt Hills (Felsic Orthogneiss) | 502 ± 5 | Fully reset by Pan-African orogeny | [6] |
| Ar-Ar | Reinbolt Hills (Biotite) | 482 - 467 | Cooling age of the latest event | [6] |
Table 3: Precambrian Diabase Sill, Grand Canyon This study highlights significant discordance between methods, suggesting a complex history that has disturbed the various isotopic systems to different degrees.
| Method | Dated Material | Reported "Age" (Ma) | Reference |
| K-Ar | Whole-rock Isochron | 841.5 ± 164 | [5] |
| Rb-Sr | Whole-rock Isochron | 1055 ± 46 | [5] |
| Sm-Nd | Mineral Isochron | 1379 ± 140 | [5] |
Experimental Protocols
Accurate radiometric dating requires meticulous laboratory procedures to isolate and measure minute quantities of parent and daughter isotopes. Below are generalized workflows for the key dating methods.
Logical Workflow for a Geochronological Study
The decision to use and validate Sm-Nd dating follows a logical progression from the geological problem to the final interpretation of the age data.
Caption: Logical workflow for validating radiometric dating results.
Sm-Nd Dating Protocol
The Sm-Nd method relies on creating an isochron from minerals with varying Sm/Nd ratios or from a suite of cogenetic whole-rock samples.
Caption: Generalized experimental workflow for Sm-Nd dating.
-
Sample Preparation: Rock samples are crushed and powdered. For mineral isochrons, minerals like garnet, plagioclase, and pyroxene (B1172478) are separated using magnetic and heavy liquid techniques.
-
Isotope Dilution: A precisely known quantity of an isotopic tracer (a "spike") enriched in ¹⁴⁹Sm and ¹⁵⁰Nd is added to a weighed aliquot of the sample powder or mineral separate.
-
Chemical Separation: The sample is dissolved in strong acids (HF, HNO₃). Sm and Nd are chemically separated from other elements using multi-stage ion-exchange chromatography.
-
Mass Spectrometry: The isotopic ratios (¹⁴⁷Sm/¹⁴⁴Nd and ¹⁴³Nd/¹⁴⁴Nd) are measured with high precision using Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[16]
-
Age Calculation: The data from several minerals or whole rocks are plotted on an isochron diagram (¹⁴³Nd/¹⁴⁴Nd vs. ¹⁴⁷Sm/¹⁴⁴Nd). The slope of the line is proportional to the age of the sample.[7][17]
U-Pb Geochronology (Zircon)
-
Sample Preparation: Zircons are separated from crushed rock using heavy liquids and magnetic separation.
-
Grain Selection: High-quality, crack-free zircon grains are hand-picked under a microscope. Grains are often imaged (cathodoluminescence) to reveal internal growth zoning.
-
Chemical Abrasion (Optional): To minimize the effects of Pb loss, zircons may be annealed at high temperatures and then partially dissolved in HF acid to remove damaged portions of the crystal lattice.
-
Analysis: Isotopic ratios are typically measured by Isotope Dilution-TIMS (ID-TIMS) for highest precision or by in-situ methods like Laser Ablation-ICP-MS (LA-ICP-MS) or Sensitive High-Resolution Ion Microprobe (SHRIMP) for rapid analysis of multiple zones within a single crystal.
-
Age Calculation: The ²⁰⁶Pb/²³⁸U and ²⁰⁷Pb/²³⁵U ratios are plotted on a concordia diagram. The age is determined from where the data intersect the concordia curve.
Rb-Sr Dating Protocol
-
Sample Preparation: Similar to Sm-Nd, involving whole-rock powders or separated minerals (e.g., micas, feldspars).
-
Isotope Dilution & Separation: An ⁸⁷Rb-⁸⁴Sr spike is added. Rb and Sr are separated using ion-exchange chromatography.[18]
-
Mass Spectrometry: Isotopic ratios (⁸⁷Rb/⁸⁶Sr and ⁸⁷Sr/⁸⁶Sr) are measured by TIMS.
-
Age Calculation: An isochron is constructed by plotting ⁸⁷Sr/⁸⁶Sr vs. ⁸⁷Rb/⁸⁶Sr. The age is derived from the slope of the regression line.[12]
Ar-Ar Dating Protocol
-
Sample Preparation: Mineral separates (e.g., hornblende, biotite) are cleaned and packaged in aluminum foil.
-
Irradiation: Samples, along with a standard of known age, are irradiated in a nuclear reactor. This converts a portion of the ³⁹K to ³⁹Ar.
-
Analysis: The sample is incrementally heated in a furnace or with a laser in a high-vacuum system. The argon gas released at each temperature step is analyzed in a noble gas mass spectrometer to measure the ⁴⁰Ar/³⁹Ar ratio.
-
Age Calculation: The age is calculated from the ⁴⁰Ar/³⁹Ar ratio for each step. A plot of age versus the fraction of ³⁹Ar released (an age spectrum diagram) is used to assess the data. A flat portion of the spectrum, a "plateau age," is often interpreted as the crystallization or cooling age.
Conclusion
The validation of Sm-Nd dating results through a multi-chronometer approach is fundamental to producing high-quality, interpretable geochronological data. While Sm-Nd is a robust system, particularly for ancient mafic rocks and metamorphic terranes, methods like U-Pb, Rb-Sr, and Ar-Ar provide essential cross-checks.[19] Concordant ages across these different isotopic systems, which have varied chemical properties and closure temperatures, provide the strongest possible evidence for the accuracy of an age determination. When ages are discordant, it signals a complex geological history that, while challenging, offers deeper insights into the tectonic and thermal evolution of the Earth's crust.
References
- 1. Samarium-neodymium dating | Research Starters | EBSCO Research [ebsco.com]
- 2. The Sm–Nd Method (Chapter 4) - Radiogenic Isotope Geology [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. icr.org [icr.org]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
- 8. homepage.uni-tuebingen.de [homepage.uni-tuebingen.de]
- 9. Sm-nd and rb-sr chronology of continental crust formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.answersresearchjournal.org [assets.answersresearchjournal.org]
- 12. Rubidium–strontium dating - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The rubidium strontium dating | PPT [slideshare.net]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. actlabs.com [actlabs.com]
- 17. Radiometric Dating [www2.tulane.edu]
- 18. researchmgt.monash.edu [researchmgt.monash.edu]
- 19. Radiometric Dating Does Work! | National Center for Science Education [ncse.ngo]
A Researcher's Guide to Samarium Certified Reference Materials in Quality Control
In the precise worlds of scientific research and pharmaceutical development, the accuracy and reliability of analytical measurements are paramount. For elements like samarium, which has applications ranging from nuclear medicine to catalysis, ensuring the quality of quantitative analysis is critical.[1] Certified Reference Materials (CRMs) serve as the bedrock of analytical quality assurance, providing a benchmark for instrument calibration, method validation, and the establishment of metrological traceability.[2][3][4] This guide offers an objective comparison of samarium CRMs against other quality control materials, supported by experimental protocols and data-driven insights to aid researchers, scientists, and drug development professionals in making informed decisions.
Understanding Samarium Certified Reference Materials
A Samarium Certified Reference Material (CRM) is a highly characterized and homogeneous material with a precisely determined concentration of samarium.[4] These materials are produced by National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST) or accredited reference material producers, adhering to rigorous international standards such as ISO 17034 and ISO/IEC 17025.[4][5]
Samarium CRMs, such as NIST SRM 3147a, are typically provided as an acidified aqueous solution in sealed glass ampoules.[6][7] The certified value of the samarium concentration is accompanied by a statement of uncertainty and a clear declaration of metrological traceability to the International System of Units (SI).[4][6][7] This unbroken chain of comparisons ensures that measurements made using the CRM are accurate, comparable across different laboratories, and defensible.[6][7]
Performance Comparison: CRMs vs. Other Quality Control Materials
The choice of a quality control material depends on the specific requirements of the analytical process, including desired accuracy, regulatory compliance, and budget. While CRMs represent the highest standard, other materials like Reference Materials (RMs) and in-house Quality Control Materials (QCMs) also have a role.
Table 1: Comparison of Quality Control Material Types
| Feature | Certified Reference Material (CRM) | Reference Material (RM) | Quality Control Material (QCM) |
| Certification | Produced by an accredited body under ISO 17034; accompanied by a certificate with certified value, uncertainty, and traceability statement.[4][8][9] | Material with well-characterized properties but lacks formal certification, a specified uncertainty, and a statement of traceability.[4][8] | Material intended for internal laboratory quality control; does not have formally assigned property values or uncertainties.[4] |
| Traceability | Metrologically traceable to SI units through an unbroken chain of comparisons.[6][7][8] | Traceability is not always guaranteed or formally documented.[8] | Lacks formal metrological traceability. |
| Measurement Uncertainty | A comprehensive uncertainty budget is calculated and stated on the certificate.[7][8] | Measurement uncertainty is typically not provided.[8] | No formal uncertainty value is provided.[4] |
| Primary Use Case | - High-accuracy instrument calibration[2]- Validation of analytical methods[10]- Establishing traceability for regulatory compliance[8] | - Routine instrument performance checks- Method development and optimization[8] | - Internal process monitoring- Routine quality control for less critical processes[4][8] |
| Typical Provider | National Metrology Institutes (e.g., NIST) and accredited CRM producers.[4] | Chemical suppliers and commercial laboratories. | Prepared "in-house" by the user laboratory. |
| Cost | Highest | Moderate | Lowest |
Experimental Protocols
The proper use of a samarium CRM is crucial for achieving accurate and reliable results. Below is a detailed protocol for using a samarium CRM to calibrate an Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) system for the quantitative determination of samarium.
Protocol: Calibration of ICP-OES using a Samarium CRM
1. Objective: To establish a valid calibration curve for the quantification of samarium in unknown samples using a certified reference material.
2. Materials:
-
Samarium CRM (e.g., NIST SRM 3147a, 10 mg/g Samarium solution).[6][7]
-
High-purity nitric acid (HNO₃).
-
Deionized water (18 MΩ·cm).
-
Volumetric flasks (Class A).
-
Micropipettes (calibrated).
-
Polypropylene storage bottles.
3. Procedure:
-
Handling the CRM:
-
Allow the sealed ampoule to reach thermal equilibrium with the laboratory environment.
-
Following all safety precautions, carefully break the pre-scored stem of the ampoule.[6]
-
Immediately transfer the entire contents into a clean, pre-weighed container to prevent concentration changes due to evaporation.[6]
-
-
Preparation of Stock Standard Solution:
-
Prepare a stock solution by accurately diluting the CRM gravimetrically or volumetrically. For example, transfer a known mass of the CRM concentrate into a volumetric flask and dilute to the mark with 2-10% nitric acid.[6]
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of working standards. A recommended range is 10 mg/kg to 100 mg/kg, from which more dilute standards can be made.[6]
-
The concentration of these standards should bracket the expected concentration of samarium in the unknown samples.
-
Prepare a "blank" standard containing only the matrix (e.g., 2% nitric acid).
-
-
ICP-OES Instrument Setup:
-
Warm up the ICP-OES instrument according to the manufacturer's instructions.
-
Optimize instrument parameters (e.g., plasma power, gas flow rates, sample uptake rate) for samarium analysis. Select appropriate emission lines for samarium, ensuring they are free from spectral interferences.
-
-
Calibration and Measurement:
-
Introduce the blank and working standards to the ICP-OES, starting with the blank and moving to the most concentrated standard.
-
Record the emission intensity for each standard.
-
Generate a calibration curve by plotting the emission intensity against the certified concentration of the standards. The curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Analyze the unknown samples under the same conditions. The instrument software will use the calibration curve to calculate the samarium concentration in the samples.
-
-
Quality Control Check:
-
After calibration, re-analyze one of the mid-range working standards as an unknown. The measured concentration should be within a predefined acceptance limit (e.g., ±5%) of its true value to verify the calibration's validity.
-
Visualizing Key Processes
Diagrams can effectively illustrate the logical workflows and hierarchical relationships in quality control. The following diagrams, generated using the DOT language, depict the experimental workflow and the concept of metrological traceability.
Caption: Experimental workflow for using a Samarium CRM in ICP-OES analysis.
Caption: Metrological traceability chain for a samarium measurement.
Conclusion
For researchers and professionals in drug development, the use of samarium Certified Reference Materials is not merely a best practice but a fundamental requirement for producing data of the highest quality and integrity. While other reference materials have their place in routine checks, only CRMs provide the certified values, stated uncertainty, and direct metrological traceability necessary for method validation, regulatory submission, and ensuring the comparability of results over time and between laboratories.[3][4][8] By integrating samarium CRMs into quality control protocols, laboratories can operate with a higher degree of confidence, ensuring that their analytical data is both accurate and unimpeachable.
References
- 1. Synthesis and theoretical analysis of samarium nanoparticles: perspectives in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Differences Between RM, CRM and QCM [labsertchemical.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 10. What if using certified reference materials (CRMs) was a requirement to publish in analytical/bioanalytical chemistry journals? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Samarium-144 Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of Samarium-144 (¹⁴⁴Sm) measurements, a critical process for ensuring data accuracy and comparability across different analytical facilities. While no formal, large-scale inter-laboratory proficiency test specifically for ¹⁴⁴Sm has been identified in publicly available literature, this guide constructs a de facto comparison based on published data for internationally recognized geological certified reference materials (CRMs). The methodologies and data presented herein serve as a valuable resource for laboratories seeking to validate their own procedures for Sm isotope analysis.
Data Presentation: A Comparative Analysis of BCR-2
To illustrate an inter-laboratory comparison, this guide focuses on the United States Geological Survey (USGS) basalt reference material BCR-2. This material has been analyzed by multiple laboratories for its isotopic composition. The following table summarizes the reported samarium isotope ratios involving ¹⁴⁴Sm from a recent high-precision study.
| Laboratory/Publication | Certified Reference Material | Analytical Method | ¹⁴⁴Sm/¹⁵²Sm | ¹⁴⁷Sm/¹⁵²Sm | ¹⁴⁸Sm/¹⁵²Sm | ¹⁴⁹Sm/¹⁵²Sm | ¹⁵⁰Sm/¹⁵²Sm | ¹⁵⁴Sm/¹⁵²Sm |
| Frossard et al. (2024)[1] | USGS BCR-2 | TIMS | 0.11475 ± 0.00002 | 0.56081 ± 0.00003 | 0.42115 ± 0.00003 | 0.51448 ± 0.00003 | 0.27495 ± 0.00002 | 0.84715 ± 0.00005 |
Note: Uncertainties are reported as 2 standard deviations.
Experimental Protocols
The accurate determination of samarium isotope ratios is a complex analytical process that requires meticulous sample preparation and the use of high-precision mass spectrometry. The two primary techniques employed for this purpose are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Sample Preparation and Chemical Separation
A multi-step chemical separation process is essential to isolate samarium from the sample matrix and, crucially, to separate it from other rare earth elements (REEs), particularly neodymium (Nd) and gadolinium (Gd), which have isotopes that can cause isobaric interferences.
-
Sample Digestion: A precisely weighed aliquot of the powdered rock reference material (typically 100-200 mg) is digested using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids. This is often carried out in sealed Teflon vials on a hotplate for several days to ensure complete dissolution. The solution is then evaporated to dryness and treated with concentrated HNO₃ to break down any remaining fluoride (B91410) precipitates.
-
Initial Matrix Removal: The digested sample is redissolved, and a primary ion-exchange chromatography step is performed to separate the bulk of the major matrix elements (e.g., Fe, Al, Ca, Mg).
-
Rare Earth Element (REE) Group Separation: The REE fraction is then isolated from the remaining matrix elements using a specialized extraction chromatography resin, such as TRU-Spec™ resin.
-
Samarium-Neodymium Separation: This is a critical step to eliminate the isobaric interference of ¹⁴⁴Sm on ¹⁴⁴Nd (a key isotope in Sm-Nd geochronology). This separation is typically achieved using a cation exchange resin with an alpha-hydroxyisobutyric acid (α-HIBA) eluent or, more commonly in recent studies, with extraction chromatography resins like DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin.[1] This step is carefully calibrated to achieve a clean separation of the Sm and Nd fractions.[1]
-
Samarium Purification: The collected Sm fraction may undergo further purification steps to remove any remaining interfering elements, such as gadolinium, which has isotopes that can interfere with samarium isotopes (e.g., ¹⁵²Gd with ¹⁵²Sm).
Mass Spectrometric Analysis
Thermal Ionization Mass Spectrometry (TIMS):
TIMS is a highly precise technique for isotope ratio measurements of elements with low ionization potentials, such as samarium.
-
Filament Loading: The purified samarium fraction is loaded onto a rhenium (Re) filament in a multi-filament assembly (typically a double or triple filament setup). A phosphate (B84403) solution is often added to enhance ionization efficiency.[1]
-
Ionization and Analysis: The filaments are heated under high vacuum in the TIMS source. The sample evaporates from one filament and is ionized on a hotter filament. The resulting ion beam is accelerated, focused, and separated by mass in a magnetic field.
-
Data Collection: The separated ion beams are measured simultaneously in multiple Faraday cup detectors. Data are typically collected in static or multi-static mode. For high-precision analysis of the low-abundance ¹⁴⁴Sm isotope, a multi-static method may be employed to improve measurement precision.[1]
-
Mass Fractionation Correction: Instrumental mass fractionation is corrected by normalizing the measured isotope ratios to a known, stable isotope ratio. For samarium, the ¹⁴⁷Sm/¹⁵²Sm ratio is commonly used for this correction.[1]
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):
MC-ICP-MS offers higher sample throughput compared to TIMS and can be effective for Sm isotope analysis.
-
Sample Introduction: The purified samarium solution is introduced into an argon plasma, which efficiently ionizes the sample.
-
Ion Focusing and Mass Analysis: The ions are extracted from the plasma and focused into a beam, which is then separated by mass in a magnetic sector analyzer.
-
Data Collection and Correction: Similar to TIMS, the ion beams are detected by a series of Faraday cups. Data acquisition and correction for instrumental mass bias are performed, often using a sample-standard bracketing technique or an internal standard. Isobaric interferences from other elements must be carefully corrected for.
Visualizing the Workflow and Comparison Logic
To better understand the analytical process and the principles of inter-laboratory comparison, the following diagrams are provided.
References
A Comparative Study of (p,γ) and (α,n) Reactions on ¹⁴⁴Sm
A detailed comparison of the proton-capture ((p,γ)) and alpha-capture ((α,n)) nuclear reactions on Samarium-144 (¹⁴⁴Sm) is crucial for understanding stellar nucleosynthesis, particularly the p-process which is responsible for the creation of certain proton-rich isotopes. This guide provides an objective comparison of these two reactions, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals interested in nuclear physics and its applications.
Executive Summary
The ¹⁴⁴Sm(p,γ)¹⁴⁵Eu and ¹⁴⁴Sm(α,n)¹⁴⁷Gd reactions are both significant in astrophysical scenarios. Experimental studies for both reactions predominantly utilize the activation technique to determine their cross-sections at astrophysically relevant energies. The (p,γ) reaction has been studied in the energy range of approximately 2.6 to 6.8 MeV, while the (α,n) reaction has been investigated at energies between 13 and 20 MeV.[1][2] The experimental data are often compared with theoretical predictions from statistical models like the Hauser-Feshbach model, with codes such as TALYS and NON-SMOKER being prominent in these analyses.[3][4]
Experimental Protocols
The determination of the cross-sections for both the ¹⁴⁴Sm(p,γ) and ¹⁴⁴Sm(α,n) reactions largely relies on the activation method. This technique involves bombarding a ¹⁴⁴Sm target with a beam of protons or alpha particles, and then measuring the radioactivity of the product nucleus.
¹⁴⁴Sm(p,γ)¹⁴⁵Eu Reaction Protocol
A common experimental setup for the ¹⁴⁴Sm(p,γ)¹⁴⁵Eu reaction involves the following steps:
-
Target Preparation: Enriched ¹⁴⁴Sm targets, typically in the form of Sm₂O₃, are prepared with a thickness ranging from 100 to 350 µg/cm².[2] These are often deposited on a backing material, such as aluminum foil. The molecular deposition technique is a frequently used method for target preparation.[5]
-
Irradiation: The ¹⁴⁴Sm targets are irradiated with a proton beam at specific energies within the Gamow window, which for this reaction corresponds to temperatures of 2 to 4 GK. For instance, proton energies can range from 2.6 to 6.8 MeV. The stacked foil technique may be used to degrade the beam energy and measure cross-sections at multiple energies simultaneously.
-
Activity Measurement: After irradiation, the activity of the resulting ¹⁴⁵Eu (with a half-life of 5.93 days) is measured offline using a high-purity germanium (HPGe) detector to detect the characteristic gamma rays emitted during its decay.[3][6]
-
Cross-Section Determination: The reaction cross-section is then calculated based on the measured activity, the number of target nuclei, the beam flux, and the irradiation time.
¹⁴⁴Sm(α,n)¹⁴⁷Gd Reaction Protocol
The experimental protocol for the ¹⁴⁴Sm(α,n)¹⁴⁷Gd reaction is similar to the (p,γ) reaction, with the key difference being the projectile and the resulting product:
-
Target Preparation: Samarium targets are bombarded with alpha-beams.
-
Irradiation: The reaction is studied at alpha-energies typically ranging from 13 to 20 MeV.[1] The experiments are often carried out using a cyclotron accelerator.[1][7]
-
Activity Measurement: The cross-section is determined by measuring the gamma radiation from the decay of the ¹⁴⁷Gd product nucleus (half-life of 38.06 hours) using an HPGe detector.[1][7]
-
Data Analysis: The experimental data are then analyzed within the framework of the statistical model to constrain the alpha-nucleus optical model potential (AOMP), which is a crucial parameter in estimating the rates of alpha-induced reactions in astrophysical processes.[1][8]
Quantitative Data Comparison
The following tables summarize the experimental cross-section data for the ¹⁴⁴Sm(p,γ)¹⁴⁵Eu and ¹⁴⁴Sm(α,n)¹⁴⁷Gd reactions at various center-of-mass energies.
Table 1: Experimental Cross-Sections for the ¹⁴⁴Sm(p,γ)¹⁴⁵Eu Reaction
| Proton Energy (MeV) | Center-of-Mass Energy (MeV) | Cross-Section (mb) |
| 2.6 | 2.57 ± 0.13 | - |
| 3.1 | - | - |
| 3.7 | - | - |
| 4.1 | - | - |
| 4.2 | - | - |
| 4.7 | - | - |
| 5.1 | - | - |
| 5.5 | - | - |
| 5.9 | - | - |
| 6.4 | - | - |
| 6.8 | - | - |
Note: Specific cross-section values at each energy point require accessing the full datasets from the cited literature. The astrophysical S-factor for this reaction was measured for the first time at Ecm_p= 2.57±0.13 MeV to be S-factor=2.542±1.152(×10¹⁰) MeV-b.[3]
Table 2: Experimental Cross-Sections for the ¹⁴⁴Sm(α,n)¹⁴⁷Gd Reaction
| Alpha Energy (MeV) | Cross-Section (mb) |
| 13 | - |
| 14 | - |
| 15 | - |
| 16 | - |
| 17 | - |
| 18 | - |
| 19 | - |
| 20 | - |
Note: The cross-section was measured in 1 MeV steps from close above the (α,n) threshold.[1][7] Specific values are available in the referenced publications.
Theoretical Model Comparisons
The experimental results for both reactions are crucial for refining theoretical nuclear reaction models. The Hauser-Feshbach statistical model is a cornerstone for calculating reaction cross-sections, especially for heavy nuclei where the level densities are high.[9] Codes like TALYS provide a framework to perform these calculations, incorporating different models for nuclear level density, gamma-ray strength function, and optical model potential.[5][9] For the ¹⁴⁴Sm(p,γ)¹⁴⁵Eu reaction, TALYS 1.95 and 1.96, as well as the NON-SMOKER code, have been used for comparisons, showing satisfactory agreement with experimental data.[3][5] In the case of the ¹⁴⁴Sm(α,n)¹⁴⁷Gd reaction, the experimental data are used to test and constrain the alpha-nucleus optical model potential, which is a key input for these theoretical calculations.[1][10]
Visualizing the Experimental Workflow and Reaction Comparison
To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the logical comparison between the two reactions.
References
- 1. [2302.02697] Cross section measurement of the 144Sm(alpha,n)147Gd reaction for studying the alpha-nucleus optical potential at astrophysical energies [arxiv.org]
- 2. epj-conferences.org [epj-conferences.org]
- 3. [2401.03525] Measurement of $^{144}$Sm(p,$γ$) cross-section at Gamow energies [arxiv.org]
- 4. Measurement of ¹⁴⁴Sm(p,𝛾) cross-section at Gamow energies [arxiv.org]
- 5. Experimental cross-section of 144 Sm(p, γ ) reaction relevant to astrophysical p-process: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Experimental cross-section of 144Sm(p,γ) reaction relevant to astrophysical p-process | EPJ Web of Conferences [epj-conferences.org]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Hauser-Feshbach calculations – Anna Simon-Robertson [sites.nd.edu]
- 10. Frontiers | Constrained model assumptions using recent data of α-particle reactions on 144Sm [frontiersin.org]
A Comparative Analysis of p-Process Nucleosynthesis: Unraveling the Origins of ¹⁴⁴Sm and its Proton-Rich Brethren
A deep dive into the astrophysical origins of the rare, proton-rich isotopes known as p-nuclei reveals both common threads and enigmatic differences in their formation. This guide provides a comparative analysis of the nucleosynthesis of the neutron-magic nucleus ¹⁴⁴Sm alongside other p-nuclei, supported by experimental data and theoretical models. A persistent challenge in nuclear astrophysics is the consistent underproduction of certain p-nuclei in simulations, a puzzle that highlights the intricate interplay of stellar environments and nuclear physics.
The p-process, or gamma-process, is the astrophysical mechanism responsible for the creation of a group of 35 stable, neutron-deficient nuclei heavier than iron that cannot be produced by the neutron-capture processes (s- and r-processes)[1]. This process is thought to primarily occur in the explosive oxygen/neon-rich layers of core-collapse supernovae (Type II supernovae) where high temperatures (2-3 GK) and a high flux of photons can trigger a series of photodisintegration reactions ((γ,n), (γ,p), and (γ,α)) on pre-existing s- and r-process seed nuclei[2][3][4].
The Special Case of ¹⁴⁴Sm
Among the p-nuclei, ¹⁴⁴Sm holds a special significance due to its relatively high abundance compared to its neighbors, a feature attributed to its neutron magic number (N=82) which imparts it with extra stability[5]. This enhanced stability affects its production and destruction rates, leading to an abundance peak at ¹⁴⁴Sm in the p-process abundance pattern. However, like many other p-nuclei, its solar abundance is not consistently reproduced by astrophysical models.
Comparing ¹⁴⁴Sm with Other p-Nuclei: A Tale of Underproduction
A major challenge in the study of p-process nucleosynthesis is the systematic underproduction of a significant number of p-nuclei in theoretical models when compared to their observed solar abundances. This discrepancy is particularly pronounced for the light p-nuclei, such as the isotopes of molybdenum (⁹²Mo, ⁹⁴Mo) and ruthenium (⁹⁶Ru, ⁹⁸Ru), which are underproduced by factors of 10 or more in many core-collapse supernova models[3][6]. While ¹⁴⁴Sm is generally better reproduced than these light p-nuclei, discrepancies still exist, and its abundance is sensitive to the specifics of the astrophysical model and the nuclear reaction rates used. Some models also show underproduction in the mass range of 150 ≤ A ≤ 165[7].
To illustrate these discrepancies, the following table summarizes the solar abundances of a selection of p-nuclei and highlights the typical underproduction factors observed in core-collapse supernova models.
| p-Nucleus | Solar Abundance (Si = 10⁶)[5] | Isotopic Abundance (%)[3] | Typical Underproduction Factor in CCSN Models |
| ⁹²Mo | 0.0216 | 14.52 | ~10-100[3][6] |
| ⁹⁴Mo | 0.0136 | 9.25 | ~10-100[3][6] |
| ⁹⁶Ru | 0.0076 | 5.54 | ~10-100[3][6] |
| ⁹⁸Ru | 0.0026 | 1.87 | ~10-100[3][6] |
| ¹⁴⁴Sm | 0.0045 | 3.08 | ~1-3 [5] |
| ¹⁶⁸Yb | 0.0002 | 0.13 | Varies with model |
| ¹⁸⁰W | 0.0002 | 0.12 | Varies with model |
| ¹⁹⁶Hg | 0.00004 | 0.15 | Varies with model |
Unraveling the Reaction Pathways
The production of p-nuclei involves a complex network of thousands of nuclear reactions. The main reaction path proceeds via a series of (γ,n) reactions on heavy seed nuclei, moving the material towards the proton-rich side of the valley of stability. As the neutron separation energy increases, (γ,p) and (γ,α) reactions become more important, branching the flow and producing lighter p-nuclei.
The following diagram illustrates the general workflow for studying p-process nucleosynthesis, from astrophysical modeling to experimental verification of the crucial nuclear reaction rates.
For the specific case of ¹⁴⁴Sm, a key production pathway involves a series of photodisintegrations starting from heavier samarium and gadolinium isotopes. The diagram below illustrates the dominant reaction flows leading to the production of ¹⁴⁴Sm in both core-collapse supernovae (ccSN) and Type Ia supernovae (SNIa) models.
Experimental Efforts to Constrain Models
Given the discrepancies between theoretical predictions and observed abundances, precise experimental measurements of the relevant nuclear reaction cross-sections are crucial for refining the astrophysical models. The Hauser-Feshbach statistical model is a key theoretical tool used to calculate these cross-sections, but its predictions are sensitive to nuclear input parameters that are often poorly constrained experimentally[8][9].
Two primary experimental techniques are employed to measure these crucial reaction rates:
1. Activation Method: This technique is widely used for measuring charged-particle induced reactions like (p,γ) and (α,γ)[10][11][12]. It involves irradiating a target material with a particle beam to produce a radioactive product nucleus. The cross-section is then determined by measuring the characteristic gamma rays or X-rays emitted during the decay of the product nucleus after the irradiation has ceased[4].
Detailed Experimental Protocol for ¹⁴⁴Sm(p,γ)¹⁴⁵Eu Cross-Section Measurement via Activation Method:
-
Target Preparation: Enriched ¹⁴⁴Sm₂O₃ targets (typically 100-350 µg/cm²) are prepared on a high-purity aluminum backing using the molecular deposition technique[3][13].
-
Irradiation: The targets are irradiated with a proton beam of a specific energy from a cyclotron or tandem accelerator. The beam energy can be varied using degrader foils to measure the cross-section at different astrophysically relevant energies[3]. The irradiation time is chosen based on the half-life of the product nucleus (¹⁴⁵Eu, T₁/₂ ≈ 5.93 days)[13].
-
Beam Monitoring: The proton beam current is continuously monitored using a Faraday cup to accurately determine the total number of protons that hit the target[3].
-
Activity Measurement: After irradiation, the targets are transferred to a low-background counting station equipped with a high-purity germanium (HPGe) detector. The characteristic gamma rays emitted from the decay of ¹⁴⁵Eu are then measured over a period of time[13].
-
Data Analysis: The reaction cross-section is calculated from the measured gamma-ray counts, the number of target nuclei, the total proton fluence, and the detection efficiency of the HPGe detector[10].
2. Photodisintegration Experiments: Measuring photodisintegration cross-sections, such as (γ,n), is more challenging but essential for understanding the p-process. These experiments often utilize high-intensity gamma-ray beams produced via laser Compton backscattering or Bremsstrahlung[7][14][15].
Detailed Experimental Protocol for (γ,n) Cross-Section Measurement via Activation Method:
-
Gamma-Ray Beam Production: A high-intensity, quasi-monoenergetic gamma-ray beam is generated, for example, by the collision of a laser beam with a high-energy electron beam (Laser Compton Scattering)[7][15].
-
Target Irradiation: An enriched isotopic target is placed in the path of the gamma-ray beam. The irradiation time depends on the half-life of the resulting radioactive nucleus[15].
-
Neutron/Gamma-Ray Detection: The experimental setup can either directly detect the emitted neutrons using detectors like ³He counters or employ the activation method to measure the gamma rays from the decay of the product nucleus[7][14].
-
Data Analysis: For the activation method, the analysis is similar to that of charged-particle induced reactions, where the cross-section is derived from the measured activity of the product nucleus[15].
The Path Forward
The persistent discrepancies between the predicted and observed abundances of p-nuclei, including ¹⁴⁴Sm, underscore the need for a concerted effort on both the theoretical and experimental fronts. More sophisticated multi-dimensional supernova models, coupled with a more complete and accurate set of nuclear reaction rates, are required to resolve these long-standing puzzles in nuclear astrophysics. Continued experimental campaigns to measure key reaction cross-sections with high precision will provide the essential data to constrain and refine these models, ultimately leading to a more complete understanding of the origin of the p-nuclei.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. [astro-ph/0608341] Sensitivity of p-Process Nucleosynthesis to Nuclear Reaction Rates in a 25 Solar Mass Supernova Model [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. epj-conferences.org [epj-conferences.org]
- 5. thomasrauscher.ch [thomasrauscher.ch]
- 6. [1903.03339] The activation method for cross section measurements in nuclear astrophysics [arxiv.org]
- 7. p-nuclei - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. Hauser-Feshbach calculations – Anna Simon-Robertson [sites.nd.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental cross-section of 144Sm(p,γ) reaction relevant to astrophysical p-process | EPJ Web of Conferences [epj-conferences.org]
- 14. open.library.ubc.ca [open.library.ubc.ca]
- 15. [0805.4747] Experimental (n,$γ$) cross sections of the p-process nuclei $^{74}$Se and $^{84}$Sr [arxiv.org]
Unveiling Solar System Origins: A Comparative Guide to 144Sm Isotopic Anomalies in Meteorites
A detailed analysis of samarium-144 (¹⁴⁴Sm) isotopic anomalies across various meteorite classes provides a crucial window into the nucleosynthetic processes that shaped our solar system. These subtle variations in the abundance of the p-process nuclide ¹⁴⁴Sm serve as tracers for the heterogeneous distribution of presolar material in the early solar nebula. This guide offers a comparative analysis of ¹⁴⁴Sm isotopic compositions in different meteorite classes, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of ¹⁴⁴Sm Isotopic Anomalies
The isotopic composition of samarium, particularly the abundance of ¹⁴⁴Sm relative to other Sm isotopes, varies among different classes of meteorites. These variations are typically expressed in epsilon (ε) or mu (μ) notation, representing parts per ten thousand or parts per million deviations from a terrestrial standard, respectively. A summary of these anomalies across major meteorite classes is presented in Table 1.
Carbonaceous chondrites, considered among the most primitive materials in the solar system, generally exhibit deficits in ¹⁴⁴Sm.[1] In contrast, enstatite chondrites, which are thought to have formed in a more reducing environment closer to the Sun, can show slight excesses of ¹⁴⁴Sm.[1] Ordinary chondrites, the most common type of meteorite, tend to have ¹⁴⁴Sm compositions that are closer to the terrestrial value.[1] Data for achondrites, such as Howardite-Eucrite-Diogenites (HEDs), and iron meteorites are less abundant in the literature but are crucial for a complete understanding of the distribution of p-process nuclides in the early solar system.
| Meteorite Class | Sub-Group | Meteorite Name | μ¹⁴⁴Sm (ppm) | 2σ Uncertainty (ppm) | Reference |
| Chondrites | |||||
| Carbonaceous | Allende (CV3) | -80 | 22 | [1][2] | |
| Ordinary | - | ~0 | - | [1] | |
| Enstatite | - | Small excesses | - | [1] | |
| General Chondrite Range | 34 Chondrites | +31 to -154 | 17 | [3] |
Note: This table is a synthesis of available data. The range for general chondrites is from a study of 34 different chondrites and illustrates the significant variations that can be observed. The value for ordinary chondrites is a general observation from the literature, and specific measurements can vary.
Experimental Protocols for High-Precision ¹⁴⁴Sm Isotopic Analysis
The precise and accurate determination of ¹⁴⁴Sm isotopic anomalies requires sophisticated analytical techniques to overcome isobaric interferences and achieve high measurement precision. The following protocol outlines a typical workflow using Thermal Ionization Mass Spectrometry (TIMS), a common method for high-precision isotope ratio measurements of samarium in meteoritic samples.[2][4]
Sample Preparation and Digestion
-
Sample Selection: Interior portions of meteorite samples are carefully selected to minimize terrestrial contamination.
-
Crushing and Homogenization: The selected meteorite fragment is crushed into a fine powder in an agate mortar to ensure homogeneity.
-
Digestion: A precisely weighed aliquot of the powdered sample (typically >1 g for high precision Sm analysis) is digested using a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids in a sealed Teflon vessel at high temperature and pressure.[5] This process dissolves the silicate (B1173343) and phosphate (B84403) minerals that host samarium.
Chemical Separation of Samarium
A multi-step chromatographic procedure is employed to isolate samarium from the bulk sample matrix and other elements, particularly those with isotopes that could interfere with the mass spectrometric measurement of Sm isotopes (e.g., Neodymium).
-
Step 1: Iron Removal: The digested sample solution is passed through an anion exchange resin to remove the majority of iron.[4]
-
Step 2: Rare Earth Element (REE) Group Separation: The iron-free fraction is then loaded onto a cation exchange resin or an extraction chromatography resin (e.g., TRU-Spec) to separate the REEs as a group from other matrix elements.[4]
-
Step 3: Samarium-Neodymium Separation: A final, crucial separation step is performed using a specific extraction resin (e.g., DGA resin) to separate samarium from neodymium, its neighboring REE with several isobaric interferences.[4] High separation efficiency is critical to obtain accurate Sm isotope data.
Mass Spectrometric Analysis (TIMS)
-
Filament Loading: The purified samarium fraction is loaded onto a high-purity rhenium (Re) filament assembly in the TIMS source.[2][4]
-
Ionization and Measurement: The filament is heated to a high temperature, causing the samarium to ionize. The resulting ion beam is accelerated and passed through a magnetic field, which separates the isotopes based on their mass-to-charge ratio. The ion beams for each Sm isotope are collected simultaneously in multiple Faraday cups.
-
Data Acquisition: Isotope ratios are measured using a static or multi-static collection routine to improve precision, especially for the low-abundance ¹⁴⁴Sm isotope.[2] Data is corrected for instrumental mass fractionation by normalizing to a stable isotope ratio, typically ¹⁴⁷Sm/¹⁵²Sm.[4]
Experimental Workflow Diagram
The following diagram illustrates the key stages in the analytical workflow for determining ¹⁴⁴Sm isotopic anomalies in meteorite samples.
Caption: Workflow for ¹⁴⁴Sm isotopic analysis in meteorites.
Signaling Pathways and Logical Relationships
The interpretation of ¹⁴⁴Sm isotopic anomalies is intrinsically linked to our understanding of stellar nucleosynthesis and the distribution of its products in the early solar system. The following diagram illustrates the logical relationships between different nucleosynthetic processes, the resulting isotopic signatures in presolar grains, and their incorporation into different meteorite classes.
Caption: Nucleosynthetic origins of ¹⁴⁴Sm anomalies in meteorites.
References
- 1. 146Sm–142Nd systematics measured in enstatite chondrites reveals a heterogeneous distribution of 142Nd in the solar nebula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
- 5. Iron isotope evidence for very rapid accretion and differentiation of the proto-Earth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sm-Nd and U-Pb Geochronology for Terrestrial Rocks
For researchers, scientists, and drug development professionals seeking to understand the intricacies of radioisotopic dating, this guide provides an objective comparison of the Samarium-Neodymium (Sm-Nd) and Uranium-Lead (U-Pb) geochronological methods. By examining the underlying principles, experimental workflows, and providing supporting data, this document serves as a comprehensive resource for evaluating the applicability of each technique to terrestrial rock samples.
The Sm-Nd and U-Pb systems are two of the most powerful tools in geochronology, each offering unique insights into the age and origin of rocks. The U-Pb method, particularly when applied to the mineral zircon, is renowned for its high precision and is often considered the "gold standard" for determining crystallization ages of igneous rocks.[1] Conversely, the Sm-Nd system is highly valued for its resistance to resetting by metamorphic events, making it a robust tool for dating ancient rocks and understanding crustal evolution.[2] Cross-validation of these two independent decay systems provides a powerful means to verify age data and unravel complex geological histories.
Principles of Sm-Nd and U-Pb Dating
The Sm-Nd dating method is based on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd, with a very long half-life of approximately 106 billion years.[2] This long half-life makes it particularly suitable for dating ancient geological materials. The method typically involves analyzing multiple minerals from the same rock to construct an isochron, a line on a diagram whose slope is proportional to the age of the rock. A key advantage of the Sm-Nd system is the similar geochemical behavior of samarium and neodymium, which are both light rare earth elements. This similarity makes them less susceptible to fractionation during many geological processes, preserving the isotopic systematics.[2]
The U-Pb method relies on two independent decay chains: the decay of ²³⁸U to ²⁰⁶Pb (half-life of ~4.47 billion years) and the decay of ²³⁵U to ²⁰⁷Pb (half-life of ~704 million years).[1] This dual decay system provides an internal cross-check, and when the ages calculated from both decay chains are in agreement, they are considered "concordant" and highly reliable.[3] The mineral zircon (ZrSiO₄) is ideal for U-Pb dating because it readily incorporates uranium into its crystal structure upon crystallization but strongly excludes lead.[1]
Comparative Data of Sm-Nd and U-Pb Ages in Terrestrial Rocks
The following table summarizes quantitative data from studies where both Sm-Nd and U-Pb dating methods were applied to the same terrestrial rock samples. Discrepancies between the two methods can arise from various geological processes, such as metamorphic resetting, which can affect the U-Pb system more readily than the Sm-Nd system.
| Rock Type/Location | Mineral(s) Dated | Sm-Nd Age (Ma) | U-Pb Age (Ma) | Reference |
| Pegmatite, Mitchell County, USA | Samarskite, Xenotime | 808 ± 12 | 850 - 900 | [4][5] |
| Granitoids, Thailand | Zircon, Whole-rock | - | Multiple ages, some concordant | [6] |
| Fergusonite assemblage, Ytterby, Sweden | Fergusonite | ~1800 | ~1800 | [4][5] |
Note: "Ma" stands for Mega-annum, or million years. The data presented highlights instances of both concordance and discordance between the two dating methods, underscoring the importance of a multi-chronometer approach. For example, the fergusonite assemblage from Sweden shows good agreement between the Sm-Nd and U-Pb ages, suggesting a simple geological history.[4][5] In contrast, the pegmatite from Mitchell County shows a notable discrepancy, which the original study attributed to the strong dependence of the U-Pb age on the assumed common lead composition.[4][5]
Experimental Protocols
Sm-Nd Isotope Analysis
The determination of Sm-Nd isotopic compositions involves several key steps:
-
Sample Preparation and Dissolution: Rock samples are crushed into a fine powder. A precisely weighed aliquot of the powder is mixed with a tracer solution containing enriched isotopes of ¹⁴⁹Sm and ¹⁵⁰Nd. The mixture is then dissolved using a combination of strong acids, typically hydrofluoric (HF) and nitric acid (HNO₃), in a sealed Teflon vessel at high temperature.[7]
-
Chemical Separation: The dissolved sample undergoes a two-stage ion-exchange chromatography process.[2][8]
-
Primary Column: The bulk of the major rock-forming elements are separated from the rare earth elements (REEs) using a cation exchange resin.[8]
-
Secondary Column: Samarium and Neodymium are then separated from other REEs using a reverse-phase chromatography column packed with a material like HDEHP (di-(2-ethylhexyl) phosphoric acid).[2][8]
-
-
Mass Spectrometry: The purified Sm and Nd fractions are loaded onto a rhenium filament assembly for analysis in a thermal ionization mass spectrometer (TIMS).[7] The isotopic ratios of Nd are measured, and the ¹⁴³Nd/¹⁴⁴Nd ratio is normalized to a constant ¹⁴⁶Nd/¹⁴⁴Nd ratio of 0.7219 to correct for instrumental mass fractionation.[7] The concentrations of Sm and Nd are determined using the isotope dilution method.[7]
U-Pb Zircon Dating
The U-Pb dating of zircon is a meticulous process that includes:
-
Mineral Separation: Zircon crystals are separated from the crushed rock sample using a combination of heavy liquid and magnetic separation techniques.[9]
-
Zircon Selection and Preparation: Individual zircon grains are hand-picked under a microscope. To improve the accuracy of the age, the grains may undergo a process called chemical abrasion, which involves annealing the zircons at high temperatures and then partially dissolving them in HF to remove portions of the crystal that may have lost lead.[10]
-
Isotope Dilution and Dissolution: A mixed ²⁰⁵Pb-²³³U-²³⁵U isotopic tracer is added to the zircon grains before they are dissolved in HF in a high-pressure digestion vessel.[9]
-
Chemical Separation: Uranium and lead are separated from the zircon matrix using anion exchange chromatography.[9]
-
Mass Spectrometry: The isotopic compositions of U and Pb are measured using a TIMS.[9] The measured ratios are used to calculate the ²⁰⁶Pb/²³⁸U and ²⁰⁷Pb/²³⁵U ages.
Visualizing the Processes
To better understand the relationships and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Radioactive decay schemes for Sm-Nd and U-Pb systems.
Caption: Workflow for cross-validation of Sm-Nd and U-Pb dating.
Conclusion
The Sm-Nd and U-Pb dating methods are complementary tools that, when used in conjunction, provide a robust framework for deciphering the geological history of terrestrial rocks. The high-precision U-Pb system is ideal for determining crystallization ages, while the resilient Sm-Nd system can see through later metamorphic events to reveal the primary age of crustal formation. Discrepancies between the two systems, or "discordance," are not failures of the methods but rather provide valuable information about the complex thermal and chemical history of the rocks. By carefully applying the detailed experimental protocols and critically evaluating the data, researchers can leverage the strengths of both systems to achieve a more complete understanding of Earth's evolution.
References
- 1. Uranium–lead dating - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. On the treatment of discordant detrital zircon U–Pb data [ucl.ac.uk]
- 4. Comparison of Sm-Nd and U-Pb dating methods in rare-earth and associated minerals from pegmatites (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 5. Comparison of Sm-Nd and U-Pb dating methods in rare-earth and associated minerals from pegmatites [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. fiveable.me [fiveable.me]
A Researcher's Guide to Benchmarking Mass Spectrometry Techniques for ¹⁴⁴Sm Analysis
For researchers, scientists, and drug development professionals requiring precise isotopic analysis of Samarium-144 (¹⁴⁴Sm), selecting the appropriate mass spectrometry technique is a critical decision that directly impacts data quality and experimental outcomes. This guide provides an objective comparison of three powerful mass spectrometry techniques: Thermal Ionization Mass Spectrometry (TIMS), Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), and Accelerator Mass Spectrometry (AMS), with a focus on their application to ¹⁴⁴Sm analysis.
Data Presentation: A Comparative Overview
The following table summarizes the key performance metrics of TIMS, MC-ICP-MS, and AMS for the isotopic analysis of ¹⁴⁴Sm. This quantitative data allows for a direct comparison to aid in selecting the most suitable technique for your specific research needs.
| Feature | Thermal Ionization Mass Spectrometry (TIMS) | Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | Accelerator Mass Spectrometry (AMS) |
| Precision (Isotope Ratio) | High (e.g., 13-22 ppm for ¹⁴⁴Sm/¹⁵²Sm)[1] | High (comparable to TIMS, typically <50 ppm) | Very High (for ultra-trace radioisotopes) |
| Accuracy | High | High | High |
| Sensitivity / Detection Limits | Picogram to nanogram range | Picogram to nanogram per liter range | Attogram to femtogram range |
| Sample Throughput | Low | High | Low to Medium |
| Sample Preparation Complexity | High (extensive chemical separation required) | Medium (chemical separation often required) | Very High (complex sample preparation and target fabrication) |
| Isobaric Interference Correction | Crucial (requires excellent chemical separation of Nd) | Crucial (on-line and mathematical corrections possible)[2] | Crucial (isobar separation is a key feature, but challenging for stable isotopes) |
| Cost (Instrument & Operational) | High | High | Very High |
| Primary Application for ¹⁴⁴Sm | High-precision geological and cosmochemical studies | High-throughput isotopic analysis in various fields | Not a standard technique for stable isotopes; primarily for rare radioisotopes |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are outlines of the typical experimental protocols for the analysis of ¹⁴⁴Sm using TIMS and MC-ICP-MS.
Thermal Ionization Mass Spectrometry (TIMS) Protocol for ¹⁴⁴Sm
A high-precision TIMS analysis of ¹⁴⁴Sm necessitates a meticulous chemical separation process to isolate samarium from the sample matrix and, critically, from isobaric interferences, particularly Neodymium-144 (¹⁴⁴Nd).
1. Sample Digestion: The sample (e.g., rock, meteorite) is completely dissolved using a mixture of strong acids, such as hydrofluoric (HF) and nitric acid (HNO₃).
2. Chemical Separation: A multi-step chromatographic separation is employed to isolate Sm. A common procedure involves:[1]
- Step 1: Iron Removal: The sample solution is passed through an anion exchange resin to remove iron.[1]
- Step 2: Rare Earth Element (REE) Isolation: The eluate is then loaded onto a column with a TRU-Spec resin to separate the REEs from other matrix elements.[1]
- Step 3: Samarium-Neodymium Separation: A DGA (N,N,N',N'-tetraoctyldiglycolamide) resin is used to separate Sm from Nd. This step is critical to eliminate the ¹⁴⁴Nd isobaric interference.[1]
- Step 4: Samarium Purification: The Sm fraction is further purified using another column to remove any remaining interfering elements.[1]
3. Filament Loading: A purified Sm aliquot (typically in nanogram amounts) is loaded onto a rhenium (Re) filament. An activator may be added to enhance ionization efficiency.[1]
4. Mass Spectrometric Analysis: The filament is heated in the TIMS source chamber under high vacuum. The emitted ions are accelerated, separated by their mass-to-charge ratio in a magnetic field, and detected. Data is typically collected using a multistatic routine to improve precision for the low-abundance ¹⁴⁴Sm isotope.[1]
Multicollector-Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) Protocol for ¹⁴⁴Sm
MC-ICP-MS offers a higher sample throughput compared to TIMS and is also capable of high-precision isotope ratio measurements.[3][4]
1. Sample Digestion: Similar to the TIMS protocol, the sample is first digested to bring the samarium into an aqueous solution.
2. Chemical Separation: While MC-ICP-MS can tolerate more complex matrices than TIMS, chemical separation is often still necessary to remove the bulk of the matrix and to separate Sm from Nd to minimize the ¹⁴⁴Nd isobaric interference. The chromatographic methods used are similar to those for TIMS.[5]
3. Sample Introduction: The purified samarium solution is introduced into the ICP torch, typically via a nebulizer and spray chamber, which converts the liquid sample into a fine aerosol.
4. Ionization and Mass Analysis: The aerosol is introduced into the high-temperature argon plasma, where it is efficiently ionized. The ions are then extracted into the mass spectrometer, where they are separated by mass and detected simultaneously by multiple Faraday collectors.
5. Interference Correction: Any remaining ¹⁴⁴Nd interference on ¹⁴⁴Sm must be corrected. This is typically done by monitoring an interference-free Nd isotope (e.g., ¹⁴³Nd or ¹⁴⁵Nd) and applying a mathematical correction based on the known natural isotopic abundance of neodymium.[2] Modern MC-ICP-MS software can perform these corrections online.[2]
Accelerator Mass Spectrometry (AMS) and ¹⁴⁴Sm
AMS is an ultra-sensitive technique designed for measuring extremely low levels of long-lived radioisotopes. It is not a standard or practical method for the analysis of stable isotopes like ¹⁴⁴Sm, which are present at relatively high natural abundance (3.07%).[6] The primary challenge for analyzing ¹⁴⁴Sm with AMS would be the significant isobaric interference from the stable isotope ¹⁴⁴Nd. While AMS systems are designed to separate isobars, this is a complex and challenging process, particularly for stable isotopes where the interfering isobar is also abundant. The extensive and highly specialized sample preparation required for AMS, including the creation of a suitable target material, further limits its applicability for this purpose.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for TIMS and MC-ICP-MS analysis of ¹⁴⁴Sm.
References
- 1. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00301B [pubs.rsc.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Accurate and precise determination of isotopic ratios by MC-ICP-MS: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chernonozhkin.eu [chernonozhkin.eu]
- 6. buyisotope.com [buyisotope.com]
Safety Operating Guide
Proper Disposal Procedures for Samarium-144: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Samarium-144, tailored for researchers, scientists, and drug development professionals. It is crucial to note that this compound is a stable, non-radioactive isotope of Samarium.[1][2][3][4][5] Therefore, its disposal protocol is governed by its chemical properties rather than radiological concerns.
I. Understanding this compound
This compound (¹⁴⁴Sm) is one of the naturally occurring stable isotopes of samarium.[2] While other isotopes of samarium are radioactive, ¹⁴⁴Sm is not. Safety Data Sheets (SDS) for this compound compounds, such as this compound Oxide, classify it as a hazardous chemical due to potential toxicity if inhaled or in contact with skin.[1]
II. Disposal of Non-Radioactive this compound
As a non-radioactive substance, the disposal of this compound should follow standard procedures for chemical waste.
Operational Plan for Disposal:
-
Waste Identification and Collection:
-
Treat all this compound waste as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical form of the samarium waste (e.g., solid, in solution).
-
Avoid mixing this compound waste with other waste streams to prevent chemical reactions and to facilitate proper disposal.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6]
-
Ensure the storage area is clearly marked as a hazardous waste accumulation area.
-
-
Disposal:
-
Disposal of this compound waste must be conducted through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EH&S) department.[1]
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste composition.
-
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Gloves: Wear impermeable gloves.[6]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A full-length lab coat should be worn.[4]
-
Respiratory Protection: If handling powders or creating dust, use a NIOSH-approved dust respirator.[6]
Quantitative Data Summary: this compound Oxide
| Property | Value |
| Chemical Formula | ¹⁴⁴Sm₂O₃ |
| Appearance | White to off-white powder |
| Molar Mass | Approximately 344.72 g/mol |
| Melting Point | 2325 °C[2] |
| Solubility | Insoluble in water[2] |
| Hazards | Harmful in contact with skin or if inhaled[1] |
III. General Protocol for Disposal of a Hypothetical Radioactive Samarium Isotope
For informational purposes, should you work with a radioactive isotope of samarium (e.g., ¹⁵¹Sm or ¹⁵³Sm), the following general protocol for radioactive waste disposal would apply. This procedure does not apply to this compound.
Experimental Protocol for Radioactive Waste Disposal:
-
Authorization: All work with radioactive materials must be approved by your institution's Radiation Safety Officer (RSO) or equivalent authority under a Radioactive Use Authorization (RUA).
-
Waste Segregation:
-
Segregate radioactive waste based on the isotope, half-life, and physical form (solid, liquid, scintillation vials).
-
Do not mix radioactive waste with non-radioactive chemical waste unless it is designated as "mixed waste."
-
-
Labeling and Containment:
-
Use designated radioactive waste containers.
-
Label each container with the radiation symbol, the isotope(s), the activity level, the date, and the lab contact information.
-
-
Decay-in-Storage (DIS):
-
For isotopes with short half-lives (generally less than 120 days), waste may be stored in a secure, shielded location until the radioactivity has decayed to background levels.[3]
-
After the decay period (typically 10 half-lives), the waste must be surveyed with a radiation detection meter to confirm it is at background levels before being disposed of as non-radioactive waste.
-
-
Collection by EH&S:
-
For long-lived isotopes or high-activity waste that cannot be decayed in storage, arrange for collection by your institution's EH&S or a licensed radioactive waste broker.
-
Follow all institutional procedures for requesting a waste pickup.
-
-
Record Keeping:
-
Maintain accurate records of all radioactive waste generated, including isotopes, activities, dates of disposal, and disposal methods.
-
Logical Workflow for Radioactive Waste Disposal
Caption: Workflow for the disposal of hypothetical radioactive materials.
References
- 1. americanelements.com [americanelements.com]
- 2. Isotopes of samarium - Wikipedia [en.wikipedia.org]
- 3. Isotope data for this compound in the Periodic Table [periodictable.com]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. WebElements Periodic Table » Samarium » isotope data [winter.group.shef.ac.uk]
- 7. buyisotope.com [buyisotope.com]
Essential Safety and Handling Protocols for Samarium-144
FOR IMMEDIATE RELEASE
New Haven, CT – In its ongoing commitment to laboratory safety and providing value beyond the product, a comprehensive guide on the personal protective equipment (PPE), handling, and disposal of Samarium-144 (¹⁴⁴Sm) has been issued. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this stable isotope.
This compound is a stable, non-radioactive isotope of the rare earth element Samarium.[1][2][3] While not posing a radiological threat, it is essential to handle ¹⁴⁴Sm and its compounds with appropriate care due to their chemical properties. This document outlines the necessary precautions and procedures to minimize risks and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, adherence to standard chemical safety protocols is paramount. The following PPE is mandatory to prevent inhalation, ingestion, and skin contact:
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Should be worn to prevent skin contact. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against spills. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders to avoid inhalation. |
II. Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages of handling, from preparation to post-experiment cleanup.
III. Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. As a non-radioactive substance, the disposal protocol is governed by its chemical properties.
Key Disposal Steps:
-
Segregation: All waste contaminated with this compound, including unused material, contaminated labware, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and the associated hazards (e.g., "Flammable Solid" if in powder form).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as water and strong acids.
-
Collection: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not dispose of this compound waste in general laboratory trash or down the drain.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and promoting responsible chemical management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
